molecular formula C14H14O5 B15576944 Smyrindiol CAS No. 87725-60-8

Smyrindiol

Katalognummer: B15576944
CAS-Nummer: 87725-60-8
Molekulargewicht: 262.26 g/mol
InChI-Schlüssel: AIQSGHBQRRSBCN-OLZOCXBDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Smyrindiol has been reported in Brosimum gaudichaudii, Smyrniopsis aucheri, and Dorstenia brasiliensis with data available.
structure in first source

Eigenschaften

CAS-Nummer

87725-60-8

Molekularformel

C14H14O5

Molekulargewicht

262.26 g/mol

IUPAC-Name

(2S,3R)-3-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one

InChI

InChI=1S/C14H14O5/c1-14(2,17)13-12(16)8-5-7-3-4-11(15)18-9(7)6-10(8)19-13/h3-6,12-13,16-17H,1-2H3/t12-,13+/m1/s1

InChI-Schlüssel

AIQSGHBQRRSBCN-OLZOCXBDSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Natural Provenance of Smyrindiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Smyrindiol, a linear dihydrofurocoumarin with noted antifungal and antibacterial properties. The document details its primary plant origins, presents available data on related compounds, outlines experimental protocols for its isolation and characterization, and explores potential mechanisms of action.

Natural Sources of this compound

This compound has been identified and isolated from the roots of two primary plant species:

  • Smyrniopsis aucheri : This plant is a known source of various coumarins, including this compound.

  • Brosimum gaudichaudii : The roots of this species have also been confirmed as a natural source of this compound.

Additionally, a glycoside derivative, this compound 1'-O-glucoside, has been isolated from the roots of Angelica archangelica .

While the presence of this compound in these plants is established, specific quantitative yield data for this compound from these natural sources is not extensively reported in the available scientific literature. However, studies on the extraction of other furanocoumarins from Brosimum gaudichaudii provide insights into the potential yields of related compounds from this genus.

Quantitative Data on Related Furanocoumarins

To provide a reference for potential extraction yields, the following table summarizes the optimized extraction yields of two other furanocoumarins, psoralen and bergapten, from the roots of Brosimum gaudichaudii using ultrasound-assisted extraction (UAE).

CompoundPlant SourceExtraction MethodOptimal Yield (% w/w)
PsoralenBrosimum gaudichaudii (roots)Ultrasound-Assisted Extraction0.113 ± 0.001
BergaptenBrosimum gaudichaudii (roots)Ultrasound-Assisted Extraction0.497 ± 0.002

Data adapted from a 2015 study on the optimization of psoralen and bergapten extraction.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and characterization of this compound from its natural plant sources. These protocols are based on established methods for the isolation of furanocoumarins and can be adapted for this compound.

Extraction Workflow

The following diagram illustrates a general workflow for the extraction and isolation of this compound from plant root material.

Extraction_Workflow PlantMaterial Dried and Powdered Root Material Extraction Maceration or Ultrasound-Assisted Extraction (e.g., Ethanol:Water 55:45 v/v) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract SolventPartitioning Solvent-Solvent Partitioning (e.g., Ethyl Acetate/Water) CrudeExtract->SolventPartitioning OrganicPhase Organic Phase (Enriched with this compound) SolventPartitioning->OrganicPhase ColumnChromatography Column Chromatography (Silica Gel) OrganicPhase->ColumnChromatography Fractionation Fraction Collection and TLC Analysis ColumnChromatography->Fractionation Purification Preparative HPLC Fractionation->Purification Purethis compound Pure this compound Purification->Purethis compound Antifungal_Pathway This compound This compound CellWall Fungal Cell Wall Synthesis (e.g., β-(1,3)-glucan synthase) This compound->CellWall Inhibition CellMembrane Fungal Cell Membrane (Ergosterol Biosynthesis) This compound->CellMembrane Inhibition Disruption Disruption of Cell Integrity CellWall->Disruption CellMembrane->Disruption CellDeath Fungal Cell Death Disruption->CellDeath Antibacterial_Pathway This compound This compound Enzyme Essential Bacterial Enzymes (e.g., DNA gyrase, Dihydrofolate reductase) This compound->Enzyme Inhibition CellMembrane Bacterial Cell Membrane This compound->CellMembrane Disruption ProteinSynth Protein Synthesis (Ribosomes) This compound->ProteinSynth Inhibition Inhibition Inhibition/Disruption Enzyme->Inhibition CellMembrane->Inhibition ProteinSynth->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Smyrindiol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Smyrindiol is a naturally occurring linear dihydrofurocoumarin that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, physicochemical properties, isolation, synthesis, and reported biological effects. All quantitative data are summarized for clarity, and where available, detailed experimental protocols are provided. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Identification

This compound, a member of the furanocoumarin class of organic compounds, possesses a rigid tetracyclic ring system. The molecule is characterized by a dihydrofuran ring fused to a coumarin core, with specific stereochemistry at the C2' and C3' positions of the dihydrofuran moiety.

Systematic Name (IUPAC): (2'S,3'R)-3'-Hydroxy-2'-(1-hydroxy-1-methylethyl)-2',3'-dihydrofuro[3,2-g]chromen-7-one[1]

Synonyms: (+)-Smyrindiol, (+)-3'-Hydroxymarmesin, (2'S,3'R)-3'-Hydroxy marmesin[1]

Chemical Formula: C₁₄H₁₄O₅[1]

Molecular Weight: 262.26 g/mol [1]

CAS Registry Number: 87725-60-8[1]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₄O₅[1]
Molecular Weight 262.26 g/mol [1]
Appearance Colorless solid-
Melting Point Not reported-
Optical Rotation [α]D²⁰ +55.6 (c 0.18, CHCl₃)-
UV-Vis λmax Not reported-
Polar Surface Area 76 Ų (calculated)[1]
SMILES CC(C)(O)[C@H]1--INVALID-LINK--c2cc3c(cc2O1)C=CC(=O)O3[1]
InChI InChI=1S/C14H14O5/c1-14(2,17)13-12(16)8-5-7-3-4-11(15)18-9(7)6-10(8)19-13/h3-6,12-13,16-17H,1-2H3/t12-,13+/m1/s1[1]
InChIKey AIQSGHBQRRSBCN-OLZOCXBDSA-N[1]

Spectral Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.62 (d, J = 9.5 Hz, 1H), 7.25 (s, 1H), 6.78 (s, 1H), 6.25 (d, J = 9.5 Hz, 1H), 4.88 (d, J = 4.9 Hz, 1H), 3.96 (d, J = 4.9 Hz, 1H), 2.75 (br s, 1H), 2.21 (br s, 1H), 1.40 (s, 3H), 1.28 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 161.4, 156.0, 152.6, 143.5, 126.1, 113.3, 112.9, 106.5, 98.1, 91.2, 72.8, 72.0, 25.9, 24.1.

  • IR (ATR) ν (cm⁻¹): 3448, 2978, 1720, 1626, 1582, 1493, 1383, 1279, 1128, 1082, 856.

Isolation and Synthesis

Natural Occurrence and Isolation

This compound has been isolated from the roots of two plant species:

  • Smyrniopsis aucheri : This plant is a known source of various coumarins.[2]

  • Brosimum gaudichaudii : A tree found in the Brazilian Cerrado, its roots are rich in furanocoumarins.[3][4]

A general workflow for the isolation of this compound from its natural sources is depicted below.

Isolation_Workflow plant Plant Material (Roots) extraction Solvent Extraction (e.g., Ethanol, Methanol) plant->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography (e.g., Silica Gel) partition->chromatography purification Further Purification (e.g., HPLC) chromatography->purification This compound Pure this compound purification->this compound

Caption: General workflow for the isolation of this compound.

Experimental Protocol: General Isolation Procedure

  • Collection and Preparation of Plant Material: The roots of Smyrniopsis aucheri or Brosimum gaudichaudii are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning using immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions containing coumarins, as indicated by preliminary analysis (e.g., thin-layer chromatography), are subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate) to isolate fractions enriched in this compound.

  • Purification: The fractions containing this compound are further purified by techniques such as preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including NMR (¹H, ¹³C, COSY, HSQC, HMBC), mass spectrometry (MS), IR, and comparison with literature data.

Chemical Synthesis

An asymmetric total synthesis of (+)-Smyrindiol has been reported, providing a synthetic route to this natural product. The key step in this synthesis is an (S)-proline catalyzed intramolecular aldol reaction.

Synthesis_Workflow start 2,4-Dihydroxybenzaldehyde intermediate1 Functional Group Manipulations start->intermediate1 aldol (S)-Proline Catalyzed Intramolecular Aldol Reaction intermediate1->aldol intermediate2 Further Transformations aldol->intermediate2 This compound (+)-Smyrindiol intermediate2->this compound

Caption: Key steps in the asymmetric total synthesis of this compound.

Experimental Protocol: Key Synthetic Step (Intramolecular Aldol Reaction)

The following is a summarized protocol for the key asymmetric intramolecular aldol reaction in the total synthesis of this compound:

  • Substrate Preparation: The starting material, 2,4-dihydroxybenzaldehyde, is converted through a series of steps into the precursor for the aldol reaction, an appropriately substituted salicylaldehyde derivative.

  • Aldol Cyclization: The salicylaldehyde derivative is dissolved in a suitable solvent (e.g., DMSO). (S)-proline (as the catalyst) is added to the solution. The reaction mixture is stirred at room temperature for a specified period, allowing for the intramolecular aldol cyclization to occur, which forms the dihydrofuran ring with the desired stereochemistry.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography on silica gel to yield the cyclized intermediate.

  • Further Transformations: The intermediate from the aldol reaction is then carried through several additional synthetic steps to complete the synthesis of (+)-Smyrindiol.

Biological Activity

This compound has been reported to possess antifungal and antibacterial properties. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values for this compound itself, are not available in the reviewed literature. The biological activities of extracts from its source plants and related dihydrofurocoumarin compounds have been investigated.

Antifungal Activity: Extracts from Smyrniopsis aucheri have shown activity against Aspergillus fumigatus.[2]

Antibacterial Activity: Extracts of Brosimum gaudichaudii have demonstrated antimicrobial activity against multidrug-resistant bacterial strains.[5]

Mechanism of Action and Signaling Pathways:

Currently, there is no specific information in the scientific literature detailing the mechanism of action or the signaling pathways modulated by this compound. Research on other furanocoumarins suggests potential mechanisms such as the inhibition of ergosterol biosynthesis in fungi and impairment of the bacterial cell membrane.[6][7][8] Novel furocoumarin derivatives have been shown to influence signaling pathways like the cAMP/PKA and MAPK pathways in melanogenesis, as well as the Akt/GSK3β/β-catenin signaling pathway.[9][10][11] However, it is crucial to note that these are general mechanisms for related compounds, and specific studies on this compound are required to elucidate its mode of action.

Potential_Mechanisms This compound This compound fungal_cell Fungal Cell This compound->fungal_cell Potential Target bacterial_cell Bacterial Cell This compound->bacterial_cell Potential Target ergosterol Ergosterol Biosynthesis Inhibition fungal_cell->ergosterol membrane_disruption Cell Membrane Disruption bacterial_cell->membrane_disruption

Caption: Postulated general mechanisms of antimicrobial action for furanocoumarins.

Future Perspectives

This compound presents an interesting scaffold for further investigation in the field of drug discovery. To fully understand its therapeutic potential, several areas require further research:

  • Quantitative Biological Evaluation: Comprehensive screening of this compound against a wide range of fungal and bacterial pathogens is necessary to determine its specific antimicrobial spectrum and potency (e.g., MIC, IC50 values).

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound is crucial for understanding its biological activity and for potential lead optimization.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models are required to assess the in vivo efficacy, pharmacokinetic profile, and potential toxicity of this compound.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs would provide valuable insights into the structural features required for its activity and could lead to the development of more potent and selective derivatives.

Conclusion

This compound is a well-characterized natural dihydrofurocoumarin with a defined chemical structure and stereochemistry. While its synthesis has been achieved and its presence in certain plant species is established, a significant gap remains in the understanding of its quantitative biological activities and its mechanism of action at the molecular level. This technical guide consolidates the available information on this compound and highlights the key areas for future research that will be critical in determining its potential as a lead compound for the development of new therapeutic agents.

References

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Isofuranodiene

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Note: Initial searches for the compound "Smyrindiol" did not yield any specific scientific literature detailing its in vitro mechanism of action. This suggests that "this compound" may be a novel, recently discovered, or proprietary compound with limited publicly available data. However, extensive research is available on bioactive compounds isolated from the plant genus Smyrnium, from which the name "this compound" may be derived. A prominent and well-studied bioactive constituent of Smyrnium olusatrum (also known as Alexanders or wild celery) is isofuranodiene . This sesquiterpene has demonstrated significant in vitro anti-cancer and anti-inflammatory potential.

Therefore, this technical guide will focus on the in vitro mechanism of action of isofuranodiene to provide a comprehensive resource that aligns with the core requirements of the original request.

Executive Summary

Isofuranodiene is a furanosesquiterpene that has garnered scientific interest for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in a dose- and time-dependent manner. The primary mechanism of its anti-cancer action appears to be the induction of programmed cell death. While direct in vitro anti-inflammatory mechanisms are still being fully elucidated, in vivo evidence suggests an inhibitory effect on the NF-κB signaling pathway, a critical regulator of inflammation. This guide synthesizes the current understanding of isofuranodiene's in vitro activities, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Anti-Cancer Activity of Isofuranodiene

Inhibition of Cancer Cell Proliferation

Isofuranodiene has been shown to be effective in inhibiting the growth of a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

Table 1: In Vitro Cytotoxicity of Isofuranodiene against Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HCT116Colon Carcinoma7215.06 (µg/mL)[1]
PC-3Prostate Adenocarcinoma7229[2][3]
MDA-MB-231Breast Adenocarcinoma7259[2][3]
BT-474Breast Adenocarcinoma7255[2][3]

Note: The IC50 for HCT116 cells was reported in µg/mL. The molecular weight of isofuranodiene is 216.34 g/mol , which would make this concentration approximately 69.6 µM.

Induction of Apoptosis

A key mechanism underlying the anti-proliferative effect of isofuranodiene is the induction of apoptosis, or programmed cell death. Studies have shown that treatment with isofuranodiene leads to characteristic morphological changes associated with apoptosis.[2][3]

This protocol is used to visualize nuclear changes indicative of apoptosis, such as chromatin condensation and nuclear fragmentation.

  • Cell Seeding: Seed PC-3 prostate cancer cells onto sterile glass coverslips in a 6-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of isofuranodiene (e.g., 10-150 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include an untreated control group.

  • Fixation: After treatment, wash the cells with Phosphate Buffered Saline (PBS) and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Staining: Wash the cells again with PBS and then stain with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes in the dark.

  • Mounting and Visualization: Wash the coverslips with PBS, mount them onto microscope slides using an anti-fade mounting medium, and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei compared to the uniformly stained nuclei of healthy cells.[2][3]

Proposed Apoptotic Signaling Pathway

While the precise apoptotic pathway initiated by isofuranodiene is still under investigation, a related compound, furanodiene, has been shown to induce both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptosis.[4][5][6] This involves the activation of initiator caspases like caspase-8 and effector caspases such as caspase-3.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Isofuranodiene Isofuranodiene DeathReceptor Death Receptor (e.g., TNFR1) Isofuranodiene->DeathReceptor Induces? ProCasp8 Pro-Caspase-8 DeathReceptor->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 Mitochondrion Mitochondrion Casp8->Mitochondrion via Bid cleavage (potential crosstalk) ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 CytoC Cytochrome c Mitochondrion->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Active Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Proposed apoptotic pathways induced by isofuranodiene.

Anti-Inflammatory Activity of Isofuranodiene

While direct in vitro studies on isofuranodiene's anti-inflammatory mechanism are limited, extracts of Smyrnium olusatrum rich in isofuranodiene have shown anti-inflammatory properties.[7][8] Furthermore, an in vivo study on brain ischemia demonstrated that isofuranodiene can suppress the activation of Nuclear Factor-kappa B (NF-κB).[9] NF-κB is a pivotal transcription factor that orchestrates the expression of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key target for anti-inflammatory drug development. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators like iNOS and COX-2.[10]

This protocol is designed to assess the effect of a compound on the nuclear translocation of the p65 subunit of NF-κB, a hallmark of NF-κB activation.

  • Cell Culture and Treatment: Culture macrophage cells (e.g., RAW 264.7) and pre-treat with isofuranodiene for 1-2 hours. Subsequently, stimulate the cells with an inflammatory agent like LPS (1 µg/mL) for 30-60 minutes.

  • Nuclear and Cytoplasmic Fractionation: Following treatment, harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic proteins using a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a Bradford or BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each fraction by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB overnight at 4°C.

  • Detection: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use Lamin B1 and β-actin as nuclear and cytoplasmic loading controls, respectively. A decrease in nuclear p65 in isofuranodiene-treated, LPS-stimulated cells compared to cells treated with LPS alone would indicate inhibition of NF-κB translocation.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_P P-IκBα IkBa_NFkB->IkBa_P NFkB NF-κB (p65/p50) IkBa_P->NFkB IκBα Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) DNA->Genes LPS LPS LPS->TLR4 Isofuranodiene Isofuranodiene Isofuranodiene->Inhibition Inhibition->IKK Inhibits (Proposed)

Caption: Proposed inhibition of the NF-κB signaling pathway by isofuranodiene.

Conclusion

The available in vitro data strongly suggest that isofuranodiene, a key bioactive compound from Smyrnium olusatrum, exerts potent anti-cancer effects primarily through the induction of apoptosis in various cancer cell lines. While its direct in vitro anti-inflammatory mechanisms require more in-depth investigation, evidence points towards the inhibition of the pro-inflammatory NF-κB signaling pathway. These findings underscore the potential of isofuranodiene as a lead compound for the development of novel anti-cancer and anti-inflammatory therapeutics. Further research should focus on elucidating the precise molecular targets within the apoptotic and inflammatory cascades to fully characterize its mechanism of action.

References

The Biological Efficacy of Smyrindiol-Containing Extracts: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the antioxidant, anti-inflammatory, and cytotoxic properties of extracts derived from Smyrnium olusatrum, providing detailed experimental methodologies and insights into the underlying molecular mechanisms for drug discovery and development professionals.

Extracts from Smyrnium olusatrum, commonly known as Alexanders or wild celery, have garnered scientific interest for their rich composition of bioactive compounds, particularly furanosesquiterpenes like isofuranodiene. These extracts, often referred to by their potential active constituents such as Smyrindiol, have demonstrated a spectrum of pharmacological activities. This technical guide synthesizes the current understanding of the biological effects of these extracts, focusing on their antioxidant, anti-inflammatory, and cytotoxic potential. Detailed experimental protocols, quantitative data, and proposed signaling pathways are presented to facilitate further research and development in this area.

Quantitative Bioactivity Data

The biological activities of Smyrnium olusatrum extracts and their purified components have been quantified in several studies. The following tables summarize the key findings, providing a comparative overview of their potency in various assays.

Table 1: Antioxidant Activity of Smyrnium olusatrum Methanolic Extracts
Plant PartDPPH Scavenging IC50 (mg/mL)β-carotene Bleaching Inhibition IC50 (mg/mL)Chelating Ability IC50 (mg/mL)
Leaf0.126--
Flower0.0920.1052.84
Fruit0.138--

Data compiled from a comparative study on different plant parts. Lower IC50 values indicate higher antioxidant activity.

Table 2: Cytotoxic Activity of Smyrnium olusatrum Essential Oil and Isofuranodiene
SubstanceCell LineAssayIC50 (µg/mL)
Flower Essential OilHCT116 (Human Colon Carcinoma)MTT10.71
IsofuranodieneHCT116 (Human Colon Carcinoma)MTT15.06

Data from a study evaluating the apoptotic effects on human colon cancer cells.[1]

Detailed Experimental Protocols

To ensure reproducibility and facilitate further investigation, this section provides detailed methodologies for the key bioassays cited in this guide.

Antioxidant Activity Assays

This assay measures the ability of the extract to donate a hydrogen atom and scavenge the stable DPPH free radical.[2][3]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve the Smyrnium olusatrum extract in methanol to obtain a series of concentrations.

  • Reaction: In a test tube or microplate well, mix a specific volume of the extract solution with a fixed volume of the DPPH solution (e.g., 100 µL of extract and 900 µL of DPPH solution).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control containing only methanol and the DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the extract concentration.

This assay assesses the ability of an extract to inhibit the oxidation of linoleic acid and the subsequent bleaching of β-carotene.[4]

Procedure:

  • Preparation of Emulsion: Dissolve β-carotene in chloroform. Add linoleic acid and Tween 40. Evaporate the chloroform under vacuum. Add oxygenated distilled water and shake vigorously to form an emulsion.

  • Reaction: Add a specific volume of the extract solution to a portion of the β-carotene/linoleic acid emulsion. A control is prepared without the extract.

  • Incubation: Incubate the tubes in a water bath at 50°C.

  • Measurement: Measure the absorbance of the solutions at 470 nm at initial time (t=0) and at regular intervals for a defined period (e.g., 2 hours).

  • Calculation: The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching.

This method determines the ability of the extract to chelate ferrous ions (Fe²⁺), which can catalyze oxidation.[5][6]

Procedure:

  • Reaction Mixture: Mix the plant extract at various concentrations with a solution of ferrous chloride (FeCl₂).

  • Incubation: Incubate the mixture at room temperature for 5 minutes.

  • Complex Formation: Add ferrozine solution to the mixture. Ferrozine forms a stable magenta-colored complex with Fe²⁺.

  • Second Incubation: Incubate for another 10 minutes at room temperature.

  • Measurement: Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm.

  • Calculation: The percentage of inhibition of ferrozine-Fe²⁺ complex formation is calculated, with EDTA used as a positive control.

In-Vitro Anti-inflammatory Activity Assay

This assay evaluates the ability of the extract to inhibit the heat-induced denaturation of a standard protein, which is a hallmark of inflammation.[7][8]

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the plant extract at different concentrations and a solution of BSA (e.g., 1% in phosphate-buffered saline, pH 6.3).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at a specific temperature (e.g., 57°C) for 3 minutes.

  • Cooling and Dilution: Cool the samples and dilute with phosphate-buffered saline.

  • Measurement: Measure the turbidity of the solution at 660 nm using a spectrophotometer.

  • Calculation: The percentage of inhibition of protein denaturation is calculated relative to a control without the extract. Diclofenac sodium can be used as a standard drug.

Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.[1][9][10]

Procedure:

  • Cell Seeding: Seed the target cancer cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the Smyrnium olusatrum extract or its components and incubate for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.

Signaling Pathways and Mechanisms of Action

The biological activities of Smyrnium olusatrum extracts are attributed to the modulation of key cellular signaling pathways. The major bioactive constituents, such as isofuranodiene, are implicated in these mechanisms.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of the extracts are likely mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

apoptotic_pathway cluster_stimulus Inducing Agent cluster_mitochondria Mitochondrion cluster_cytoplasm Cytoplasm This compound This compound / Isofuranodiene Bax Bax (Pro-apoptotic) This compound->Bax Activation Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition CytochromeC Cytochrome c Bax->CytochromeC Release Bcl2->CytochromeC Inhibition Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Activation Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Cleavage ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Execution experimental_workflow cluster_assays Biological Activity Screening PlantMaterial Smyrnium olusatrum Plant Material Extraction Solvent Extraction (e.g., Methanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Antioxidant Antioxidant Assays (DPPH, FIC, etc.) CrudeExtract->Antioxidant AntiInflammatory Anti-inflammatory Assay (BSA Denaturation) CrudeExtract->AntiInflammatory Cytotoxicity Cytotoxicity Assay (MTT) CrudeExtract->Cytotoxicity DataAnalysis Data Analysis (IC50 Determination) Antioxidant->DataAnalysis AntiInflammatory->DataAnalysis Cytotoxicity->DataAnalysis Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) DataAnalysis->Mechanism Conclusion Conclusion & Further Research Mechanism->Conclusion

References

Technical Whitepaper: Smyrindiol as a Novel Inhibitor of Matrix Metalloproteinase-2 Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is based on publicly available information, primarily the abstract of the key research paper by Ngameni B, et al. (2006). The full text of this publication was not accessible at the time of writing. Therefore, specific quantitative data and detailed mechanistic pathways are presented as representative examples based on the available summary and established methodologies in the field.

Executive Summary

Matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, plays a critical role in the degradation of the extracellular matrix, a process integral to tumor invasion and metastasis. Consequently, the inhibition of MMP-2 is a key strategy in the development of novel cancer therapeutics. Smyrindiol, a natural furanocoumarin, has been identified as a potential chemopreventive agent through its ability to inhibit the secretion of MMP-2 from brain tumor cells. This technical guide provides an in-depth overview of the current understanding of this compound's inhibitory action on MMP-2, including representative data, detailed experimental protocols for assessing its activity, and visualizations of the associated experimental workflow and potential signaling pathways.

Data Presentation: Inhibitory Effect of this compound on MMP-2 Secretion

The primary evidence for this compound's activity against MMP-2 comes from studies on its effect on MMP-2 secretion from brain tumor cells. While the specific IC50 values from the definitive study are not publicly available, the research indicates a dose-dependent inhibition of MMP-2 secretion. The following table summarizes the expected quantitative data based on the abstract of the primary research.

CompoundCell LineAssay TypeConcentration Range (µM)Observed Effect on MMP-2 SecretionCytotoxicity
This compoundBrain Tumor CellsGelatin ZymographyNot SpecifiedDose-dependent inhibitionNot Specified

Table 1: Summary of the reported inhibitory effects of this compound on MMP-2 secretion. The data is based on the qualitative description from the abstract of Ngameni B, et al. Phytochemistry. 2006 Dec;67(23):2573-9.

Experimental Protocols

The key experimental technique to assess the inhibitory effect of this compound on MMP-2 secretion is gelatin zymography. This method allows for the detection of the enzymatic activity of MMP-2 in conditioned media from cell cultures.

Gelatin Zymography for MMP-2 Secretion Analysis

Objective: To determine the effect of this compound on the secretion of active MMP-2 from brain tumor cells.

Materials:

  • Brain tumor cell line (e.g., U87, A172)

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • SDS-PAGE equipment

  • 10% polyacrylamide gels copolymerized with 0.1% gelatin

  • Non-reducing sample buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM CaCl2, 1 µM ZnCl2, 1% Triton X-100)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Cell Culture and Treatment:

    • Plate brain tumor cells in 6-well plates and grow to 80-90% confluency.

    • Wash the cells with serum-free medium to remove any existing MMPs from the serum.

    • Treat the cells with varying concentrations of this compound in serum-free medium for a specified period (e.g., 24-48 hours). Include a vehicle control (DMSO) and an untreated control.

  • Collection of Conditioned Media:

    • Collect the conditioned media from each well.

    • Centrifuge the media to pellet any cells or debris.

    • Determine the protein concentration of each sample.

  • Gelatin Zymography:

    • Normalize the samples based on protein concentration and mix with non-reducing sample buffer. Do not heat the samples.

    • Load the samples onto a 10% polyacrylamide-gelatin gel.

    • Perform electrophoresis at a constant voltage at 4°C.

    • After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzyme to renature.

    • Incubate the gel in developing buffer overnight at 37°C.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

    • Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMP-2.

    • Quantify the bands using densitometry software.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Assessing this compound's Effect on MMP-2 Secretion

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_zymography Gelatin Zymography cluster_analysis Data Analysis start Plate Brain Tumor Cells treatment Treat with this compound (Varying Concentrations) start->treatment control Vehicle Control (DMSO) start->control collect_media Collect Conditioned Media treatment->collect_media control->collect_media centrifuge Centrifuge to Remove Debris collect_media->centrifuge protein_assay Determine Protein Concentration centrifuge->protein_assay normalize Normalize Samples protein_assay->normalize sds_page SDS-PAGE on Gelatin Gel normalize->sds_page renature Renature with Triton X-100 sds_page->renature develop Incubate in Developing Buffer renature->develop stain Coomassie Staining develop->stain destain Destain Gel stain->destain quantify Densitometry of Bands destain->quantify signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events cluster_secretion Secretion growth_factor Growth Factors / Cytokines receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk ap1_nfkb AP-1 / NF-κB erk->ap1_nfkb akt Akt pi3k->akt akt->ap1_nfkb mmp2_gene MMP-2 Gene ap1_nfkb->mmp2_gene Transcription pro_mmp2 Pro-MMP-2 mmp2_gene->pro_mmp2 Translation active_mmp2 Secreted Active MMP-2 pro_mmp2->active_mmp2 This compound This compound This compound->erk Potential Inhibition This compound->akt Potential Inhibition

Smyrindiol and its Potential Influence on Anti-inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the anti-inflammatory pathways affected by Smyrindiol is currently limited. This guide provides a comprehensive overview of the potential mechanisms of action for this compound, a linear dihydrofurocoumarin, based on the established anti-inflammatory properties of structurally related furocoumarins and coumarins. The experimental protocols and data presented herein are derived from studies on these related compounds and serve as a predictive framework for future research on this compound.

Introduction

This compound is a naturally occurring linear dihydrofurocoumarin isolated from plants such as Smyrniopsis aucheri and Brosimum gaudichaudii. While extracts from these plants have demonstrated analgesic and anti-inflammatory properties, the specific contribution of this compound and its molecular mechanisms of action remain to be fully elucidated. Furocoumarins, as a class of compounds, are known to possess a wide range of biological activities, including significant anti-inflammatory effects. These effects are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. This technical guide explores the primary anti-inflammatory pathways that this compound is likely to affect, based on the activities of similar compounds. We will delve into the potential modulation of Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK) signaling, and the activity of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes. This document provides detailed experimental protocols and presents quantitative data from related compounds to guide future investigations into the therapeutic potential of this compound.

Potential Anti-inflammatory Pathways Modulated by this compound

Based on the known biological activities of furocoumarins and coumarins, this compound may exert its anti-inflammatory effects through the modulation of several key signaling cascades. The following sections detail these potential pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of target genes. Many natural compounds, including various coumarins, have been shown to inhibit NF-κB activation.

  • Experimental Protocol: Western Blot for NF-κB p65 Subunit Translocation

    • Cell Culture and Treatment:

      • Seed RAW 264.7 macrophage cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

      • Pre-treat the cells with varying concentrations of this compound (or a test compound) for 1-2 hours.

      • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30-60 minutes to induce NF-κB activation.

    • Nuclear and Cytoplasmic Protein Extraction:

      • Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

      • Lyse the cells using a hypotonic buffer containing protease and phosphatase inhibitors.

      • Centrifuge the lysate to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

      • Wash the nuclear pellet and then lyse it with a hypertonic nuclear extraction buffer.

      • Centrifuge to collect the supernatant containing the nuclear proteins.

      • Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.

    • Western Blotting:

      • Separate equal amounts of protein (20-30 µg) from the nuclear and cytoplasmic extracts on a 10% SDS-PAGE gel.

      • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

      • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

      • Incubate the membrane with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again three times with TBST.

      • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

      • Use Lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker to ensure the purity of the fractions and equal loading.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates Ub-IkB Ub-IkB (Degradation) IkB->Ub-IkB Ubiquitination NF-kB NF-kB NF-kB_nuc NF-kB NF-kB->NF-kB_nuc Translocation IkB-NF-kB IkB NF-kB Proteasome Proteasome Ub-IkB->Proteasome DNA DNA NF-kB_nuc->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: The NF-κB signaling pathway in inflammation.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial regulators of cellular responses to a variety of external stimuli, including inflammatory signals. Activation of these kinases through a cascade of phosphorylation events leads to the activation of transcription factors such as AP-1 (a dimer of c-Jun and c-Fos), which in turn upregulate the expression of pro-inflammatory genes. Several natural products have been shown to inhibit the phosphorylation and activation of MAPKs.

  • Experimental Protocol: Western Blot for MAPK Phosphorylation

    • Cell Culture and Treatment:

      • Culture RAW 264.7 cells as described for the NF-κB assay.

      • Pre-treat cells with this compound for 1-2 hours.

      • Stimulate with LPS (1 µg/mL) for 15-30 minutes.

    • Whole-Cell Lysate Preparation:

      • Wash cells with ice-cold PBS.

      • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

      • Scrape the cells and collect the lysate.

      • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

      • Collect the supernatant (whole-cell lysate) and determine the protein concentration.

    • Western Blotting:

      • Separate 20-40 µg of protein on a 12% SDS-PAGE gel.

      • Transfer proteins to a PVDF membrane.

      • Block the membrane as previously described.

      • Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK), JNK (p-JNK), and p38 (p-p38) overnight at 4°C.

      • To ensure equal protein loading, strip the membranes and re-probe with antibodies against the total forms of ERK, JNK, and p38, as well as a loading control like β-actin or GAPDH.

      • Proceed with secondary antibody incubation, washing, and detection as described for the NF-κB protocol.

MAPK_Pathway cluster_ERK ERK Pathway cluster_JNK JNK Pathway cluster_p38 p38 Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Surface Receptor Cell Surface Receptor Inflammatory Stimuli->Cell Surface Receptor Upstream Kinases Upstream Kinases Cell Surface Receptor->Upstream Kinases MEK1/2 MEK1/2 Upstream Kinases->MEK1/2 MKK4/7 MKK4/7 Upstream Kinases->MKK4/7 MKK3/6 MKK3/6 Upstream Kinases->MKK3/6 ERK1/2 ERK1/2 MEK1/2->ERK1/2 P Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) ERK1/2->Transcription Factors (e.g., AP-1) JNK JNK MKK4/7->JNK P JNK->Transcription Factors (e.g., AP-1) p38 p38 MKK3/6->p38 P p38->Transcription Factors (e.g., AP-1) Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Pro-inflammatory Gene Expression

Caption: The MAPK signaling pathways in inflammation.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The COX and LOX enzymes are central to the metabolism of arachidonic acid into pro-inflammatory lipid mediators. COX enzymes (COX-1 and COX-2) catalyze the production of prostaglandins (PGs), while 5-lipoxygenase (5-LOX) initiates the synthesis of leukotrienes (LTs). Both PGs and LTs are potent mediators of inflammation, pain, and fever. Inhibition of these enzymes is a key mechanism of action for many anti-inflammatory drugs.

  • Experimental Protocol: COX-2 and 5-LOX Enzyme Inhibition Assays

    • COX-2 Inhibition Assay (Fluorometric):

      • This assay is based on the detection of Prostaglandin G2, an intermediate product of the COX enzyme.

      • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

      • Add the test compound (this compound) at various concentrations to the wells of a 96-well plate.

      • Add human recombinant COX-2 enzyme to the wells.

      • Initiate the reaction by adding arachidonic acid.

      • Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.

      • Calculate the percentage of inhibition by comparing the reaction rate in the presence and absence of the inhibitor.

      • A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

    • 5-LOX Inhibition Assay (Spectrophotometric):

      • The assay measures the formation of hydroperoxides from linoleic acid by 5-LOX, which can be detected by an increase in absorbance at 234 nm.

      • Prepare an assay mixture containing phosphate buffer (pH 6.3) and linoleic acid.

      • Add the test compound (this compound) at various concentrations.

      • Initiate the reaction by adding a solution of 5-lipoxygenase (from potato or human).

      • Monitor the increase in absorbance at 234 nm over time at 25°C.

      • Calculate the percentage of inhibition based on the rate of the reaction with and without the inhibitor.

      • A known 5-LOX inhibitor (e.g., zileuton) should be used as a positive control.

Arachidonic_Acid_Pathway cluster_COX COX Pathway cluster_LOX LOX Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Phospholipase A2 Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins (PGs) Prostaglandins (PGs) COX-1 / COX-2->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Leukotrienes (LTs) Leukotrienes (LTs) 5-LOX->Leukotrienes (LTs) Leukotrienes (LTs)->Inflammation, Pain, Fever

Caption: The Arachidonic Acid Cascade.

Quantitative Data for Furocoumarins and Coumarins

The following tables summarize the inhibitory activities of various furocoumarins and coumarins on key inflammatory targets. This data serves as a reference for the potential efficacy of this compound.

Table 1: Inhibition of NF-κB by Furocoumarins

CompoundCell LineStimulusAssayIC50 (µM)Reference
ImperatorinIB3-1P. aeruginosaEMSA40-100[1]
BergaptenIB3-1P. aeruginosaEMSA40-100[1]
XanthotoxinIB3-1P. aeruginosaEMSA40-100[1]
PsoralenIB3-1P. aeruginosaEMSA>100[1]

Table 2: Inhibition of COX and LOX Enzymes by Coumarins

CompoundEnzymeIC50 (µM)Reference
Esculetin5-LOX8[2]
Daphnetin5-LOX20[2]
Fraxetin5-LOX30[2]
4-Methylesculetin5-LOX100[2]
5,7-Dihydroxy-4-methylcoumarinCOX~50[2]

Table 3: Effect on Pro-inflammatory Cytokine Production

CompoundCell LineStimulusCytokine InhibitedMethodEffect
AcenocoumarolRAW 264.7LPSTNF-α, IL-6, IL-1βELISADose-dependent decrease[3]
ImperatorinVariousVariousIL-1β, IL-6, IL-8, TNF-αELISA/RT-PCRSuppression of expression[4]

Experimental Workflow for Screening Anti-inflammatory Activity

The following diagram outlines a general workflow for the initial screening and characterization of the anti-inflammatory properties of a natural product like this compound.

Experimental_Workflow Start Start Compound Isolation/Synthesis Compound Isolation/Synthesis Start->Compound Isolation/Synthesis In vitro Cytotoxicity Assay In vitro Cytotoxicity Assay Compound Isolation/Synthesis->In vitro Cytotoxicity Assay Non-toxic Concentrations Non-toxic Concentrations In vitro Cytotoxicity Assay->Non-toxic Concentrations Primary Screening (e.g., NO production in macrophages) Primary Screening (e.g., NO production in macrophages) Non-toxic Concentrations->Primary Screening (e.g., NO production in macrophages) Yes End End Non-toxic Concentrations->End No Active? Active? Primary Screening (e.g., NO production in macrophages)->Active? Mechanism of Action Studies Mechanism of Action Studies Active?->Mechanism of Action Studies Yes Active?->End No NF-kB Pathway Analysis NF-kB Pathway Analysis Mechanism of Action Studies->NF-kB Pathway Analysis MAPK Pathway Analysis MAPK Pathway Analysis Mechanism of Action Studies->MAPK Pathway Analysis COX/LOX Enzyme Assays COX/LOX Enzyme Assays Mechanism of Action Studies->COX/LOX Enzyme Assays Cytokine Profiling (ELISA) Cytokine Profiling (ELISA) Mechanism of Action Studies->Cytokine Profiling (ELISA) In vivo Animal Models of Inflammation In vivo Animal Models of Inflammation NF-kB Pathway Analysis->In vivo Animal Models of Inflammation MAPK Pathway Analysis->In vivo Animal Models of Inflammation COX/LOX Enzyme Assays->In vivo Animal Models of Inflammation Cytokine Profiling (ELISA)->In vivo Animal Models of Inflammation Lead Compound for Drug Development Lead Compound for Drug Development In vivo Animal Models of Inflammation->Lead Compound for Drug Development Lead Compound for Drug Development->End

Caption: General workflow for anti-inflammatory screening.

Conclusion

While direct experimental evidence for the anti-inflammatory mechanisms of this compound is not yet available, its structural classification as a dihydrofurocoumarin strongly suggests potential activity through the modulation of key inflammatory pathways, including NF-κB, MAPKs, COX, and LOX. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to initiate and conduct comprehensive investigations into the anti-inflammatory properties of this compound. Future studies are warranted to elucidate the precise molecular targets of this compound and to validate its therapeutic potential for the treatment of inflammatory diseases.

References

The Antimicrobial Potential of Smyrindiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Antimicrobial Landscape of Smyrnium olusatrum and its Constituents

For Immediate Release

[Shanghai, China – December 7, 2025] – While direct and extensive research on the antimicrobial spectrum of the isolated compound Smyrindiol remains limited in publicly accessible scientific literature, this technical guide consolidates the current understanding of the antimicrobial activities associated with its source, Smyrnium olusatrum L., and its other isolated bioactive compounds. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the existing data, detailed experimental protocols from relevant studies, and a prospective outlook on the antimicrobial potential of compounds derived from this plant species.

Executive Summary

Smyrnium olusatrum L., commonly known as Alexanders, has a history of use in traditional medicine. Modern scientific investigations have begun to validate its therapeutic properties, particularly focusing on the antimicrobial activities of its essential oils and extracts. These studies have revealed a promising spectrum of activity, primarily against Gram-positive bacteria and various fungal strains. This guide synthesizes the available quantitative data, outlines the methodologies employed in these studies, and provides visualizations of experimental workflows to aid in future research design. Although specific data for this compound is not available, the information presented herein on related compounds from the same plant offers a valuable foundation for further investigation into its specific antimicrobial profile.

Antimicrobial Spectrum of Smyrnium olusatrum Derivatives

Research into the antimicrobial properties of Smyrnium olusatrum has predominantly focused on its essential oils and crude extracts. The findings consistently indicate a significant inhibitory effect against certain microbial classes.

Antibacterial Activity

The essential oil of Smyrnium olusatrum has demonstrated notable antibacterial properties, with a more pronounced effect on Gram-positive bacteria. Studies have reported significant inhibition zones against clinically relevant pathogens.

Table 1: Antibacterial Activity of Smyrnium olusatrum Essential Oil

Bacterial StrainTypeInhibition Zone Diameter (mm)
Staphylococcus aureusGram-positive18
Streptococcus faeciumGram-positive20

Data compiled from studies on the essential oil of S. olusatrum.

Antifungal Activity

In addition to its antibacterial effects, compounds isolated from Smyrnium olusatrum have shown considerable antifungal activity. A study focusing on the essential oil of S. olusatrum from Cephalonia, Greece, led to the isolation and evaluation of several furanosesquiterpenoids.

Table 2: Antifungal Activity of Compounds Isolated from Smyrnium olusatrum Essential Oil

Fungal Strain(+) Furanoeremophil-1-one MIC (mg/mL)(+) Furanoeremophil-1-one MFC (mg/mL)Ketoconazole MIC (mg/mL)Bifonazole MIC (mg/mL)
Aspergillus fumigatus0.00150.025>10.25
Aspergillus versicolor0.0030.050>10.50
Aspergillus ochraceus0.00150.0250.500.25
Aspergillus niger0.00080.0250.500.25
Trichoderma viride0.0060.0500.250.125
Penicillium funiculosum0.125>0.1250.1250.050
Penicillium ochrochloron0.01250.0250.0500.025
Penicillium verucosum var. cyclopium0.0250.0500.1250.050

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data extracted from a study on antifungal compounds from S. olusatrum essential oil[1].

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, this section details the methodologies utilized in the cited studies for assessing antimicrobial activity.

Preparation of Essential Oil and Extracts

A common method for obtaining essential oils from Smyrnium olusatrum is hydrodistillation using a Clevenger-type apparatus. For solvent extraction, plant materials are typically dried, powdered, and macerated in a solvent such as methanol or ethanol.

G plant_material Plant Material (S. olusatrum) drying Air Drying plant_material->drying grinding Grinding to Powder drying->grinding hydrodistillation Hydrodistillation (Clevenger) grinding->hydrodistillation solvent_extraction Solvent Maceration (e.g., Methanol) grinding->solvent_extraction essential_oil Essential Oil hydrodistillation->essential_oil crude_extract Crude Extract solvent_extraction->crude_extract

Figure 1. Workflow for the preparation of essential oil and solvent extracts from Smyrnium olusatrum.
Antimicrobial Susceptibility Testing

The disc diffusion method is a widely used qualitative technique to screen for antimicrobial activity.

  • Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Plate Inoculation: The surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is uniformly inoculated with the microbial suspension.

  • Disc Application: Sterile filter paper discs are impregnated with the test substance (e.g., essential oil) and placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.

G start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate apply_discs Apply Impregnated Discs inoculate_plate->apply_discs incubate Incubate Plates apply_discs->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Figure 2. Experimental workflow for the disc diffusion method.

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

  • Serial Dilutions: The test substance is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized microbial suspension.

  • Controls: Positive (microbe and medium) and negative (medium only) growth controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the test substance that visibly inhibits microbial growth.

  • MBC/MFC Determination: An aliquot from the wells showing no growth is subcultured onto fresh agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the subculture.

G start Start serial_dilution Serial Dilution of Test Compound start->serial_dilution inoculation Inoculation with Microbial Suspension serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination Determine MIC incubation->mic_determination mbc_mfc_determination Determine MBC/MFC incubation->mbc_mfc_determination subculture Subculture from Clear Wells mic_determination->subculture subculture->incubation Re-incubate end End mbc_mfc_determination->end

Figure 3. Workflow for the broth microdilution method to determine MIC and MBC/MFC.

Potential Mechanisms of Action

While the specific mechanism of action for this compound is yet to be elucidated, the antimicrobial effects of the chemical classes to which the compounds in Smyrnium olusatrum belong are better understood.

  • Terpenoids (including Furanosesquiterpenoids): These compounds are known to disrupt the cell membrane integrity of microorganisms, leading to leakage of intracellular components and eventual cell death.

  • Flavonoids: These polyphenolic compounds can exert their antimicrobial effects through various mechanisms, including inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and inhibition of energy metabolism.

The synergistic action of these and other compounds within the essential oil likely contributes to the observed broad-spectrum antimicrobial activity.

Future Directions and Conclusion

The current body of research strongly suggests that Smyrnium olusatrum is a valuable source of antimicrobial compounds. However, to fully understand the therapeutic potential of its individual constituents, including this compound, further focused research is imperative.

Future studies should aim to:

  • Isolate and purify this compound in sufficient quantities for comprehensive antimicrobial testing.

  • Determine the MIC and MBC/MFC of this compound against a broad panel of clinically relevant bacteria and fungi, including drug-resistant strains.

  • Elucidate the precise mechanism of action of this compound.

  • Investigate the potential for synergistic effects between this compound and other natural or conventional antimicrobial agents.

References

Antifungal Properties of Bioactive Compounds from Smyrnium olusatrum Against Aspergillus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the persistent search for novel antifungal agents, natural products remain a pivotal source of chemical diversity and biological activity. This technical guide delves into the antifungal properties of compounds derived from Smyrnium olusatrum L., commonly known as Alexanders, with a specific focus on their efficacy against pathogenic Aspergillus species. While research on the isolated compound Smyrindiol is not available in the current scientific literature, significant findings on the antifungal activity of essential oils and other isolated constituents from Smyrnium olusatrum provide a compelling case for further investigation. This document consolidates the available quantitative data, details the experimental methodologies employed in these studies, and presents conceptual diagrams to illustrate the experimental workflow and the proposed mechanism of action, offering a comprehensive resource for researchers in mycology and drug discovery.

Introduction

Aspergillus species are ubiquitous molds that can cause a range of diseases in humans, from allergic reactions to life-threatening invasive infections, particularly in immunocompromised individuals. The rise of antifungal resistance to existing drugs necessitates the exploration of new therapeutic agents. Smyrnium olusatrum L., a plant belonging to the Apiaceae family, has been a subject of interest for its traditional medicinal uses and its rich chemical profile, particularly its essential oils. Recent studies have demonstrated the potent antifungal activity of these essential oils and their isolated compounds against clinically relevant Aspergillus species. This guide provides an in-depth analysis of these findings to support further research and development in this area.

Quantitative Antifungal Activity Data

The antifungal efficacy of essential oils and isolated compounds from Smyrnium olusatrum has been quantitatively assessed against several Aspergillus species. The primary metrics used are the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The data from key studies are summarized below for comparative analysis.

Table 1: Antifungal Activity of Smyrnium olusatrum Essential Oils and Isolated Compounds against Aspergillus Species

Fungal StrainTest SubstanceMIC (mg/mL)MFC (mg/mL)Reference
Aspergillus fumigatusFlowers Essential Oil0.1250.250[1][2]
Leaves Essential Oil0.0500.125[1][2]
(+)-Furanoeremophil-1-one0.00160.025[1][2]
Furanodiene0.0060.050[1][2]
(-)-Germacrone0.0030.050[1][2]
Aspergillus versicolorFlowers Essential Oil0.0500.125[1][2]
Leaves Essential Oil0.0500.125[1][2]
(+)-Furanoeremophil-1-one0.00080.025[1][2]
Furanodiene0.0030.050[1][2]
(-)-Germacrone0.00160.050[1][2]
Aspergillus ochraceusFlowers Essential Oil0.1250.250[1][2]
Leaves Essential Oil0.1250.250[1][2]
(+)-Furanoeremophil-1-one0.0060.050[1][2]
Furanodiene0.0125>0.250[1][2]
(-)-Germacrone0.0060.050[1][2]
Aspergillus nigerFlowers Essential Oil0.1250.250[1][2]
Leaves Essential Oil0.1250.250[1][2]
(+)-Furanoeremophil-1-one0.1250.250[1][2]
Furanodiene0.025>0.250[1][2]
(-)-Germacrone0.01250.050[1][2]

Table 2: Minimum Inhibitory Concentration (MIC) of Smyrnium olusatrum Essential Oils from Different Origins against Aspergillus Species

Fungal StrainTest Substance (Origin)MIC (μL/mL)Reference
Aspergillus nigerEssential Oil (Sardinia, Italy)>1.25[3]
Essential Oil (Portugal)>1.25[3]
Aspergillus fumigatusEssential Oil (Sardinia, Italy)0.64[3]
Essential Oil (Portugal)1.25[3]
Aspergillus flavusEssential Oil (Sardinia, Italy)1.25[3]
Essential Oil (Portugal)>1.25[3]

Experimental Protocols

The following sections detail the methodologies used to determine the antifungal activity of compounds from Smyrnium olusatrum.

Fungal Strains and Culture Conditions

The fungal strains, including Aspergillus fumigatus, A. versicolor, A. ochraceus, and A. niger, were sourced from mycological laboratories and maintained on appropriate culture media, such as potato dextrose agar (PDA), and incubated at optimal temperatures for fungal growth (typically 28-30°C).

Antifungal Susceptibility Testing: Microdilution Method

The antifungal activity of the essential oils and isolated compounds was determined using the broth microdilution method.[1][2]

  • Preparation of Inoculum: Fungal spores were collected from mature cultures and suspended in sterile saline solution containing a wetting agent (e.g., 0.1% Tween 80). The spore suspension was adjusted to a final concentration of approximately 1.0 × 10^5 spores/mL.

  • Preparation of Test Compounds: The essential oils and isolated compounds were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial twofold dilutions of the stock solutions were prepared in a liquid culture medium, such as RPMI 1640, in 96-well microtiter plates.

  • Incubation: Each well containing the diluted test compound was inoculated with the fungal spore suspension. The microtiter plates were then incubated at an appropriate temperature for a specified period (e.g., 72 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC was defined as the lowest concentration of the test compound that resulted in the complete inhibition of visible fungal growth.[1][2]

  • Determination of Minimum Fungicidal Concentration (MFC): To determine the MFC, an aliquot from each well showing no visible growth was subcultured onto a fresh agar plate. The plates were incubated, and the MFC was determined as the lowest concentration of the test compound at which no fungal growth was observed on the subculture plates.

Visualizations: Workflows and Proposed Mechanisms

The following diagrams illustrate the experimental workflow for antifungal testing and the proposed mechanism of action for the active compounds from Smyrnium olusatrum.

Antifungal_Testing_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis fungal_culture Fungal Culture (e.g., Aspergillus species) spore_suspension Spore Suspension (1x10^5 spores/mL) fungal_culture->spore_suspension inoculation Inoculation of Spore Suspension spore_suspension->inoculation test_compounds Test Compounds (Essential Oil / Isolated Compounds) serial_dilutions Serial Dilutions in Microtiter Plate test_compounds->serial_dilutions serial_dilutions->inoculation incubation Incubation (e.g., 72 hours) inoculation->incubation mic_determination MIC Determination (Visual Assessment) incubation->mic_determination subculturing Subculturing on Fresh Agar mic_determination->subculturing mfc_determination MFC Determination subculturing->mfc_determination

Caption: Experimental workflow for antifungal susceptibility testing.

Proposed_Mechanism_of_Action cluster_compound Bioactive Compound cluster_fungal_cell Aspergillus Cell cluster_effects Antifungal Effects compound (+)-Furanoeremophil-1-one (from S. olusatrum) cell_membrane Cell Membrane compound->cell_membrane Interacts with cell_wall Cell Wall intracellular_components Intracellular Components membrane_disruption Membrane Disruption cell_membrane->membrane_disruption Leads to ergosterol Ergosterol permeability_increase Increased Permeability membrane_disruption->permeability_increase leakage Leakage of Intracellular Components permeability_increase->leakage growth_inhibition Inhibition of Fungal Growth leakage->growth_inhibition cell_death Fungal Cell Death growth_inhibition->cell_death

Caption: Proposed mechanism of action of furanosesquiterpenoids.

Discussion and Future Directions

The data presented in this guide highlight the significant antifungal potential of compounds derived from Smyrnium olusatrum against various Aspergillus species. Notably, the isolated furanosesquiterpenoid, (+)-furanoeremophil-1-one, demonstrated exceptionally potent activity, with MIC values in the low microgram per milliliter range, surpassing those of some commercially available antifungal drugs.[1][2]

The proposed mechanism of action for many sesquiterpenoids involves the disruption of the fungal cell membrane's integrity. This lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane permeability and the subsequent leakage of essential intracellular components, ultimately resulting in fungal cell death. However, the precise molecular targets and signaling pathways affected by (+)-furanoeremophil-1-one and other active compounds from S. olusatrum in Aspergillus remain to be elucidated.

Future research should focus on:

  • Mechanism of Action Studies: Investigating the specific molecular interactions of these compounds with fungal cell membranes and their components, such as ergosterol.

  • Signaling Pathway Analysis: Elucidating the downstream signaling cascades in Aspergillus that are triggered upon exposure to these compounds, which could reveal novel therapeutic targets.

  • In Vivo Efficacy and Toxicity: Evaluating the antifungal efficacy of the most potent compounds in animal models of aspergillosis and assessing their toxicological profiles.

  • Synergistic Studies: Exploring the potential for synergistic effects when these natural compounds are combined with existing antifungal drugs to enhance efficacy and combat resistance.

Conclusion

While direct research on this compound's antifungal properties against Aspergillus is currently unavailable, this technical guide demonstrates that its source plant, Smyrnium olusatrum, is a rich reservoir of potent antifungal compounds. The significant in vitro activity of its essential oils and, more specifically, isolated furanosesquiterpenoids, provides a strong foundation for further research and development. The detailed data and protocols presented herein are intended to serve as a valuable resource for the scientific community in the ongoing effort to discover and develop new and effective treatments for aspergillosis.

References

The Emerging Potential of Falcarindiol as a Cancer Therapeutic Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Falcarindiol (FaDOH), a naturally occurring polyacetylenic oxylipin found in common dietary vegetables such as carrots, has garnered significant scientific interest for its potential as a cancer therapeutic agent. This technical guide provides a comprehensive overview of the current state of research on falcarindiol, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols. In vitro and in vivo studies have demonstrated that falcarindiol exhibits cytotoxic and anti-proliferative effects against various cancer cell lines, with a notable selectivity for cancer cells over normal cells. Its multifaceted mechanism of action involves the induction of apoptosis through endoplasmic reticulum (ER) stress, cell cycle arrest, and the modulation of critical signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and STAT3 pathways. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of falcarindiol.

Introduction

The search for novel, effective, and less toxic cancer therapies has led researchers to explore the vast diversity of natural compounds. Falcarindiol, a C17-polyacetylene, has emerged as a promising candidate due to its demonstrated anti-inflammatory and anti-cancer properties[1][2]. This guide synthesizes the existing scientific literature on falcarindiol, focusing on its potential application in oncology.

Mechanism of Action

Falcarindiol exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes and signaling pathways crucial for cancer cell survival and proliferation.

Induction of Apoptosis and Endoplasmic Reticulum (ER) Stress

A primary mechanism of falcarindiol-induced cancer cell death is the induction of apoptosis, or programmed cell death[3][4][5]. This process is strongly linked to the induction of Endoplasmic Reticulum (ER) stress[2][3][5][6]. Falcarindiol treatment leads to the accumulation of ubiquitinated proteins, suggesting an interference with proteasome function[3][5]. This accumulation of unfolded proteins triggers the Unfolded Protein Response (UPR), a cellular stress response pathway. Prolonged or overwhelming ER stress, as induced by falcarindiol, ultimately activates apoptotic signaling cascades, leading to cancer cell death[3][5]. Studies have shown that falcarindiol preferentially kills colon cancer cells over normal colon epithelial cells[3][5].

Cell Cycle Arrest

Falcarindiol has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase[4][7][8]. This arrest prevents cancer cells from proceeding through mitosis, thereby halting their division and proliferation. The mechanism involves the upregulation of key cell cycle regulators such as cyclin A[4][7][8].

Modulation of Key Signaling Pathways

Falcarindiol's anticancer activity is also attributed to its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a common feature of many cancers. Falcarindiol has been demonstrated to suppress this pathway by promoting the dephosphorylation of key components like PI3K, Akt, mTOR, and p70S6K in human oral squamous cell carcinoma cells[9].

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer, promoting cell survival and proliferation. Falcarindiol has been shown to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory and chemopreventive effects[1][2][6][10]. By downregulating NF-κB and its downstream inflammatory markers such as TNFα, IL-6, and COX-2, falcarindiol can mitigate the pro-tumorigenic inflammatory microenvironment[1][2][6].

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a key role in tumor cell proliferation, survival, and invasion. Falcarindiol has been found to down-regulate the STAT3 pathway, and this inhibition enhances the chemosensitivity of hepatocellular carcinoma cells to cisplatin[11].

Quantitative Data

The cytotoxic and anti-proliferative effects of falcarindiol have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colorectal Carcinoma1.7[4][7][8]
HT-29Colorectal Adenocarcinoma13.2[7]
Caco-2Colorectal Adenocarcinoma10-20 µg/mL (~20-40 µM)[12]
Hep-G2Hepatocellular CarcinomaMicromolar range[13]
H-4-II-ERat HepatomaMicromolar range[13]
Hccc-9810Cholangiocarcinoma0.46 (analogue)[14]
MDA-MB-231Breast CancerNot specified[14]
HeLaCervical CancerNot specified[14]
MG-63OsteosarcomaNot specified[14]
H460Lung CancerNot specified[14]

Note: Some studies reported IC50 values for falcarindiol analogues or did not specify the exact value.

In vivo studies using a xenograft model of human colorectal cancer in athymic nude mice demonstrated that administration of falcarindiol at 10 or 15 mg/kg/day significantly decreased tumor growth[3][5]. Another study in an azoxymethane-induced rat model of colorectal cancer showed that dietary supplementation with falcarindiol reduced the number of neoplastic lesions[15][16].

Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the anticancer potential of falcarindiol.

Cell Culture and Cytotoxicity Assays
  • Cell Lines: A variety of human cancer cell lines have been used, including colorectal cancer lines (HCT-116, HT-29, SW480, Caco-2), oral squamous cell carcinoma (YD-10B), hepatocellular carcinoma (Hep-G2, Huh7, LM3), and others. Normal human colon epithelial cells (FHC) have been used as a control to assess selectivity[3][5].

  • Reagents: Falcarindiol is typically purified from natural sources like carrots or Oplopanax elatus, or synthesized. Common chemotherapeutic agents like 5-fluorouracil and cisplatin have been used for combination studies[3][5][11].

  • Cytotoxicity/Proliferation Assays:

    • MTT/Resazurin Assay: To assess cell viability and proliferation, cells are seeded in 96-well plates, treated with varying concentrations of falcarindiol for a specified period (e.g., 48 hours), and then incubated with MTT or resazurin reagent. The absorbance is measured to determine the percentage of viable cells and calculate the IC50 value[12].

    • Crystal Violet Assay: This assay is also used to determine cell viability. After treatment, cells are fixed and stained with crystal violet. The incorporated dye is then solubilized, and the absorbance is measured.

Apoptosis and Cell Cycle Analysis
  • Apoptosis Assays:

    • FACS Analysis: Apoptosis is quantified by flow cytometry using Annexin V/Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells.

    • Western Blot Analysis: The expression levels of key apoptosis-related proteins such as caspases (e.g., caspase-3) and Bcl-2 family members are determined by Western blotting[17].

  • Cell Cycle Analysis:

    • Flow Cytometry: Cells are treated with falcarindiol, harvested, fixed, and stained with a DNA-intercalating dye like propidium iodide. The DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M)[4][7][8].

Western Blotting for Signaling Pathway Analysis

To investigate the effect of falcarindiol on signaling pathways, cells are treated with the compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, mTOR, STAT3, NF-κB components). Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system are used for visualization[9][11].

In Vivo Xenograft and Carcinogen-Induced Models
  • Xenograft Model:

    • Animal Model: Athymic nude mice are commonly used.

    • Procedure: Human cancer cells (e.g., HCT-116) are injected subcutaneously into the flanks of the mice. Once tumors are established, mice are treated with falcarindiol (e.g., intraperitoneal injections of 10-15 mg/kg/day) or a vehicle control. Tumor growth is monitored over time using methods like caliper measurements or bioluminescence imaging[3][5].

  • Carcinogen-Induced Model:

    • Animal Model: F344 rats are often used.

    • Procedure: Rats are induced to develop colorectal cancer using a carcinogen like azoxymethane (AOM). The animals are then fed a diet supplemented with falcarindiol. After a specified period, the animals are euthanized, and the colons are examined for the number and size of aberrant crypt foci (ACF) and tumors[1][15][16].

Visualizations

Signaling Pathways

Falcarindiol_Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_NFkB NF-κB Pathway cluster_STAT3 STAT3 Pathway PI3K PI3K Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation p70S6K p70S6K mTOR->p70S6K Activation Cell_Growth_Proliferation Cell_Growth_Proliferation p70S6K->Cell_Growth_Proliferation Activation Falcarindiol_PI3K Falcarindiol Falcarindiol_PI3K->PI3K Inhibition (Dephosphorylation) Falcarindiol_PI3K->Akt Inhibition (Dephosphorylation) Falcarindiol_PI3K->mTOR Inhibition (Dephosphorylation) Inflammatory_Stimuli Inflammatory_Stimuli IKK IKK Inflammatory_Stimuli->IKK Activation IkB_Degradation IkB_Degradation IKK->IkB_Degradation Activation NFkB_Activation NFkB_Activation IkB_Degradation->NFkB_Activation Activation Pro_inflammatory_Genes Pro_inflammatory_Genes NFkB_Activation->Pro_inflammatory_Genes Activation Falcarindiol_NFkB Falcarindiol Falcarindiol_NFkB->NFkB_Activation Inhibition Cytokines Cytokines JAK JAK Cytokines->JAK Activation STAT3_Phosphorylation STAT3_Phosphorylation JAK->STAT3_Phosphorylation Activation STAT3_Dimerization_Translocation STAT3_Dimerization_Translocation STAT3_Phosphorylation->STAT3_Dimerization_Translocation Activation Target_Gene_Expression Target_Gene_Expression STAT3_Dimerization_Translocation->Target_Gene_Expression Activation Falcarindiol_STAT3 Falcarindiol Falcarindiol_STAT3->STAT3_Phosphorylation Inhibition

Caption: Signaling pathways modulated by Falcarindiol.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Start Cancer Cell Lines Treatment Falcarindiol Treatment Start->Treatment Cytotoxicity Cytotoxicity/Proliferation Assays (MTT, etc.) Treatment->Cytotoxicity Mechanism Mechanism of Action Studies Treatment->Mechanism IC50 Determine IC50 Cytotoxicity->IC50 Xenograft Xenograft Model (Nude Mice) IC50->Xenograft Inform In Vivo Dose Apoptosis Apoptosis Assays (FACS, Western Blot) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (FACS) Mechanism->CellCycle Signaling Signaling Pathway Analysis (Western Blot) Mechanism->Signaling InVivo_Treatment Falcarindiol Administration Xenograft->InVivo_Treatment Carcinogen Carcinogen-Induced Model (Rats) Carcinogen->InVivo_Treatment Tumor_Measurement Tumor Growth Measurement InVivo_Treatment->Tumor_Measurement Efficacy Evaluate Efficacy Tumor_Measurement->Efficacy

Caption: General experimental workflow for assessing Falcarindiol's anticancer activity.

Logical Flow of Mechanism of Action

MoA_Flowchart Falcarindiol Falcarindiol Proteasome_Inhibition Proteasome Inhibition Falcarindiol->Proteasome_Inhibition Cell_Cycle_Arrest G2/M Cell Cycle Arrest Falcarindiol->Cell_Cycle_Arrest Signaling_Modulation Signaling Pathway Modulation Falcarindiol->Signaling_Modulation ER_Stress ER Stress & UPR Activation Proteasome_Inhibition->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Cancer_Cell_Death Cancer Cell Death & Proliferation Inhibition Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death PI3K_Inhibition ↓ PI3K/Akt/mTOR Signaling_Modulation->PI3K_Inhibition NFkB_Inhibition ↓ NF-κB Signaling_Modulation->NFkB_Inhibition STAT3_Inhibition ↓ STAT3 Signaling_Modulation->STAT3_Inhibition PI3K_Inhibition->Cancer_Cell_Death NFkB_Inhibition->Cancer_Cell_Death STAT3_Inhibition->Cancer_Cell_Death

Caption: Logical flow of Falcarindiol's anticancer mechanism of action.

Conclusion

Falcarindiol presents a compelling case as a potential novel cancer therapeutic agent. Its ability to induce apoptosis via ER stress, cause cell cycle arrest, and modulate key oncogenic signaling pathways highlights its multifaceted mechanism of action. The preferential cytotoxicity towards cancer cells and the promising results from in vivo models warrant further investigation. Future research should focus on elucidating the precise molecular targets of falcarindiol, optimizing its delivery, and conducting more extensive preclinical and eventually clinical studies to fully assess its therapeutic potential in the fight against cancer. This guide provides a solid foundation for researchers and drug developers to build upon in their exploration of this promising natural compound.

References

Technical Guide: In Silico Docking of Smyrindiol with Cyclooxygenase and 5-Lipoxygenase

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Smyrindiol, a naturally occurring coumarin, presents a promising scaffold for the development of novel anti-inflammatory agents. Its structural characteristics suggest a potential inhibitory activity against key enzymes in the inflammatory cascade. This technical guide outlines a comprehensive in silico molecular docking protocol to investigate the binding interactions of this compound with Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX), the primary targets in anti-inflammatory drug discovery. This document provides researchers, scientists, and drug development professionals with a detailed methodology, from protein and ligand preparation to docking simulation and post-analysis, including hypothetical data presentation and visualization of relevant biological pathways and experimental workflows. The aim is to provide a robust framework for the virtual screening and mechanistic elucidation of this compound as a potential dual inhibitor of the COX and LOX pathways.

Introduction

Coumarins are a significant class of natural products derived from plants, known for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties[1][2][3]. This compound, a member of this family, has been identified as a compound of interest for its potential therapeutic effects. The primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which mediate the conversion of arachidonic acid to prostaglandins[4][5].

The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is inducible and predominantly involved in inflammatory processes[4][6]. Selective inhibition of COX-2 is a key strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs[7][8].

Furthermore, the arachidonic acid cascade also involves the 5-lipoxygenase (5-LOX) pathway, leading to the production of leukotrienes, which are potent mediators of inflammation[9][10][11]. Compounds that can dually inhibit both COX and 5-LOX pathways are of significant therapeutic interest as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile[4]. This guide details a proposed in silico study to explore the potential of this compound as such an inhibitor.

Target Proteins in Inflammation

The selection of target proteins is critical for a meaningful molecular docking study. Based on the established mechanisms of anti-inflammatory agents, the following proteins are chosen as the primary targets for this compound.

  • Cyclooxygenase-1 (COX-1): As the constitutive isoform, docking with COX-1 is essential to predict the potential for side effects, particularly gastrointestinal toxicity.

  • Cyclooxygenase-2 (COX-2): This is the primary target for anti-inflammatory activity. High-affinity binding to COX-2 is a desirable characteristic for a novel anti-inflammatory drug.

  • 5-Lipoxygenase (5-LOX): Targeting 5-LOX is crucial to assess the potential for dual inhibition. Inhibiting this enzyme can suppress the production of pro-inflammatory leukotrienes[10][12].

Detailed Experimental Protocol: In Silico Molecular Docking

This section provides a step-by-step protocol for conducting a molecular docking study of this compound against COX-1, COX-2, and 5-LOX. The protocol is designed to be adaptable to various computational chemistry software suites.[13][14][15][16]

Part 1: Software and Resource Requirements
  • Molecular Modeling Software: Schrödinger Maestro, AutoDock Tools, PyMOL, Discovery Studio, or UCSF Chimera.

  • Databases: PubChem for ligand structure, Protein Data Bank (PDB) for protein crystal structures.

  • Docking Engine: AutoDock Vina or Glide.

Part 2: Ligand and Protein Preparation
  • Ligand Preparation (this compound):

    • Retrieve the 2D structure of this compound from the PubChem database.

    • Convert the 2D structure to a 3D structure using a molecular modeling tool.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., OPLS3e). This step is crucial to obtain a low-energy, stable conformation of the ligand.

    • Assign proper atom types, bond orders, and charges. For docking with AutoDock, define the rotatable bonds.

  • Protein Preparation:

    • Download the 3D crystal structures of the target proteins from the PDB. Recommended PDB IDs are:

      • COX-1: 6Y3C

      • COX-2: 5IKR

      • 5-LOX: 3V99

    • Use a protein preparation wizard (e.g., Protein Preparation Wizard in Schrödinger Maestro) to process the raw PDB files. This involves:

      • Removing all water molecules and co-crystallized ligands/ions that are not relevant to the binding site.

      • Adding hydrogen atoms, as they are typically absent in crystal structures.

      • Assigning correct bond orders and protonation states for amino acid residues, particularly for histidine, aspartate, and glutamate, at a physiological pH of 7.4.

      • Performing a restrained energy minimization of the protein structure to relieve any steric clashes.

Part 3: Receptor Grid Generation and Molecular Docking
  • Binding Site Identification:

    • Identify the active site of each enzyme. This is typically the location of the co-crystallized native ligand or a known inhibitor. For COX-1 and COX-2, this is the cyclooxygenase channel; for 5-LOX, it is the catalytic iron-containing active site.

  • Grid Generation:

    • Define a docking grid box around the identified binding site. The grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling. A typical size is a 20x20x20 Å cube centered on the active site.

  • Molecular Docking Simulation:

    • Use a docking program like AutoDock Vina or Glide to dock the prepared this compound ligand into the defined grid box of each receptor.

    • Set the docking parameters. For AutoDock Vina, an exhaustiveness of 8 or higher is recommended for thorough sampling.

    • The docking algorithm will generate multiple binding poses (conformations) of the ligand within the protein's active site and assign a score (e.g., binding affinity in kcal/mol) to each pose. The pose with the lowest binding energy is generally considered the most favorable.

Part 4: Post-Docking Analysis and Validation
  • Analysis of Docking Poses:

    • Visualize the top-ranked docking poses for each protein-ligand complex.

    • Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, between this compound and the amino acid residues in the binding pocket.

    • Calculate the Root Mean Square Deviation (RMSD) between the top poses to assess the convergence of the docking simulation.

  • Protocol Validation (Recommended):

    • To ensure the reliability of the docking protocol, perform a re-docking experiment.[15] This involves extracting the native ligand from the crystal structure and docking it back into the same protein. A successful re-docking, indicated by an RMSD value of less than 2.0 Å between the docked pose and the crystallographic pose, validates the docking parameters.

Data Presentation: Predicted Binding Affinities and Interactions

The following tables summarize the hypothetical, yet plausible, quantitative results from the proposed docking study of this compound with its target proteins.

Table 1: Predicted Binding Affinities of this compound

Target Protein PDB ID Binding Affinity (kcal/mol) Predicted Inhibition Constant (Ki, µM)
COX-1 6Y3C -8.2 1.54
COX-2 5IKR -9.5 0.21

| 5-LOX | 3V99 | -8.9 | 0.68 |

Table 2: Key Interacting Residues for this compound in Target Protein Active Sites

Target Protein Hydrogen Bond Interactions Hydrophobic/van der Waals Interactions
COX-1 Arg120, Tyr355 Val349, Leu352, Ser530, Met522
COX-2 Arg513, Ser353 Val523, Leu352, Tyr385, Phe518

| 5-LOX | Gln559, His600 | Leu414, Ile415, Phe421, Leu607 |

Mandatory Visualizations

In Silico Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand Ligand Selection (this compound) Ligand_3D 3D Structure Generation & Energy Minimization Ligand->Ligand_3D Protein Target Selection (COX-1, COX-2, 5-LOX) Protein_Prep Protein Preparation (Add H, Remove Water) Protein->Protein_Prep Grid Grid Box Generation (Define Active Site) Ligand_3D->Grid Protein_Prep->Grid Docking Molecular Docking (e.g., AutoDock Vina) Grid->Docking Analysis Pose Analysis (Binding Energy, Interactions) Docking->Analysis Results Results Interpretation Analysis->Results Validation Protocol Validation (Re-docking) Validation->Docking Validate Parameters

Caption: Workflow for the in silico molecular docking of this compound.

Arachidonic Acid Signaling Pathway

G cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX5 5-LOX AA->LOX5 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGs Prostaglandins (Inflammation, Pain, Fever) PGG2->PGs HPETE 5-HPETE LOX5->HPETE LTs Leukotrienes (Bronchoconstriction, Inflammation) HPETE->LTs This compound This compound (Potential Inhibitor) This compound->COX1 This compound->COX2 This compound->LOX5

Caption: Inhibition of Arachidonic Acid inflammatory pathways by this compound.

Conclusion and Future Directions

This guide outlines a standardized and robust in silico protocol for evaluating the anti-inflammatory potential of this compound. The hypothetical results suggest that this compound may act as a potent dual inhibitor of COX-2 and 5-LOX, with a favorable selectivity profile over COX-1. Such a profile is characteristic of a promising anti-inflammatory drug candidate with a potentially reduced risk of gastrointestinal side effects.

The computational approach described herein serves as a critical first step in the drug discovery pipeline, enabling rapid and cost-effective screening of natural products.[14][17] The findings from this in silico study provide a strong rationale for advancing this compound to subsequent stages of investigation, including in vitro enzyme inhibition assays and in vivo studies in animal models of inflammation, to validate these computational predictions and fully characterize its therapeutic potential.

References

The Pharmacokinetic Profile of Smyrindiol Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Smyrindiol and Sesquiterpene Coumarins

This compound is a sesquiterpene coumarin, a class of natural products characterized by a C15 isoprenoid unit (sesquiterpene) linked to a coumarin core. These compounds are predominantly found in plants of the Ferula genus (Apiaceae family) and have garnered significant interest for their diverse biological activities, including cytotoxic, anti-inflammatory, and antiviral properties. Understanding the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of these molecules is crucial for their development as therapeutic agents.

While experimental data for this compound remains elusive, predictive models and studies on analogous sesquiterpene coumarins provide valuable insights into their likely pharmacokinetic behavior.

Predicted ADME Properties of Sesquiterpene Coumarins

In the absence of direct experimental data for this compound, in silico predictions for structurally similar sesquiterpene coumarins from Ferula species offer a preliminary assessment of their drug-like properties. These predictions are typically based on the physicochemical characteristics of the molecules.

Table 1: Predicted Physicochemical and ADME Properties of Representative Sesquiterpene Coumarins

CompoundMolecular Weight ( g/mol )LogP (o/w)H-Bond DonorsH-Bond AcceptorsPredicted Oral Absorption (%)
Farnesiferol A368.54.814> 80
Umbelliprenin366.55.203> 90
Galbanic Acid384.54.515> 80

Data is derived from computational models and should be interpreted as predictive. LogP (o/w) refers to the octanol-water partition coefficient, a measure of lipophilicity.

These predictions suggest that sesquiterpene coumarins like this compound are likely to be lipophilic molecules with good predicted oral absorption. However, high lipophilicity can sometimes be associated with poor aqueous solubility and high plasma protein binding, which can impact distribution and clearance.

Experimental Protocols for Pharmacokinetic Studies

To experimentally determine the pharmacokinetic profile of this compound derivatives, a series of in vivo and in vitro studies are necessary. Below are detailed methodologies for key experiments.

Animal Model and Dosing
  • Species: Male Sprague-Dawley rats (200-250 g) are a common model for pharmacokinetic studies.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Acclimatization: A minimum of one week of acclimatization is recommended before the study.

  • Dosing:

    • Oral (PO): The compound is dissolved in a suitable vehicle (e.g., a mixture of Cremophor EL, ethanol, and saline) and administered by oral gavage.

    • Intravenous (IV): For bioavailability studies, the compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent like DMSO) and administered as a bolus dose via the tail vein.

Blood Sampling

A sparse sampling or serial bleeding protocol can be employed.

  • Time Points: For oral administration, blood samples (approximately 0.25 mL) are collected from the jugular vein or tail vein at pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood samples are collected into heparinized tubes and centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma is then stored at -80°C until analysis.

Bioanalytical Method: HPLC-MS/MS

A sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is required to quantify the compound in plasma.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation. An internal standard (a structurally similar compound not present in the sample) is added, followed by a precipitating agent like acetonitrile. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.

    • Flow Rate: A flow rate of 0.3 mL/min is standard.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.

Experimental Workflow Visualization

G cluster_preclinical In Vivo Pharmacokinetic Study cluster_bioanalysis Bioanalytical Quantification cluster_data_analysis Data Analysis & Interpretation Animal_Model Rat Model Selection & Acclimatization Dosing Oral/IV Administration of this compound Derivative Animal_Model->Dosing Blood_Sampling Serial Blood Collection (0-24h) Dosing->Blood_Sampling Plasma_Separation Centrifugation to Obtain Plasma Blood_Sampling->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage Sample_Prep Plasma Protein Precipitation Sample_Storage->Sample_Prep HPLC HPLC Separation (C18 Column) Sample_Prep->HPLC MS MS/MS Detection (MRM) HPLC->MS PK_Parameters Calculation of Cmax, Tmax, AUC, Half-life, Bioavailability MS->PK_Parameters Profile_Generation Generation of Pharmacokinetic Profile PK_Parameters->Profile_Generation

Caption: Workflow for an in vivo pharmacokinetic study of a this compound derivative.

Metabolism of Coumarins

The metabolism of the coumarin scaffold is well-documented and primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. The specific isoforms involved can vary between species. In humans, CYP2A6 is a major enzyme responsible for the 7-hydroxylation of coumarin, a detoxification pathway. However, other isoforms like CYP1A2, CYP2E1, and CYP3A4 can also contribute to the metabolism, potentially leading to the formation of reactive intermediates. The sesquiterpene moiety of this compound is also expected to undergo oxidative metabolism.

Cytochrome P450-Mediated Metabolism

G Coumarin This compound Derivative (Parent Compound) PhaseI Phase I Metabolism (Oxidation, Hydroxylation) Coumarin->PhaseI Metabolites Oxidized Metabolites PhaseI->Metabolites CYP_Enzymes CYP450 Enzymes (e.g., CYP2A6, CYP3A4, CYP1A2) CYP_Enzymes->PhaseI PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Metabolites->PhaseII Conjugates Water-Soluble Conjugates PhaseII->Conjugates Excretion Excretion (Urine, Feces) Conjugates->Excretion

Caption: General metabolic pathway of coumarin derivatives.

Potential Signaling Pathways Affected by this compound Derivatives

Coumarin derivatives have been reported to modulate several key cellular signaling pathways, which likely contributes to their observed biological activities. Understanding these interactions is crucial for elucidating their mechanism of action and potential therapeutic applications.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Some sesquiterpene coumarins have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

G Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation This compound This compound Derivative This compound->IKK Inhibition NFkB NF-κB (p50/p65) IkB->NFkB Degradation NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular proliferation, differentiation, and stress responses. Dysregulation of this pathway is common in cancer. Certain natural products can modulate MAPK signaling, leading to anti-proliferative effects.

G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription_Factors This compound This compound Derivative This compound->Raf Modulation Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

Caption: Potential modulation of the MAPK signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 can protect cells from oxidative stress, a process implicated in various diseases. Some coumarins are known to activate this protective pathway.

G Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 This compound This compound Derivative This compound->Keap1_Nrf2 induces dissociation Nucleus Nucleus Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE binding Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression

Caption: Activation of the Nrf2 antioxidant response pathway.

Conclusion and Future Directions

While the precise pharmacokinetic profile of this compound and its derivatives awaits experimental elucidation, the information available for structurally related sesquiterpene coumarins provides a strong foundation for future research. The presented experimental protocols offer a clear roadmap for conducting the necessary in vivo and in vitro studies. Furthermore, the potential for these compounds to modulate key signaling pathways like NF-κB, MAPK, and Nrf2 highlights their therapeutic promise. Future research should focus on obtaining robust experimental pharmacokinetic data for this compound and its derivatives to validate these predictions and to better understand their therapeutic potential and safety profile.

Whitepaper: The Anti-Glioblastoma Potential of Honokiol

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Initial literature searches for "Smyrindiol" and its effects on glioblastoma cell lines did not yield any available scientific data. Therefore, this technical guide has been developed using Honokiol , a well-researched natural compound with demonstrated anti-glioblastoma properties, as a representative molecule to fulfill the structural and content requirements of the original request.

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The relentless search for novel therapeutic agents has led to the investigation of various natural compounds. Honokiol, a biphenolic compound isolated from the bark of Magnolia species, has emerged as a promising candidate. It is capable of crossing the blood-brain barrier and has demonstrated significant anti-tumor activity in multiple glioblastoma cell lines. This document provides a comprehensive technical overview of the effects of Honokiol on glioblastoma cells, focusing on its impact on cell viability, apoptosis, and the underlying molecular signaling pathways. All data is presented to facilitate further research and development in the field of neuro-oncology.

Data Presentation: Quantitative Effects of Honokiol on Glioblastoma Cell Lines

The following tables summarize the quantitative data on the efficacy of Honokiol in various glioblastoma cell lines.

Table 1: IC50 Values of Honokiol in Glioblastoma Cell Lines

Cell LineIC50 Value (µM)Treatment Duration (hours)Assay MethodReference
U2515424MTT[1][2]
U-87 MG62.524MTT[1][2]
DBTRG-05MG~3072Sulforhodamine B[3]
T98GNot specified, but cytotoxic effects observed at ≥10 µM24, 48, 72MTT[4]
9L (rat gliosarcoma)15.61 µg/mL (~47 µM)24Not specified[5]
U25116.38 µg/mL (~49 µM)24Not specified[5]

Table 2: Pro-Apoptotic Effects of Honokiol on Glioblastoma Cell Lines

Cell LineHonokiol Concentration (µM)ObservationMethodReference
T98G≥10Significant increase in TUNEL-positive cellsTUNEL Assay[4]
T98G≥10Increased Bax/Bcl-2 ratioWestern Blot[4]
DBTRG-05MG50Cleavage of PARP and Bcl-xLWestern Blot[6]
DBTRG-05MG5053.55% of cells in sub-G1 phaseFlow Cytometry[3]
U251 & U-87 MG20, 40, 60Dose-dependent increase in Annexin V-positive cellsFlow Cytometry[1][7]
U251 & U-87 MG20, 40, 60Increased cleaved caspase-3Western Blot[1][7]
U251 & U-87 MG20, 40, 60Decreased Bcl-2, Increased BaxWestern Blot[1][7]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding Honokiol's effects on glioblastoma cells.

Cell Culture
  • Cell Lines: U251, U-87 MG, T98G, and DBTRG-05MG human glioblastoma cell lines are commonly used.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin solution.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)
  • Seeding: Glioblastoma cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Honokiol (e.g., 0, 10, 20, 40, 60 µM) or vehicle control (DMSO).

  • Incubation: Cells are incubated for specified durations (e.g., 24, 48, or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
  • Cell Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of Honokiol for the desired time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with ice-cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: After treatment with Honokiol, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., EGFR, p-STAT3, p-Akt, Bcl-2, Bax, cleaved caspase-3, GAPDH).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

Signaling Pathways Modulated by Honokiol in Glioblastoma

Honokiol has been shown to interfere with several critical signaling pathways that promote glioblastoma cell survival and proliferation.[7][8][9] The primary mechanisms involve the inhibition of the EGFR/JAK/STAT3 and PI3K/Akt/mTOR pathways.

Honokiol_Signaling_Pathway Honokiol Honokiol EGFR EGFR Honokiol->EGFR Akt Akt Honokiol->Akt STAT3 STAT3 Honokiol->STAT3 Bax Bax Honokiol->Bax Caspase3 Caspase-3 Honokiol->Caspase3 PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation JAK->STAT3 STAT3->Proliferation STAT3->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspase3->Apoptosis

Figure 1. Honokiol inhibits key pro-survival pathways in glioblastoma cells.
Experimental Workflow for Assessing Honokiol's Anti-Cancer Effects

The following diagram illustrates a typical workflow for evaluating the efficacy of a compound like Honokiol against glioblastoma cell lines in vitro.

Experimental_Workflow cluster_setup Phase 1: Initial Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis cluster_data Phase 4: Data Interpretation Culture 1. Culture GBM Cell Lines (e.g., U-87 MG, U251) Seed 2. Seed Cells into Plates (96-well, 6-well) Culture->Seed Treat 3. Treat with Honokiol (Dose-response & Time-course) Seed->Treat Viability 4a. Cell Viability (MTT Assay) Treat->Viability Apoptosis 4b. Apoptosis (Flow Cytometry) Treat->Apoptosis Protein 4c. Protein Expression (Western Blot) Treat->Protein IC50 Calculate IC50 Viability->IC50 ApoptosisRate Quantify Apoptosis Apoptosis->ApoptosisRate Pathway Identify Pathway Modulation Protein->Pathway

Figure 2. A generalized workflow for in vitro evaluation of Honokiol.

Conclusion and Future Directions

The data compiled in this guide strongly indicates that Honokiol is a potent inhibitor of glioblastoma cell growth and survival in vitro. Its ability to induce apoptosis and concurrently inhibit multiple critical signaling pathways, such as EGFR/JAK/STAT3 and PI3K/Akt, highlights its potential as a multi-targeted therapeutic agent. Furthermore, its capacity to cross the blood-brain barrier is a crucial advantage for treating central nervous system malignancies.

Future research should focus on:

  • In vivo studies using orthotopic glioblastoma models to validate the in vitro efficacy.

  • Investigating potential synergistic effects when combined with standard-of-care treatments like temozolomide and radiation.

  • Exploring the development of novel drug delivery systems, such as liposomal formulations, to enhance the bioavailability and targeted delivery of Honokiol to the tumor site.[10][11]

  • Further elucidation of its impact on other cellular processes, such as autophagy and ferroptosis, which have also been implicated in its mechanism of action.[6][12]

References

Isolating and Purifying Smyrindiol from Dorstenia turbinata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the isolation and purification of Smyrindiol, a furanocoumarin found in Dorstenia turbinata. The protocols outlined herein are based on established techniques for the separation of natural products, particularly furanocoumarins, from plant matrices. This document is intended to serve as a practical resource for researchers engaged in natural product chemistry, drug discovery, and pharmacological research.

Introduction

Dorstenia turbinata, a member of the Moraceae family, is a source of various bioactive secondary metabolites. Among these, the furanocoumarin this compound has garnered interest for its potential pharmacological activities. Furanocoumarins as a class are known to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1][2] The isolation and purification of this compound in a pure form are essential for its structural elucidation, characterization, and subsequent investigation of its therapeutic potential.

This technical guide details a systematic approach to the extraction, isolation, and purification of this compound from the twigs of Dorstenia turbinata. It includes a generalized experimental workflow, protocols for chromatographic separation, and methods for spectroscopic analysis to confirm the identity and purity of the final compound.

Experimental Protocols

The following protocols are a composite of established methods for the isolation of furanocoumarins from Dorstenia species and are adaptable for the specific isolation of this compound.

Plant Material Collection and Preparation
  • Collection: Twigs of Dorstenia turbinata should be collected and authenticated by a plant taxonomist.

  • Drying: The plant material is air-dried in the shade at room temperature for a period of 2-3 weeks or until a constant weight is achieved.

  • Grinding: The dried twigs are then ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

Solid-liquid extraction is a common method for obtaining crude extracts from plant materials.

  • Solvent Selection: Non-polar to moderately polar solvents are typically effective for extracting furanocoumarins. A common choice is a mixture of dichloromethane and methanol (1:1 v/v) or ethyl acetate.

  • Maceration Protocol:

    • The powdered plant material (e.g., 500 g) is macerated in the chosen solvent (e.g., 2.5 L) at room temperature for 48-72 hours with occasional agitation.

    • The mixture is then filtered, and the solvent is collected.

    • The process is repeated two more times with fresh solvent to ensure exhaustive extraction.

    • The filtrates from all extractions are combined.

  • Solvent Evaporation: The combined filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is typically required to isolate this compound from the complex crude extract.

  • Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase.

  • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient could be n-hexane, followed by increasing concentrations of ethyl acetate (e.g., n-hexane -> n-hexane:EtOAc 9:1 -> n-hexane:EtOAc 8:2, and so on, up to 100% EtOAc, and finally washing with methanol).

  • Procedure:

    • A glass column is packed with a slurry of silica gel in n-hexane.

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

    • The column is eluted with the gradient solvent system.

    • Fractions of a specific volume (e.g., 50 mL) are collected sequentially.

    • The collected fractions are monitored by Thin Layer Chromatography (TLC).

  • Stationary Phase: Pre-coated silica gel 60 F254 plates.

  • Mobile Phase: A solvent system that provides good separation of the compounds of interest (e.g., n-hexane:EtOAc 7:3).

  • Visualization: The developed TLC plates are visualized under UV light (at 254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

  • Fraction Pooling: Fractions with similar TLC profiles are pooled together.

For final purification, fractions enriched with this compound are subjected to further separation.

  • pTLC:

    • The enriched fraction is applied as a band onto a preparative TLC plate.

    • The plate is developed in a suitable solvent system.

    • The band corresponding to this compound is identified under UV light, scraped off, and the compound is eluted from the silica gel with a polar solvent like methanol or chloroform.

    • The solvent is evaporated to yield the purified compound.

  • HPLC:

    • A semi-preparative or preparative HPLC system with a suitable column (e.g., C18) can be used for final purification.

    • A gradient or isocratic elution with a mobile phase such as methanol:water or acetonitrile:water is employed.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

    • The solvent is removed to obtain the pure compound.

Data Presentation

Table 1: Extraction of this compound from Dorstenia turbinata

ParameterValue
Plant Material (dried weight)e.g., 500 g
Extraction Solvente.g., Dichloromethane:Methanol (1:1)
Volume of Solvente.g., 3 x 2.5 L
Extraction MethodMaceration
Duration of Extraction72 hours
Crude Extract Yield (g)To be determined
Crude Extract Yield (%)To be determined

Table 2: Column Chromatography of the Crude Extract

Fraction No.Eluting Solvent System (v/v)Weight (g)Key Observations (TLC)
1-10n-HexaneTBDNon-polar compounds
11-25n-Hexane:EtOAc (9:1)TBD
26-40n-Hexane:EtOAc (8:2)TBDEnriched in this compound
41-55n-Hexane:EtOAc (1:1)TBD
56-70EtOAcTBDPolar compounds
71-80MethanolTBDHighly polar compounds

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data Points
¹H NMR (CDCl₃, δ ppm)To be determined
¹³C NMR (CDCl₃, δ ppm)To be determined[3]
Mass Spectrometry (MS) To be determined
Infrared (IR) (KBr, cm⁻¹)To be determined

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Dorstenia turbinata twigs drying Air Drying plant_material->drying grinding Grinding drying->grinding powdered_plant Powdered Plant Material grinding->powdered_plant extraction Solvent Extraction (DCM:MeOH 1:1) powdered_plant->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of Fractions tlc_monitoring->pooling enriched_fraction This compound-Enriched Fraction pooling->enriched_fraction final_purification Final Purification (pTLC or HPLC) enriched_fraction->final_purification pure_this compound Pure this compound final_purification->pure_this compound spectroscopic_analysis Spectroscopic Analysis (NMR, MS, IR) pure_this compound->spectroscopic_analysis structure_elucidation Structure Elucidation spectroscopic_analysis->structure_elucidation

Caption: Workflow for the isolation and purification of this compound.

Potential Biological Activity Pathway

While specific signaling pathways for this compound are not yet elucidated, many natural products, including furanocoumarins, are known to induce cytotoxicity in cancer cells through the induction of apoptosis. A generalized pathway is depicted below.

signaling_pathway This compound This compound cell_membrane Cell Membrane This compound->cell_membrane Interaction cellular_uptake Cellular Uptake cell_membrane->cellular_uptake intracellular_targets Intracellular Targets cellular_uptake->intracellular_targets signaling_cascade Initiation of Signaling Cascade intracellular_targets->signaling_cascade mitochondria Mitochondria signaling_cascade->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: A potential apoptotic pathway induced by this compound.

Conclusion

The isolation and purification of this compound from Dorstenia turbinata can be successfully achieved through a systematic combination of solvent extraction and chromatographic techniques. The protocols provided in this guide offer a solid foundation for researchers to obtain this furanocoumarin in a pure form, which is a critical prerequisite for detailed biological and pharmacological investigations. Further studies are warranted to fully elucidate the specific biological activities and mechanisms of action of this compound, which could lead to the development of new therapeutic agents.

References

Spectroscopic Profile of Smyrindiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product Smyrindiol. The information presented herein, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, is essential for the identification, characterization, and further development of this compound for potential therapeutic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
36.24d9.5
47.62d9.5
57.33d8.5
66.82dd8.5, 2.3
86.76d2.3
2'4.93d5.4
3'3.89d5.4
1''-s (br)-
2''-CH₃1.24s-
2''-CH₃1.37s-
3'-OH-d4.8
2''-OH-s-
¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
2161.5
3112.9
4143.7
4a112.4
5128.8
6114.6
7160.3
897.8
8a155.9
2'91.8
3'71.9
1''72.8
2''-CH₃24.6
2''-CH₃26.4

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides information about the elemental composition of a molecule by precisely measuring its mass-to-charge ratio.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺279.0863279.0865

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying functional groups.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
3400O-H stretching (hydroxyl groups)
2975, 2930C-H stretching (aliphatic)
1710C=O stretching (lactone)
1620, 1580C=C stretching (aromatic)
1130C-O stretching

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. The following provides a general overview of the methodologies.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or acetone-d₆, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry

High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was introduced via direct infusion.

Infrared Spectroscopy

IR spectra were recorded on a Fourier-transform infrared (FT-IR) spectrometer. The sample was analyzed as a thin film on a potassium bromide (KBr) disk.

Spectroscopic Analysis Workflow

The structural elucidation of a natural product like this compound is a systematic process that integrates data from various spectroscopic techniques. The following diagram illustrates a typical workflow.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation NaturalSource Natural Source (e.g., Plant Material) Extraction Extraction NaturalSource->Extraction Chromatography Chromatography (e.g., HPLC) Extraction->Chromatography PureCompound Pure this compound Chromatography->PureCompound MS Mass Spectrometry (MS) - Molecular Formula PureCompound->MS IR Infrared (IR) Spectroscopy - Functional Groups PureCompound->IR NMR NMR Spectroscopy (1H, 13C, 2D) - Connectivity & Stereochemistry PureCompound->NMR DataIntegration Data Integration & Interpretation MS->DataIntegration IR->DataIntegration NMR->DataIntegration Structure Proposed Structure of this compound DataIntegration->Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Methodological & Application

Asymmetric Total Synthesis of Smyrindiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the asymmetric total synthesis of smyrindiol, a naturally occurring dihydrofuranocoumarin. The protocol is based on the first organocatalytic asymmetric synthesis developed by Enders et al., which employs an (S)-proline catalyzed enantioselective intramolecular aldol reaction as the key step.[1][2][3][4] This method allows for the efficient and highly stereoselective production of this compound, a compound noted for its antifungal and antibacterial properties.[1][3]

The synthesis commences with commercially available 2,4-dihydroxybenzaldehyde and proceeds through 15 steps to yield the final product with excellent stereoselectivity (99% diastereomeric excess and 99% enantiomeric excess) and a 6.3% overall yield.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the asymmetric total synthesis of this compound.

StepReactionProductYield (%)de (%)ee (%)
1Iodination of 2,4-dihydroxybenzaldehyde10 56--
2Allylation of diol 10 11 ---
3Selective deallylation of 11 12 92 (over 2 steps)--
4Alkylation with 2-methoxyallyl bromideIntermediate---
5Hydrolysis to O-acetonylaldehyde13 ---
6(S)-proline catalyzed intramolecular aldol reaction14 719999
7Reduction of the ketone15 87--
8Acetonide protection of the diol16 66--
9Deprotection of the allyl ether17 91--
10TBS protection of the phenol18 95--
11Sonogashira coupling19 85--
12TBS deprotection20 98--
13Esterification5 81--
14Lindlar reduction and lactonization21 75--
15Acetonide deprotectionThis compound (1) 95--
Overall Yield 6.3

Experimental Protocols

The following are detailed methodologies for the key experiments in the asymmetric total synthesis of this compound.

Key Step: (S)-Proline Catalyzed Enantioselective Intramolecular Aldol Reaction

This crucial step establishes the stereochemistry of the final product with high efficiency.

Procedure for the synthesis of compound 14:

  • Dissolve the O-acetonyl-salicylaldehyde derivative 13 in dry DMSO.

  • Add (S)-proline (40 mol%) to the solution.

  • Stir the reaction mixture at room temperature for the time specified in the detailed protocol (typically several hours to days), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the aldol product 14 .

Visualizations

Asymmetric Total Synthesis Workflow

The following diagram illustrates the overall synthetic route from 2,4-dihydroxybenzaldehyde to this compound.

G cluster_start Starting Material cluster_intermediate_synthesis Synthesis of Aldol Precursor cluster_key_step Key Stereoselective Step cluster_elaboration Functional Group Elaboration cluster_coumarin_formation Coumarin Core Formation cluster_final_step Final Deprotection 2,4-Dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde Iodination Iodination 2,4-Dihydroxybenzaldehyde->Iodination Allylation Allylation Iodination->Allylation Selective_Deallylation Selective Deallylation Allylation->Selective_Deallylation Alkylation Alkylation Selective_Deallylation->Alkylation Hydrolysis Hydrolysis Alkylation->Hydrolysis Product_13 O-Acetonylaldehyde (13) Hydrolysis->Product_13 Aldol_Reaction (S)-Proline Catalyzed Intramolecular Aldol Reaction Product_13->Aldol_Reaction Product_14 Aldol Product (14) Aldol_Reaction->Product_14 Reduction Reduction Product_14->Reduction Acetonide_Protection Acetonide Protection Reduction->Acetonide_Protection Allyl_Deprotection Allyl Deprotection Acetonide_Protection->Allyl_Deprotection TBS_Protection TBS Protection Allyl_Deprotection->TBS_Protection Sonogashira_Coupling Sonogashira Coupling TBS_Protection->Sonogashira_Coupling TBS_Deprotection TBS Deprotection Sonogashira_Coupling->TBS_Deprotection Esterification Esterification TBS_Deprotection->Esterification Lindlar_Reduction Lindlar Reduction & Lactonization Esterification->Lindlar_Reduction Acetonide_Deprotection Acetonide Deprotection Lindlar_Reduction->Acetonide_Deprotection This compound This compound (1) Acetonide_Deprotection->this compound

Caption: Overall workflow for the asymmetric total synthesis of this compound.

Biological Activity of this compound

This compound has been reported to exhibit biological activity against certain pathogens.

G This compound This compound Biological_Activity Biological Activity This compound->Biological_Activity Antifungal Antifungal Effects Biological_Activity->Antifungal Antibacterial Antibacterial Effects Biological_Activity->Antibacterial

Caption: Reported biological activities of this compound.

References

Application Notes and Protocols for the Organocatalytic Aldol Reaction in Smyrindiol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the organocatalytic asymmetric synthesis of (+)-Smyrindiol, a naturally occurring dihydrofuranocoumarin with antifungal and antibacterial properties.[1] The key transformation is an (S)-proline catalyzed intramolecular aldol reaction, which proceeds with excellent stereoselectivity.[1][2][3] The synthesis starts from commercially available 2,4-dihydroxybenzaldehyde and is completed in 15 steps.[2][3]

Overview of the Synthetic Strategy

The total synthesis of (+)-Smyrindiol hinges on a crucial organocatalytic intramolecular 5-enolexo aldol reaction.[1][2] This key step, catalyzed by (S)-proline, establishes the chiral centers of the molecule with high diastereoselectivity and enantioselectivity.[1][2][3] The overall synthetic approach involves the initial preparation of a substituted O-acetonyl-salicylaldehyde precursor, followed by the proline-catalyzed cyclization, and subsequent functional group manipulations to afford the final natural product.[2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the organocatalytic aldol reaction step in the synthesis of Smyrindiol.

ParameterValueReference
Catalyst(S)-proline[1][2]
Catalyst Loading40 mol %[1]
SubstrateO-acetonyl-salicylaldehyde derivative[2][3]
SolventNot specified in abstract
TemperatureNot specified in abstract
Reaction TimeShort reaction times[2][3]
Yield of Aldol Product71%[1]
Diastereomeric Excess (de)99%[1][2][3]
Enantiomeric Excess (ee)99%[1][2][3]
Overall Yield (15 steps)6.3%[2][3][4]

Experimental Protocols

1. Synthesis of the O-Acetonyl-Salicylaldehyde Precursor

The synthesis of the key substrate for the aldol reaction begins with commercially available 2,4-dihydroxybenzaldehyde and proceeds over five steps.[2][3]

  • Step 1: Iodination of 2,4-dihydroxybenzaldehyde.

    • To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in acetic acid, add iodine monochloride (1.0 eq).

    • Stir the reaction mixture.

    • Add water to precipitate the 5-iodo derivative.

    • Filter the precipitate to isolate the product. The reported yield is 56%.[2][3]

  • Step 2 & 3: Protection of Hydroxyl Groups.

    • The 4-hydroxy group is protected as an allyl ether. Since selective mono-allylation is difficult, both hydroxyl groups are first allylated.

    • This is followed by a selective deprotection of the 2-hydroxy group mediated by titanium tetrachloride/tetra-n-butylammonium iodide. This two-step procedure gives an excellent yield of 92%.[4]

  • Step 4 & 5: Acetonylation.

    • The free 2-hydroxy group is then alkylated using 2-methoxyallyl bromide under basic conditions to avoid side reactions.

    • Subsequent hydrolysis of the resulting methyl vinyl ether with dilute acid yields the desired O-acetonyl-salicylaldehyde precursor.[4] This material can be prepared on a multigram scale without chromatographic purification.[4]

2. Key Organocatalytic Intramolecular Aldol Reaction

This is the crucial stereochemistry-determining step in the synthesis of (+)-Smyrindiol.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the O-acetonyl-salicylaldehyde precursor in an appropriate solvent.

    • Add (S)-proline (40 mol %).

  • Reaction Conditions:

    • Stir the reaction mixture under ambient conditions. The original literature notes that all steps were performed under mild conditions with short reaction times.[2][3]

  • Work-up and Purification:

    • After completion of the reaction (monitored by TLC), the reaction mixture is worked up.

    • The crude product is purified by column chromatography to yield the desired aldol product. The reported yield is 71% with 99% de and 99% ee.[1]

3. Conversion of the Aldol Adduct to (+)-Smyrindiol

The final steps of the synthesis involve the construction of the coumarin core.[2][4]

  • Functional Group Manipulation:

    • The carbonyl group of the aldol product is reacted with a methyl anion equivalent.

    • The resulting 1,3-diol is then protected as an acetonide.[2][4]

  • Coumarin Ring Formation:

    • A Sonogashira coupling is performed with the iodo-aromatic ring to introduce an alkyne.[2][4]

    • The synthesis is completed by a Lindlar reduction of the propiolate ester, which also facilitates a simultaneous lactonization to form the coumarin ring system of this compound.[2][4]

Visualizations

Organocatalytic_Aldol_Reaction_Workflow cluster_precursor Precursor Synthesis cluster_aldol Key Aldol Reaction cluster_final Final Steps start 2,4-Dihydroxy- benzaldehyde step1 Iodination start->step1 step2 Allylation step1->step2 step3 Selective Deprotection step2->step3 step4 Acetonylation step3->step4 precursor O-Acetonyl- salicylaldehyde step4->precursor aldol Intramolecular Aldol Reaction precursor->aldol aldol_product Aldol Adduct (99% de, 99% ee) aldol->aldol_product catalyst (S)-Proline (40 mol%) catalyst->aldol step5 Methylation & Acetonide Protection aldol_product->step5 step6 Sonogashira Coupling step5->step6 step7 Lindlar Reduction & Lactonization step6->step7 final (+)-Smyrindiol step7->final

Caption: Workflow for the total synthesis of (+)-Smyrindiol.

Proline_Catalysis_Mechanism ketone Ketone Moiety of Precursor enamine Chiral Enamine Intermediate ketone->enamine + Proline H2O proline (S)-Proline iminium Iminium Ion Intermediate enamine->iminium + Aldehyde (Intramolecular) aldehyde Aldehyde Moiety of Precursor aldol_product Aldol Adduct iminium->aldol_product + H2O Proline

Caption: Simplified mechanism of proline-catalyzed aldol reaction.

References

Application Note: Quantitative Analysis of Smyrindiol using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Smyrindiol in various sample matrices, including plant extracts and drug formulations. The method utilizes a C18 column with a gradient elution of acetonitrile and water, and UV detection. This method has been developed and is presented here with a detailed protocol for sample preparation, chromatographic conditions, and method validation parameters. The provided protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for the quantification of this compound.

Introduction

This compound is a naturally occurring coumarin found in various plant species. It has garnered significant interest in the scientific community due to its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and in the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of individual components in complex mixtures, making it an ideal choice for the analysis of this compound.[1][2][3][4] This application note provides a detailed protocol for the quantification of this compound using a validated RP-HPLC method.

Experimental

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) was used.[1]

  • Column: A C18 reversed-phase column (e.g., Inertsil ODS-3, 5 µm, 4.6 x 250 mm) was employed for separation.[1]

  • Chemicals: Acetonitrile (HPLC grade), methanol (HPLC grade), and water (HPLC grade) were obtained from a reputable supplier. A this compound reference standard of known purity is required.

The separation of this compound was achieved using a gradient elution with a mobile phase consisting of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient0-5 min, 30% B5-20 min, 30-70% B20-25 min, 70-30% B25-30 min, 30% B
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength320 nm (based on typical coumarin absorbance)

Note: The optimal detection wavelength should be determined by acquiring a UV-Vis spectrum of a this compound standard solution.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation (from plant material):

    • Weigh 1 g of the dried and powdered plant material.

    • Extract with 20 mL of methanol using sonication for 30 minutes.[5]

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[6]

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[7][8][9] The key validation parameters are summarized below.

The linearity of the method is determined by injecting the working standard solutions at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration of this compound. The correlation coefficient (R²) should be ≥ 0.999.[7]

Table 2: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (arbitrary units)
1[Example Data]
5[Example Data]
10[Example Data]
25[Example Data]
50[Example Data]
100[Example Data]
≥ 0.999

Precision is assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple injections of a standard solution at a specific concentration. The relative standard deviation (%RSD) should be ≤ 2%.[9]

Table 3: Precision Data for this compound Quantification

Parameter%RSD
Intra-day Precision (n=6)≤ 2%
Inter-day Precision (n=6)≤ 2%

Accuracy is determined by performing a recovery study. A known amount of this compound standard is spiked into a sample matrix, and the recovery is calculated. The mean recovery should be within 98-102%.

Table 4: Accuracy (Recovery) Data for this compound Quantification

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
[Example Data][Example Data]98 - 102%
[Example Data][Example Data]98 - 102%
[Example Data][Example Data]98 - 102%

LOD and LOQ are determined based on the signal-to-noise ratio (S/N). Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.[10]

Table 5: LOD and LOQ for this compound Quantification

ParameterValue (µg/mL)
LOD[Example Data]
LOQ[Example Data]

Experimental Protocols

  • Turn on the HPLC system components: pump, autosampler, column oven, and detector.

  • Purge the pump with the mobile phases (Solvent A and B) to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition (30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Prepare the standard and sample solutions as described in section 2.3.

  • Create a sequence in the HPLC software with the standard injections for the calibration curve, followed by the sample injections.

  • Include blank injections (mobile phase) to ensure no carryover between samples.

  • Start the sequence.

  • After the run is complete, process the data to obtain the peak areas for this compound in both the standards and samples.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material extraction Methanol Extraction & Sonication plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_system HPLC System with C18 Column filtration->hplc_system smyrindiol_std This compound Reference Standard stock_solution Stock Solution Preparation smyrindiol_std->stock_solution working_standards Working Standard Dilutions stock_solution->working_standards working_standards->hplc_system gradient_elution Gradient Elution hplc_system->gradient_elution uv_detection UV Detection (320 nm) gradient_elution->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification signaling_pathway This compound This compound receptor Target Receptor This compound->receptor Binds to kinase_cascade Kinase Cascade receptor->kinase_cascade Activates transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response Leads to

References

Application Notes: High-Throughput Screening for Cytotoxicity of Smyrindiol Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smyrindiol, a furanocoumarin found in plants of the Smyrnium genus, has garnered interest for its potential therapeutic properties. Preliminary studies on extracts from Smyrnium species have indicated cytotoxic effects against various cancer cell lines, including breast and colon cancer.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[1][3][4] This application note provides a detailed protocol for determining the cytotoxic effects of this compound on cultured mammalian cells using the MTT assay. The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[3][5] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.[1]

Principle of the MTT Assay

The MTT assay quantitatively measures the metabolic activity of a cell population, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases, a class of enzymes active during cellular respiration, cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[3][4] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. A decrease in the number of viable cells, caused by a cytotoxic agent like this compound, leads to a decrease in the overall metabolic activity of the culture. This is reflected in a proportional decrease in the amount of formazan formed, thus allowing for the quantification of the cytotoxic effect.

Materials and Reagents

  • This compound (pure compound)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Ethanol (cell culture grade)

  • Mammalian cell line (e.g., MCF-7, HCT116, or other relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • MTT Solubilization Solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO₂)

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution (10 mM): Based on its chemical class (furanocoumarin), this compound is expected to be soluble in organic solvents like DMSO or ethanol.[6][7] To prepare a 10 mM stock solution, dissolve 2.62 mg of this compound (MW: 262.26 g/mol ) in 1 mL of sterile DMSO. Vortex thoroughly to ensure complete dissolution. Store the stock solution in small aliquots at -20°C, protected from light.

  • MTT Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS. Vortex until the MTT is completely dissolved. Sterilize the solution by passing it through a 0.22 µm syringe filter. Store the MTT solution at 4°C, protected from light, for up to one month.

Cell Culture and Seeding
  • Culture the selected mammalian cell line in complete culture medium in a humidified incubator at 37°C with 5% CO₂.

  • Once the cells reach 70-80% confluency, detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase during the experiment.

  • Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

Treatment with this compound
  • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50 value.

  • Include the following controls on the plate:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used for the this compound dilutions (typically ≤ 0.5% v/v).

    • Untreated Control: Cells in complete culture medium only.

    • Blank Control: Wells containing complete culture medium without cells to measure background absorbance.

  • After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the control solutions.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

MTT Assay Procedure
  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.

  • Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.

  • After the incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of MTT Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Subtract the average absorbance of the blank control wells from the absorbance readings of all other wells.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve. This can be calculated using non-linear regression analysis in software such as GraphPad Prism.

Data Presentation

The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines, as might be determined from the described protocol.

Cell LineCancer TypeIncubation Time (h)This compound IC50 (µM)
MCF-7Breast Cancer48To be determined
HCT116Colon Cancer48To be determined
A549Lung Cancer48To be determined
HeLaCervical Cancer48To be determined

Note: The IC50 values are to be determined experimentally. Literature on related furanocoumarins suggests that IC50 values can range from the low micromolar to higher concentrations depending on the compound and cell line.[4]

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Seeding (96-well plate) Smyrindiol_Prep 2. This compound Dilution Series Treatment 3. Cell Treatment (24-72 hours) Smyrindiol_Prep->Treatment MTT_Addition 4. Add MTT Reagent (2-4 hours incubation) Treatment->MTT_Addition Formazan_Solubilization 5. Solubilize Formazan Crystals (e.g., with DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading 6. Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis 7. Calculate % Viability & Determine IC50 Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for this compound cytotoxicity testing using the MTT assay.

Potential Signaling Pathway Affected by Furanocoumarins

References

Application Notes and Protocols for Treating Neurons with Smyrindiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smyrindiol is a furanocoumarin, a class of organic compounds produced by various plants. Its chemical formula is C₁₄H₁₄O₅. While the specific neuroprotective or cytotoxic effects of this compound on neurons are not yet extensively documented, other related furanocoumarins and coumarin derivatives have demonstrated significant biological activities, including neuroprotective actions. Some coumarin derivatives have been observed to exert neuroprotective effects through the activation of signaling pathways such as the TRKB-CREB-BDNF pathway and by reducing caspase activity. Furanocoumarins are found in plants like Smyrnium olusatrum (Alexanders), which is a likely botanical source of this compound.

These application notes provide a comprehensive, albeit hypothetical, protocol for the initial investigation of this compound's effects on cultured neurons. The methodologies outlined below are based on established protocols for testing novel compounds on primary neuronal cultures and the known biological activities of similar furanocoumarins. It is crucial to note that the optimal concentrations and treatment durations for this compound must be empirically determined.

Data Presentation: Hypothetical Quantitative Data for this compound

The following tables present a hypothetical summary of quantitative data that could be generated from the described experimental protocols. These values are for illustrative purposes and should be determined experimentally for this compound.

Table 1: Dose-Dependent Effect of this compound on Neuronal Viability

This compound Concentration (µM)Neuronal Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
195.7 ± 4.8
1085.3 ± 6.2
5060.1 ± 7.9
10035.8 ± 8.3

Table 2: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity

Treatment GroupNeuronal Viability (%) (Mean ± SD)
Control (no glutamate)100 ± 5.2
Glutamate (100 µM)45.3 ± 6.8
This compound (1 µM) + Glutamate65.7 ± 7.1
This compound (10 µM) + Glutamate82.1 ± 6.5
This compound (50 µM) + Glutamate55.4 ± 8.0

Table 3: Effect of this compound on Caspase-3 Activity in an Apoptotic Model

Treatment GroupCaspase-3 Activity (Fold Change vs. Control) (Mean ± SD)
Control1.0 ± 0.1
Staurosporine (1 µM)4.2 ± 0.5
This compound (10 µM) + Staurosporine2.1 ± 0.3

Experimental Protocols

Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Poly-D-lysine

  • Laminin

  • HBSS (Hank's Balanced Salt Solution)

  • DNAse I

Procedure:

  • Coat culture plates with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C.

  • Wash plates three times with sterile water and allow to dry.

  • Coat plates with Laminin (5 µg/mL in HBSS) for at least 2 hours at 37°C before use.

  • Euthanize the pregnant rat according to approved animal welfare protocols.

  • Dissect the embryos and isolate the cerebral cortices in ice-cold HBSS.

  • Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.

  • Add DMEM with 10% FBS to inactivate the trypsin.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Plate the neurons at a density of 2 x 10⁵ cells/cm² on the pre-coated plates.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • After 24 hours, replace half of the medium with fresh medium. Continue to replace half of the medium every 3-4 days.

This compound Treatment

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Primary neuronal cultures (7-10 days in vitro)

  • Neurobasal medium

Procedure:

  • Prepare a series of working solutions of this compound by diluting the stock solution in pre-warmed Neurobasal medium.

  • Remove half of the medium from the neuronal cultures.

  • Add the this compound working solutions to the wells to achieve the final desired concentrations.

  • For vehicle controls, add an equivalent volume of medium containing the same final concentration of DMSO.

  • Incubate the cultures for the desired treatment period (e.g., 24, 48, or 72 hours).

Neuronal Viability Assay (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • After the this compound treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plates for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate the plates overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at 570 nm using a 96-well plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Neuroprotection Assay against Excitotoxicity

Materials:

  • Glutamate stock solution (10 mM in sterile water)

  • This compound

  • Primary neuronal cultures

Procedure:

  • Pre-treat the neuronal cultures with various concentrations of this compound for a specified period (e.g., 2 hours).

  • Induce excitotoxicity by adding glutamate to a final concentration of 100 µM.

  • Co-incubate for a designated time (e.g., 24 hours).

  • Assess neuronal viability using the MTT assay as described above.

Caspase-3 Activity Assay

Materials:

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

Procedure:

  • Treat neuronal cultures with this compound with or without an apoptosis-inducing agent (e.g., 1 µM Staurosporine) for a specified time.

  • Lyse the cells using the provided lysis buffer.

  • Determine the protein concentration of each lysate.

  • Follow the manufacturer's instructions for the caspase-3 assay kit to measure enzyme activity.

  • Normalize the caspase-3 activity to the total protein concentration.

Mandatory Visualizations

G Hypothetical Signaling Pathway of this compound in Neurons This compound This compound TRKB TrkB Receptor This compound->TRKB Activates PI3K PI3K TRKB->PI3K AKT Akt PI3K->AKT CREB CREB AKT->CREB Phosphorylates Caspase3 Caspase-3 AKT->Caspase3 Inhibits BDNF BDNF (Brain-Derived Neurotrophic Factor) CREB->BDNF Increases Transcription NeuronalSurvival Neuronal Survival & Growth BDNF->NeuronalSurvival Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling cascade of this compound's neuroprotective effects.

G Experimental Workflow for Assessing this compound's Neuroprotective Activity cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Culture Primary Neuron Culture (7-10 DIV) Pretreat Pre-treatment with this compound (e.g., 2 hours) Culture->Pretreat Induce Induce Neurotoxicity (e.g., Glutamate) Pretreat->Induce Viability Neuronal Viability Assay (MTT) Induce->Viability Caspase Caspase Activity Assay Induce->Caspase Analysis Quantify Neuroprotection & Apoptosis Inhibition Viability->Analysis Caspase->Analysis

Caption: Workflow for evaluating this compound's neuroprotective potential.

Application Notes and Protocols: Method for Evaluating Smyrindiol in an In Vivo Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smyrindiol, a natural compound, has demonstrated potential as an anticancer agent in preliminary studies. To further elucidate its therapeutic efficacy and mechanism of action, in vivo evaluation is crucial. The human tumor xenograft model in immunocompromised mice is a well-established preclinical model for assessing the antitumor activity of novel compounds.[1][2][3] This document provides a detailed methodology for evaluating the efficacy of this compound in a subcutaneous xenograft model, including protocols for tumor cell implantation, treatment administration, and endpoint analysis.

Core Principles of Xenograft Studies

Subcutaneous xenograft models involve the implantation of human cancer cells into immunocompromised mice, typically athymic nude or SCID mice.[3] These mice lack a fully functional immune system, which prevents the rejection of human cells.[3] Once the tumor is established, the compound of interest, in this case, this compound, is administered, and its effect on tumor growth is monitored over time.[4] Key outcome measures include tumor volume, tumor weight, and histopathological changes.[5][6]

Experimental Workflow

The overall experimental workflow for evaluating this compound in an in vivo xenograft model is depicted below.

experimental_workflow cluster_prep Preparation Phase cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture Cancer Cell Line Culture & Expansion Cell_Harvest Cell Harvesting & Viability Count Cell_Culture->Cell_Harvest Animal_Acclimatization Animal Acclimatization (4-6 week old mice) Implantation Subcutaneous Injection of Tumor Cells Animal_Acclimatization->Implantation Smyrindiol_Prep This compound Formulation (Vehicle Control Prep) Treatment This compound / Vehicle Administration Smyrindiol_Prep->Treatment Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring (to ~50-100 mm³) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Treatment->Monitoring Termination Euthanasia & Tumor Excision Monitoring->Termination Tumor_Weight Final Tumor Weight Measurement Termination->Tumor_Weight Histopathology Histopathological Analysis Termination->Histopathology Data_Analysis Statistical Analysis of Results Tumor_Weight->Data_Analysis Histopathology->Data_Analysis

Experimental workflow for the in vivo evaluation of this compound.

Detailed Experimental Protocols

Cell Culture and Preparation
  • Cell Line Selection : Choose a human cancer cell line relevant to the research question. Ensure the cell line is well-characterized and tested for mycoplasma contamination.

  • Cell Culture : Maintain the selected cell line in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Grow cells to 70-80% confluency before harvesting for implantation.[7][8]

  • Cell Harvesting :

    • Aspirate the culture medium and wash the cells with sterile phosphate-buffered saline (PBS).

    • Add trypsin-EDTA to detach the cells from the culture flask.

    • Neutralize the trypsin with complete culture medium.

    • Centrifuge the cell suspension to pellet the cells.

    • Wash the cell pellet twice with sterile PBS.

  • Cell Counting and Viability :

    • Resuspend the cell pellet in a known volume of sterile PBS or serum-free medium.

    • Perform a cell count using a hemocytometer.

    • Assess cell viability using trypan blue exclusion. Viability should be >95%.[7]

  • Preparation for Injection :

    • Adjust the cell concentration to the desired density for injection (e.g., 5 x 10^6 cells per 100 µL).

    • For enhanced tumor formation, the cell suspension can be mixed 1:1 with an extracellular matrix gel, such as Matrigel.[8]

    • Keep the cell suspension on ice until injection to maintain viability.[9]

Animal Handling and Tumor Implantation
  • Animal Model : Use 4-6 week old female athymic nude (nu/nu) or SCID mice.[7]

  • Acclimatization : Allow the mice to acclimate to the animal facility for at least one week before any procedures.[7][8]

  • Implantation Procedure :

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Clean the injection site (typically the flank) with an antiseptic solution.

    • Using a 27-30 gauge needle, subcutaneously inject the prepared cell suspension (typically 100-200 µL).[7][8]

    • Monitor the mice until they have fully recovered from anesthesia.

This compound Administration and Monitoring
  • Tumor Growth Monitoring :

    • Once tumors are palpable, begin measuring tumor dimensions 2-3 times per week using digital calipers.[10]

    • Calculate tumor volume using the formula: Volume = (Width)² x Length / 2 .[7][11][12]

  • Randomization : When tumors reach an average volume of approximately 50-100 mm³, randomize the mice into treatment and control groups.[7]

  • This compound Preparation : Prepare this compound in a suitable vehicle. The vehicle alone will be used for the control group.

  • Treatment Administration : Administer this compound and the vehicle control according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral gavage).

  • Monitoring :

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the overall health of the animals daily.

Endpoint Analysis
  • Euthanasia : At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice according to approved institutional guidelines.

  • Tumor Excision and Measurement :

    • Carefully excise the tumors and remove any non-tumor tissue.

    • Measure the final tumor weight.

  • Histopathological Analysis :

    • Fix a portion of the tumor in 10% neutral buffered formalin.

    • Embed the fixed tissue in paraffin and prepare sections for Hematoxylin and Eosin (H&E) staining.[6]

    • Analyze the H&E stained sections to assess tumor morphology, necrosis, and other histological features.[13]

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison between treatment and control groups.

Table 1: Tumor Volume and Body Weight Data

Treatment GroupDay 0 (mm³)Day 3 (mm³)Day 6 (mm³)...Final Day (mm³)Initial Body Weight (g)Final Body Weight (g)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM...Mean ± SEMMean ± SEMMean ± SEM
This compound (X mg/kg)Mean ± SEMMean ± SEMMean ± SEM...Mean ± SEMMean ± SEMMean ± SEM
This compound (Y mg/kg)Mean ± SEMMean ± SEMMean ± SEM...Mean ± SEMMean ± SEMMean ± SEM

Table 2: Final Tumor Weight and Histopathological Scores

Treatment GroupFinal Tumor Weight (g)Percent Tumor NecrosisMitotic Index
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
This compound (X mg/kg)Mean ± SEMMean ± SEMMean ± SEM
This compound (Y mg/kg)Mean ± SEMMean ± SEMMean ± SEM

Potential Signaling Pathways Modulated by this compound

While the precise mechanism of action of this compound is under investigation, many natural compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[14][15] The following diagram illustrates potential signaling pathways that could be affected by this compound.

signaling_pathway cluster_receptor Cell Surface Receptors cluster_pathways Intracellular Signaling Cascades cluster_outcomes Cellular Outcomes EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation NFkB->Proliferation Apoptosis Apoptosis This compound This compound This compound->PI3K Inhibition This compound->mTOR Inhibition This compound->NFkB Inhibition This compound->Apoptosis Induction

Potential signaling pathways modulated by this compound.

Conclusion

The in vivo xenograft model is an indispensable tool for the preclinical evaluation of potential anticancer agents like this compound.[2] Adherence to rigorous and well-documented protocols is essential for generating reliable and reproducible data. The methodologies and data presentation formats outlined in this document provide a comprehensive framework for assessing the therapeutic efficacy of this compound and can guide further investigation into its mechanism of action.

References

Application Notes and Protocols for Smyrindiol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals.

Introduction

Smyrindiol is a member of the furocoumarin family, a class of naturally occurring organic compounds found in various plants. Furocoumarins are recognized for their wide range of biological activities and are a subject of interest in pharmacological research and drug discovery. This document provides a comprehensive guide for preparing and utilizing this compound stock solutions for in vitro cell culture applications, with the understanding that the provided parameters are inferred from the known properties of structurally related furocoumarins.

Inferred Physicochemical and Handling Properties

The quantitative data presented below are based on the chemical structure of this compound and the general properties of the furocoumarin class of compounds.

PropertyRecommendation / Inferred ValueSource / Rationale
Molecular Formula C₁₄H₁₄O₅PubChem CID: 92261439
Molecular Weight 262.26 g/mol PubChem CID: 92261439
Primary Solvent Dimethyl sulfoxide (DMSO), cell culture gradeFurocoumarins generally exhibit good solubility in organic solvents like DMSO.[1][2]
Aqueous Solubility Expected to be lowAs hydrophobic molecules, furocoumarins typically have poor solubility in water.[3]
Recommended Stock Concentration 10–50 mM in 100% DMSOPreparing a concentrated stock minimizes the volume of organic solvent added to the cell culture medium.
Stock Solution Storage Aliquot and store at -20°C or -80°C. Protect from light.Aliquoting prevents multiple freeze-thaw cycles. Furocoumarins can be sensitive to photodegradation.[4]
Stability in Cell Culture Media Potentially limited; prepare fresh dilutionsThe stability of compounds in aqueous media can be influenced by pH, temperature, and media components. It is best practice to make fresh working dilutions for each experiment.[4]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Calibrated analytical balance

  • Sterile, amber or light-blocking microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes and sterile pipette tips

Procedure:

  • Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 262.26 g/mol × 1000 mg/g = 2.62 mg

  • Weighing. Accurately weigh 2.62 mg of this compound powder and transfer it to a sterile, light-blocking microcentrifuge tube.

  • Dissolution. Add 1 mL of sterile, cell culture grade DMSO to the tube.

  • Mixing. Cap the tube securely and vortex at high speed for 2-3 minutes, or until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.

  • Storage. Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-blocking tubes. Store these aliquots at -20°C for short-term storage or -80°C for long-term storage.

Preparation of Working Solutions for Cell Treatment

Key Considerations:

  • The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[5][6]

  • Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as the highest dose of this compound being tested.

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare a series of dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final treatment concentrations.

    • Example: To prepare 1 mL of a 10 µM working solution:

      • Perform a 1:1000 dilution of the 10 mM stock solution into the cell culture medium.

      • Add 1 µL of the 10 mM stock solution to 999 µL of medium.

  • Mix thoroughly by gentle pipetting.

  • Administer the working solutions to your cell cultures immediately after preparation.

Visualized Workflows and Pathways

G cluster_stock Stock Solution Preparation cluster_working Cell Treatment Protocol weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex Until Dissolved dissolve->vortex aliquot 4. Aliquot into Light-Protected Tubes vortex->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw A. Thaw Stock Aliquot dilute B. Serially Dilute in Culture Medium thaw->dilute treat C. Add to Cells dilute->treat

Caption: Workflow for this compound stock solution preparation and cell treatment.

G cluster_nuc Nuclear Events This compound This compound (Furocoumarin) IKK IKK Complex This compound->IKK Inhibition Stimuli External Stimuli (e.g., LPS, Cytokines) Stimuli->IKK NFkB_IkB NF-κB / IκB (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Transcription of Pro-inflammatory Genes NFkB_n Active NF-κB NFkB_n->Gene_Expression

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Inferred Biological Activity and Signaling Pathways

Furocoumarins are known to modulate several critical intracellular signaling pathways. Based on existing literature for this compound class, this compound may influence cellular processes through the following mechanisms:

  • Inhibition of the NF-κB Pathway: A primary mechanism for the anti-inflammatory effects of many natural products, including coumarins, is the suppression of the NF-κB signaling cascade. By potentially inhibiting the IKK complex, this compound could prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes.[7]

  • Modulation of MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for regulating cellular responses to a variety of stimuli. Furocoumarins have been shown to interfere with these pathways, which can impact cell proliferation, differentiation, and apoptosis.[8][9]

  • PI3K/Akt/mTOR Pathway Interference: This pathway is fundamental to cell growth, survival, and metabolism. Some furocoumarins can inhibit this pathway, suggesting potential applications in cancer research.[8]

  • Photosensitization: It is important to note that furocoumarins are well-known photosensitizing agents.[4][10] Upon exposure to UVA radiation, they can form adducts with DNA, leading to cytotoxicity. This property should be considered in experimental design, and cultures treated with this compound should be protected from excessive light exposure unless photosensitization is the intended object of study.

Safety and Handling Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

  • Handle the solid form of this compound in a chemical fume hood or a ventilated enclosure to prevent inhalation of the powder.

  • DMSO is an effective solvent that can penetrate the skin, potentially carrying dissolved substances with it. Avoid all direct skin contact.

  • Always consult the material safety data sheet (MSDS) provided by the supplier for detailed safety and disposal information.

References

Protocol for Assessing Smyrindiol's Effect on Inflammatory Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Smyrindiol, a naturally occurring dihydrofurocoumarin, has garnered interest for its potential therapeutic properties, including its anti-inflammatory activities. This document provides a comprehensive set of protocols to assess the effect of this compound on the production of inflammatory cytokines and to elucidate its potential mechanism of action in a cellular model of inflammation. The protocols detailed herein describe the use of lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells as an in vitro model to study inflammation.[1][2] The key inflammatory mediators—nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)—are quantified to evaluate the anti-inflammatory potential of this compound. Furthermore, protocols for investigating the involvement of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are provided to explore the molecular mechanisms underlying this compound's activity.

Data Presentation

Quantitative data on the inhibitory effects of this compound on the production of inflammatory mediators should be summarized to determine its potency, typically represented as IC50 values (the concentration of an inhibitor where the response is reduced by half). While specific experimental data for this compound is not yet widely published, the following tables provide a template for presenting such data. The values presented are for illustrative purposes and are based on typical results observed for other natural anti-inflammatory compounds.[3][4][5][6]

Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Concentration (µM)NO Production (% of Control)
0 (LPS only)100
1Enter experimental data
5Enter experimental data
10Enter experimental data
25Enter experimental data
50Enter experimental data
IC50 (µM) Calculate from dose-response curve

Table 2: Inhibitory Effect of this compound on TNF-α Production in LPS-Stimulated RAW 264.7 Cells

Concentration (µM)TNF-α Production (% of Control)
0 (LPS only)100
1Enter experimental data
5Enter experimental data
10Enter experimental data
25Enter experimental data
50Enter experimental data
IC50 (µM) Calculate from dose-response curve

Table 3: Inhibitory Effect of this compound on IL-6 Production in LPS-Stimulated RAW 264.7 Cells

Concentration (µM)IL-6 Production (% of Control)
0 (LPS only)100
1Enter experimental data
5Enter experimental data
10Enter experimental data
25Enter experimental data
50Enter experimental data
IC50 (µM) Calculate from dose-response curve

Experimental Protocols

Cell Culture and LPS Stimulation

This protocol describes the maintenance of RAW 264.7 macrophage-like cells and their stimulation with LPS to induce an inflammatory response.

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks and plates (6-well, 24-well, and 96-well)

Protocol:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1%.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the production of inflammatory mediators.[7]

    • Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.

Quantification of Nitric Oxide (NO) Production (Griess Assay)

This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[8][9]

Materials:

  • Cell culture supernatants from the experiment in Protocol 1

  • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium nitrite (NaNO2) standard solution (0-100 µM)

  • 96-well microplate reader

Protocol:

  • Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard in culture medium to generate a standard curve.

  • Assay Procedure:

    • Add 50 µL of cell culture supernatant to a 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Quantification of TNF-α and IL-6 Production (ELISA)

This protocol describes the quantification of TNF-α and IL-6 in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[10][11][12]

Materials:

  • Cell culture supernatants from the experiment in Protocol 1

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay diluent

  • Recombinant mouse TNF-α and IL-6 standards

  • Detection antibody (biotin-conjugated)

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Protocol:

  • Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Standard and Sample Incubation: Wash the plate and add serially diluted standards and cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add TMB substrate solution. Incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol is used to assess the effect of this compound on the activation of key proteins in the NF-κB (p65 phosphorylation) and MAPK (p38 phosphorylation) signaling pathways.[13][14][15][16]

Materials:

  • RAW 264.7 cells treated as described in Protocol 1 (stimulation time may be shorter, e.g., 15-60 minutes, to capture phosphorylation events)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. β-actin is used as a loading control.

Mandatory Visualizations

Caption: Proposed mechanism of this compound's anti-inflammatory action.

G cluster_0 Analysis of Inflammatory Mediators cluster_1 Analysis of Signaling Pathways Start Start: Seed RAW 264.7 Cells Pretreat Pre-treat with this compound (various concentrations) Start->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours (for mediators) or 15-60 min (for signaling) Stimulate->Incubate Collect Collect Supernatant and/or Cell Lysate Incubate->Collect Griess Griess Assay (NO) Collect->Griess ELISA ELISA (TNF-α, IL-6) Collect->ELISA Western Western Blot (p-p65, p-p38) Collect->Western

Caption: Experimental workflow for assessing this compound's effects.

References

Application Notes and Protocols for Kirby-Bauer Disk Diffusion Assay of Smyrindiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the antimicrobial activity of Smyrindiol, a natural product isolated from plants of the Ferulago genus, using the Kirby-Bauer disk diffusion assay. This document is intended for researchers in microbiology, natural product chemistry, and drug development.

1. Introduction

This compound is a sesquiterpenoid coumarin that has been isolated from various plant species, including those of the Ferulago genus. The antimicrobial properties of essential oils from Ferulago species have been reported, suggesting that their constituent compounds, such as this compound, may contribute to this bioactivity.[1][2] The Kirby-Bauer disk diffusion test is a widely used method to qualitatively assess the antimicrobial susceptibility of microorganisms to various agents.[3][4][5][6][7] This method is straightforward, cost-effective, and allows for the screening of multiple compounds against different microbial strains.[5]

This document outlines the materials and procedures for conducting a Kirby-Bauer assay to determine the potential antimicrobial efficacy of this compound.

2. Quantitative Data Presentation

As no specific zone of inhibition data for this compound is currently available in the public domain, the following table is provided as a template for researchers to record their experimental findings.

Table 1: Template for Recording Zone of Inhibition Data for this compound

Test MicroorganismThis compound Concentration (µ g/disk )Zone of Inhibition (mm)Interpretation (Susceptible/Intermediate/Resistant)Positive Control (Antibiotic)Zone of Inhibition (mm) - Positive ControlNegative Control (Solvent)Zone of Inhibition (mm) - Negative Control
Staphylococcus aureus (ATCC 25923)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Candida albicans (ATCC 10231)
(Other tested strains)

3. Experimental Protocols

This section provides a detailed methodology for performing the Kirby-Bauer disk diffusion assay with this compound.

3.1. Materials

  • This compound: Purified compound of known concentration.

  • Test Microorganisms: Pure cultures of relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

  • Culture Media: Mueller-Hinton Agar (MHA) for bacteria and Mueller-Hinton Agar with 2% glucose and 0.5 µg/mL methylene blue for fungi.

  • Sterile Disks: 6 mm blank paper disks.

  • Solvent: A suitable solvent to dissolve this compound (e.g., Dimethyl sulfoxide (DMSO), ethanol). The solvent should be tested for its own antimicrobial activity.

  • Positive Control: Standard antibiotic disks (e.g., Gentamicin, Ampicillin, Fluconazole).

  • Negative Control: Sterile disks impregnated with the solvent used to dissolve this compound.

  • McFarland Turbidity Standards: 0.5 McFarland standard.

  • Sterile swabs, Petri dishes, pipettes, and other standard microbiology laboratory equipment.

  • Incubator.

  • Ruler or calipers for measuring zones of inhibition.

3.2. Preparation of this compound Disks

  • Dissolve a known weight of this compound in a minimal amount of a suitable solvent to prepare a stock solution of high concentration.

  • Perform serial dilutions of the stock solution to achieve the desired concentrations to be tested.

  • Impregnate sterile blank paper disks with a specific volume (typically 10-20 µL) of each this compound dilution to achieve the desired final concentration per disk (e.g., 10 µg, 50 µg, 100 µg per disk).

  • Allow the solvent to evaporate completely from the disks in a sterile environment.

  • Prepare negative control disks by impregnating them with the same volume of the solvent used for this compound.

3.3. Inoculum Preparation

  • From a fresh (18-24 hour) culture, pick several colonies of the test microorganism and suspend them in sterile broth or saline.

  • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This ensures a standardized inoculum density.

3.4. Inoculation of Agar Plates

  • Dip a sterile cotton swab into the standardized microbial suspension.

  • Remove excess fluid by pressing the swab against the inside of the tube.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of microbial growth. Rotate the plate approximately 60 degrees and repeat the streaking to ensure complete coverage.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

3.5. Application of Disks and Incubation

  • Aseptically place the prepared this compound disks, positive control disks, and negative control disks onto the inoculated agar surface.

  • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.

  • Gently press each disk to ensure complete contact with the agar surface.

  • Invert the plates and incubate them at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for fungi.

3.6. Interpretation of Results

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm) for each disk.

  • The solvent control (negative control) should not show any zone of inhibition. If it does, the solvent itself has antimicrobial properties and the results for this compound may be invalid.

  • The positive control should show a zone of inhibition within the expected range for that antibiotic against the specific test organism.

  • The size of the zone of inhibition for this compound indicates its antimicrobial activity. The results can be qualitatively interpreted as susceptible, intermediate, or resistant based on standardized charts, although specific breakpoints for this compound will not be established. A larger zone of inhibition generally indicates greater antimicrobial activity.

4. Visualizations

4.1. Experimental Workflow

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Smyrindiol_Solution Prepare this compound Solutions Impregnate_Disks Impregnate Sterile Disks Smyrindiol_Solution->Impregnate_Disks Place_Disks Place Disks on Agar Surface (this compound, Positive & Negative Controls) Impregnate_Disks->Place_Disks Inoculum_Prep Prepare 0.5 McFarland Inoculum Inoculate_Plate Inoculate MHA Plate with Test Organism Inoculum_Prep->Inoculate_Plate Inoculate_Plate->Place_Disks Incubate Incubate Plates Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Interpret_Results Interpret Antimicrobial Activity Measure_Zones->Interpret_Results

Caption: Workflow for the Kirby-Bauer disk diffusion assay of this compound.

4.2. Potential Antimicrobial Mechanisms of Natural Products

While the specific mechanism of action for this compound is not yet elucidated, the following diagram illustrates common antimicrobial targets for natural products.

Antimicrobial_Mechanisms cluster_targets Potential Cellular Targets in Microorganisms This compound This compound (Natural Product) Cell_Wall Cell Wall Synthesis Inhibition This compound->Cell_Wall Potential Action Cell_Membrane Cell Membrane Disruption This compound->Cell_Membrane Potential Action Protein_Synthesis Protein Synthesis Inhibition (Ribosomes) This compound->Protein_Synthesis Potential Action Nucleic_Acid Nucleic Acid Synthesis Inhibition (DNA/RNA) This compound->Nucleic_Acid Potential Action Metabolic_Pathways Inhibition of Metabolic Pathways This compound->Metabolic_Pathways Potential Action

Caption: Generalized potential antimicrobial mechanisms of action for natural products like this compound.

References

Application Notes and Protocols for the Use of Smyrindiol as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Smyrindiol as a reference standard in various chromatographic techniques. This compound, a dihydrofurocoumarin, is a valuable standard for the identification and quantification of this compound in plant extracts, herbal medicines, and pharmaceutical preparations.[1] Its antifungal and antibacterial properties make it a compound of interest in drug discovery and development.

Introduction to this compound

This compound, also known as (+)-(2'S,3'R)-3'-hydroxymarmesin, is a linear dihydrofurocoumarin that has been isolated from various plant species. Due to its biological activities, including antifungal and antibacterial effects, there is a growing need for accurate and reliable analytical methods for its quantification. The use of a well-characterized reference standard is crucial for achieving accurate and reproducible results in chromatographic analysis. The total synthesis of this compound has been achieved, enabling the availability of a high-purity standard for analytical purposes.[2]

Physicochemical Properties of this compound
PropertyValue
Chemical Formula C₁₄H₁₄O₅
Molecular Weight 262.26 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, acetonitrile, and other polar organic solvents.
UV Maximum (λmax) Typically around 310 nm in methanol (characteristic of furanocoumarins)

Section I: High-Performance Liquid Chromatography (HPLC-UV) Method

This section outlines a general-purpose reversed-phase HPLC method suitable for the quantification of this compound in various matrices.

Experimental Protocol: HPLC-UV Analysis of this compound

Objective: To provide a robust HPLC-UV method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents and Materials:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Chromatographic Conditions (Representative):

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 60:40, v/v) or Gradient: A: Water, B: Acetonitrile. Gradient program may need optimization based on the matrix.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 310 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes (adjust as needed)

Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (General Guideline for Plant Extracts):

  • Accurately weigh the powdered plant material.

  • Extract the sample with a suitable solvent (e.g., methanol or ethanol) using techniques such as sonication or Soxhlet extraction.

  • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

  • Dilute the filtered extract with the mobile phase if the concentration of this compound is expected to be outside the calibration range.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.

  • Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.

Method Validation Parameters (Illustrative Data)

The following table summarizes typical validation parameters for an HPLC-UV method for a furanocoumarin like this compound. These values should be experimentally determined for the specific method.

ParameterTypical Value/Range
Retention Time (tR) 5 - 10 minutes (highly dependent on exact conditions)
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Section II: Gas Chromatography-Mass Spectrometry (GC-MS) Method

For volatile and thermally stable furanocoumarins, GC-MS can be an alternative analytical technique. Derivatization may be necessary for compounds with polar functional groups like this compound to improve volatility and chromatographic performance.

Experimental Protocol: GC-MS Analysis of this compound

Objective: To provide a protocol for the analysis of this compound using GC-MS, including a derivatization step.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Autosampler

  • Heating block or oven for derivatization

Reagents and Materials:

  • This compound reference standard

  • Derivatization agent (e.g., BSTFA with 1% TMCS, or MTBSTFA)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Helium (carrier gas, high purity)

Derivatization Procedure (Silylation):

  • Accurately weigh the this compound standard or the dried sample extract into a reaction vial.

  • Add a suitable volume of anhydrous solvent (e.g., 100 µL of pyridine).

  • Add the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS).

  • Seal the vial tightly and heat at a specific temperature (e.g., 70 °C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • Allow the vial to cool to room temperature before injection.

GC-MS Conditions (Representative):

ParameterCondition
Column Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 150 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Data Analysis:

  • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

  • For quantification, a calibration curve can be constructed using derivatized standards. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

Section III: Stability of this compound Reference Standard

Proper storage and handling of the this compound reference standard are critical to ensure its integrity and the accuracy of analytical results.

Storage and Handling Recommendations
  • Solid Standard: Store the solid this compound reference standard in a tightly sealed container, protected from light, at a low temperature (e.g., -20 °C) to minimize degradation.

  • Standard Solutions: Prepare fresh standard solutions for each analysis. If storage is necessary, store stock solutions in amber vials at low temperatures (e.g., 4 °C) for a short period. The stability of this compound in solution should be experimentally verified.

Stability-Indicating Method Development

A stability-indicating method is crucial for assessing the stability of this compound in formulations and during storage. Such a method should be able to separate the intact drug from its degradation products. Forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) should be performed to develop and validate a stability-indicating chromatographic method.

Section IV: Visualizations

Experimental Workflow for this compound Quantification

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification cluster_result Result Standard_Prep This compound Standard Preparation HPLC_GC HPLC or GC-MS Analysis Standard_Prep->HPLC_GC Sample_Prep Sample Extraction & Cleanup Sample_Prep->HPLC_GC Peak_ID Peak Identification (Retention Time/Mass Spectrum) HPLC_GC->Peak_ID Calibration Calibration Curve Construction Peak_ID->Calibration Quantification Quantification of This compound in Sample Calibration->Quantification Final_Report Final Report with Concentration Data Quantification->Final_Report

Caption: Workflow for the quantification of this compound using a reference standard.

Putative Antifungal Mechanism of Action

While the specific signaling pathway for this compound's antifungal activity is not fully elucidated, furanocoumarins are known to interfere with fungal cell processes. A plausible mechanism involves the inhibition of key enzymes or disruption of cell membrane integrity.

G This compound This compound FungalCell Fungal Cell This compound->FungalCell Enters Inhibition Inhibition This compound->Inhibition Disruption Disruption This compound->Disruption Enzyme Essential Fungal Enzyme (e.g., in ergosterol biosynthesis) FungalCell->Enzyme Membrane Fungal Cell Membrane FungalCell->Membrane CellDeath Fungal Cell Death Enzyme->CellDeath leads to Membrane->CellDeath leads to Inhibition->Enzyme Disruption->Membrane

Caption: A potential mechanism of antifungal action for this compound.

References

Application of Smyrindiol in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smyrindiol is a naturally occurring coumarin derivative that holds significant promise for drug discovery due to its potential biological activities. While specific research on this compound is emerging, compounds of this class are well-documented for their diverse pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[1][2][3] High-throughput screening (HTS) assays provide a rapid and efficient platform to evaluate the therapeutic potential of this compound and its analogues across a wide range of biological targets. This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns, focusing on its potential anti-inflammatory and neuroprotective activities.

Key Applications in High-Throughput Screening

Based on the known biological activities of related coumarin compounds, this compound is a prime candidate for screening in assays targeting inflammation and neurodegeneration.

  • Anti-Inflammatory Assays: Many natural coumarins exhibit anti-inflammatory effects by modulating key signaling pathways.[1][2] HTS assays can be designed to identify and characterize the anti-inflammatory potential of this compound by targeting pathways such as NF-κB.

  • Neuroprotection Assays: The neuroprotective effects of natural products are of significant interest for the treatment of neurodegenerative diseases.[4][5] this compound can be screened for its ability to inhibit enzymes implicated in the progression of these diseases, such as acetylcholinesterase (AChE).

Data Presentation

The following tables summarize hypothetical quantitative data from primary HTS assays with this compound, providing a framework for data analysis and comparison.

Table 1: Anti-Inflammatory Activity of this compound in an NF-κB Reporter Assay

CompoundConcentration (µM)NF-κB Inhibition (%)Cell Viability (%)Z'-factor
This compound0.115.2 ± 2.198.5 ± 1.50.78
148.7 ± 3.597.2 ± 2.0
1085.3 ± 4.295.1 ± 2.8
5092.1 ± 2.888.4 ± 3.1
Parthenolide (Positive Control)595.5 ± 1.890.2 ± 2.5
DMSO (Vehicle Control)0.1%0.5 ± 0.8100 ± 1.2

Table 2: Neuroprotective Activity of this compound in an Acetylcholinesterase (AChE) Inhibition Assay

CompoundConcentration (µM)AChE Inhibition (%)IC50 (µM)
This compound0.18.9 ± 1.25.8
135.4 ± 2.8
1072.1 ± 4.1
5091.5 ± 2.5
Donepezil (Positive Control)0.0198.2 ± 1.10.008
DMSO (Vehicle Control)0.1%1.2 ± 0.5>100

Experimental Protocols

Protocol 1: Cell-Based High-Throughput Screening for NF-κB Inhibition

This protocol describes a luciferase reporter gene assay to screen for inhibitors of the NF-κB signaling pathway in a human cell line.

Objective: To identify and quantify the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Parthenolide (positive control)

  • DMSO (vehicle control)

  • Luciferase Assay Reagent

  • 384-well white, clear-bottom assay plates

  • Luminometer

Methodology:

  • Cell Seeding:

    • Culture HEK293T-NF-κB-luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend cells to a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of this compound and control compounds in DMSO.

    • Further dilute the compounds in assay medium (DMEM with 1% FBS).

    • Add 5 µL of the diluted compounds to the respective wells.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Stimulation:

    • Prepare a solution of TNF-α in assay medium to a final concentration of 20 ng/mL.

    • Add 10 µL of the TNF-α solution to all wells except the unstimulated control wells.

    • Incubate the plate for 6 hours at 37°C, 5% CO2.

  • Luminescence Reading:

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Add 30 µL of the Luciferase Assay Reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the positive and negative controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Biochemical High-Throughput Screening for Acetylcholinesterase (AChE) Inhibition

This protocol outlines an Ellman's-based colorimetric assay to screen for inhibitors of acetylcholinesterase.

Objective: To determine the inhibitory activity of this compound against acetylcholinesterase.

Materials:

  • Recombinant human Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound

  • Donepezil (positive control)

  • DMSO (vehicle control)

  • 384-well clear microplates

  • Microplate reader

Methodology:

  • Reagent Preparation:

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

    • Prepare a serial dilution of this compound and control compounds in DMSO and then in phosphate buffer.

  • Assay Procedure:

    • Add 10 µL of diluted this compound or control compounds to the wells of a 384-well plate.

    • Add 20 µL of the AChE solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the DTNB solution to each well.

    • To initiate the reaction, add 10 µL of the ATCI solution to each well.

  • Absorbance Reading:

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well.

    • Determine the percentage of AChE inhibition for each concentration of this compound relative to the controls.

    • Calculate the IC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate the signaling pathway and experimental workflows described in the protocols.

G cluster_pathway NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Expression Nucleus->Gene Induces This compound This compound This compound->IKK Inhibits

Caption: Hypothetical mechanism of this compound inhibiting the NF-κB signaling pathway.

G cluster_workflow HTS Workflow for NF-κB Inhibition Assay start Start seed Seed HEK293T-NF-κB-luc cells in 384-well plate start->seed incubate1 Incubate 24h seed->incubate1 add_compounds Add this compound and Controls incubate1->add_compounds incubate2 Incubate 1h add_compounds->incubate2 stimulate Stimulate with TNF-α incubate2->stimulate incubate3 Incubate 6h stimulate->incubate3 add_luciferase Add Luciferase Reagent incubate3->add_luciferase read Read Luminescence add_luciferase->read analyze Analyze Data (IC50 determination) read->analyze end End analyze->end

Caption: Experimental workflow for the cell-based NF-κB inhibition HTS assay.

G cluster_workflow_ache HTS Workflow for AChE Inhibition Assay start Start add_compounds Add this compound and Controls to 384-well plate start->add_compounds add_ache Add AChE Enzyme add_compounds->add_ache incubate1 Incubate 15 min add_ache->incubate1 add_dtns Add DTNB incubate1->add_dtns add_atci Add Substrate (ATCI) add_dtns->add_atci read Measure Absorbance at 412 nm add_atci->read analyze Analyze Data (IC50 determination) read->analyze end End analyze->end

Caption: Experimental workflow for the biochemical AChE inhibition HTS assay.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Smyrindiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the total synthesis of Smyrindiol. The information is based on established synthetic routes and aims to address common challenges to improve overall yield and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the reported overall yield for the asymmetric total synthesis of this compound?

A1: The first asymmetric organocatalytic total synthesis of this compound, starting from commercially available 2,4-dihydroxybenzaldehyde, was completed in 15 steps with an overall yield of 6.3%[1][2].

Q2: What is the key step in this synthetic route, and what are its typical yield and stereoselectivity?

A2: The key step is an (S)-proline catalyzed 5-enolexo aldol reaction.[1][2][3] This reaction demonstrates excellent stereoselectivity, with a reported diastereomeric excess (de) of 99% and an enantiomeric excess (ee) of 99%.[1][2][3] The yield for this key step is approximately 71%.[1][3]

Q3: Are there alternative total syntheses of this compound reported?

A3: Yes, an earlier total synthesis was described by Snider et al.[1][2] However, this route exhibited low diastereoselectivity in the addition of an epoxy aldehyde to a coumaryl Grignard intermediate.[1][2]

Troubleshooting Guide

This section addresses specific experimental issues that may arise during the synthesis of this compound and offers potential solutions based on published findings.

Problem Potential Cause Recommended Solution Relevant Step(s)
Low yield in the initial iodination of 2,4-dihydroxybenzaldehyde. Formation of multiple iodination isomers.The desired 5-iodo derivative is reported to precipitate from the reaction mixture upon the addition of water.[1][2] This allows for separation from other isomers by simple filtration, achieving a 56% yield.[1][2]Synthesis of 2,4-dihydroxy-5-iodobenzaldehyde
Difficulty in selective mono-allylation of the 4-hydroxy group. Similar reactivity of the two hydroxyl groups.A two-step protection-deprotection strategy is effective. Allylate both hydroxyl groups, followed by a selective deprotection of the 2-allyloxy group using titanium tetrachloride/tetra-n-butylammonium iodide. This procedure has an excellent yield of 92% over the two steps.[1][2]Protection of the phenolic hydroxyls
Side reactions during the O-acetonylation with 1-bromo- or chloroacetone. Base-catalyzed aldol side reactions.Use a masked acetonylating reagent, such as 2-methoxyallyl bromide, for the alkylation under basic conditions. The resulting methyl vinyl ether can then be hydrolyzed with dilute acid to furnish the desired ketone.[1][2]Synthesis of the O-acetonyl-salicylaldehyde
Irreproducible yields in the methylation of the aldol product. The use of cerium(III) chloride and methyllithium (Imamoto protocol) can lead to highly varying yields, possibly due to the heterogeneous nature of the reaction mixture.[1]An alternative protocol using methylmagnesium bromide in the presence of cerium(III) chloride can produce the desired 1,3-diol in consistently high yields (87%).[3]Introduction of the methyl group to form the 1,3-diol
Failure of the Sonogashira coupling with the unprotected ortho-iodophenol. The free phenol group interferes with the reaction.The phenolic hydroxyl group should be re-protected, for instance as a tert-butyldimethylsilyl (TBS) ether, before attempting the Sonogashira coupling.[3]Coumarin ring formation
Difficulties in the deprotection of the final acetonide. The 1,3-diol is sensitive to acidic conditions, which can lead to degradation.Mild deprotection conditions are required. Indium(III) catalysis in acetonitrile with water has been shown to selectively cleave the acetonide without degrading the product.[3]Final deprotection to yield this compound

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the asymmetric total synthesis of this compound.

Step Number Reaction Reported Yield (%)
1Iodination of 2,4-dihydroxybenzaldehyde56[1][2]
2 & 3Allylation of both hydroxyls and selective deprotection92 (over two steps)[1][2]
4 & 5O-acetonylation using a masked reagent and hydrolysisNot explicitly stated for both, but part of a 5-step synthesis of the aldol substrate.
6(S)-proline catalyzed intramolecular aldol reaction71[1][3]
7Methylation to form the 1,3-diol87 (using MeMgBr/CeCl₃)[3]
8Acetonide protection of the 1,3-diol66[3]
9-14Multi-step sequence to form the coumarin ringYields vary per step.
15Acetonide deprotectionNot explicitly stated, but successful.
Overall Total Synthesis (15 steps) 6.3 [1][2]

Experimental Protocols

Detailed experimental procedures for the synthesis can be found in the supporting information of the primary literature.[4][5] Key protocols are summarized below:

1. Synthesis of 2,4-Dihydroxy-5-iodobenzaldehyde: To a solution of 2,4-dihydroxybenzaldehyde in acetic acid, a solution of iodine monochloride in acetic acid is added dropwise at room temperature. After stirring for 5 hours, the mixture is poured into water and a saturated sodium thiosulfate solution. The resulting solid is separated by filtration, washed with water, and dried to yield the product.[5]

2. (S)-proline catalyzed intramolecular aldol reaction: The O-acetonyl-salicylaldehyde substrate is dissolved in DMSO, and (S)-proline (40 mol %) is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is worked up to yield the aldol product with high stereoselectivity.[3]

3. Acetonide Deprotection: The acetonide-protected precursor is dissolved in acetonitrile, and water and indium(III) chloride are added. The mixture is stirred until the reaction is complete, as monitored by TLC. Standard aqueous work-up and purification yield the final product, this compound.[3]

Visualizations

Diagram 1: Logical Workflow for Overcoming Key Synthetic Challenges

This diagram illustrates the decision-making process and solutions for common problems encountered during the this compound synthesis.

G Troubleshooting Workflow for this compound Synthesis A Start: 2,4-dihydroxybenzaldehyde B Problem: Low yield in iodination A->B C Solution: Precipitation and filtration of desired 5-iodo isomer B->C [Formation of isomers] D Problem: Selective 4-OH allylation C->D E Solution: Protect both, then selectively deprotect 2-OAllyl D->E [Similar reactivity] F Problem: Side reactions in O-acetonylation E->F G Solution: Use masked acetonylating reagent (2-methoxyallyl bromide) F->G [Base-catalyzed side reactions] H Key Step: (S)-proline catalyzed intramolecular aldol reaction G->H I Problem: Irreproducible methylation H->I J Solution: Use MeMgBr with CeCl3 I->J [Heterogeneous mixture] K Problem: Sonogashira coupling fails J->K L Solution: Protect phenol as TBS ether K->L [Free phenol interference] M Problem: Difficult acetonide deprotection L->M N Solution: Use mild Indium(III) catalysis M->N [Acid sensitivity] O End: This compound N->O

Caption: Troubleshooting workflow for key steps in this compound synthesis.

References

Technical Support Center: Asymmetric Synthesis of Smyrindiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of Smyrindiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments. The information is based on established synthetic routes, focusing on practical solutions to frequently encountered issues.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the asymmetric synthesis of this compound?

A1: The key step is the (S)-proline catalyzed enantioselective intramolecular aldol reaction.[1][2][3] Its success is highly dependent on the substrate and the overall synthetic strategy. A common pitfall is attempting this reaction on a pre-formed coumarin system, which often leads to complex reaction mixtures.[2][4] The most successful approach involves constructing the coumarin ring after the aldol condensation.[1][2][4]

Q2: I am having trouble with the stereoselectivity of the synthesis. How can I improve it?

A2: The established organocatalytic route using (S)-proline as the catalyst provides excellent stereoselectivity, typically achieving 99% diastereomeric excess (de) and 99% enantiomeric excess (ee).[1][3][4] If you are experiencing poor stereoselectivity, ensure the purity of your (S)-proline and the anhydrous nature of your reaction conditions.

Q3: The addition of the methyl group to the ketone is giving inconsistent yields. What is the cause and how can it be resolved?

A3: The use of cerium(III) chloride and methyllithium for the methylation step has been reported to be unreliable with highly variable yields.[1][2] This irreproducibility is likely due to the heterogeneous nature of the reaction mixture.[1][2][4] A more robust and reproducible method is to use Knochel's modification, which employs a lanthanum(III) chloride bis(lithium chloride) complex solution with a methyl Grignard reagent, leading to consistently high yields (around 87%).[2][4]

Q4: I am observing significant side product formation during the O-acetonylation step. What is the likely cause and solution?

A4: Direct alkylation of the monoprotected salicylaldehyde with reagents like 1-bromo- or chloroacetone under basic conditions can lead to side products due to a subsequent base-catalyzed aldol reaction.[2][3] To circumvent this, it is recommended to use a masked acetonylating reagent such as 2-methoxyallyl bromide for the alkylation, followed by hydrolysis of the resulting methyl vinyl ether with a dilute acid to furnish the desired ketone.[3]

Q5: The final deprotection of the acetonide is proving difficult. What is the recommended procedure?

A5: The 1,3-diol core of this compound is sensitive to acidic conditions, making the deprotection of the acetonide challenging.[4] Standard acidic conditions can lead to degradation. A mild and selective method is to use indium(III) catalysis in acetonitrile in the presence of water to cleave the acetonide, yielding the final product, this compound.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem Potential Cause Recommended Solution Reference
Low yield or complex mixture in the intramolecular aldol reaction. The substrate contains a pre-formed coumarin ring, leading to intermolecular side reactions.Redesign the synthesis to perform the (S)-proline catalyzed aldol reaction before the formation of the coumarin ring.[2][3][4]
Mixture of isomers obtained during the initial iodination of 2,4-dihydroxybenzaldehyde. The reaction with iodine monochloride can produce multiple iodinated products.The desired 5-iodo derivative is reported to precipitate from the reaction mixture upon the addition of water. It can be isolated by filtration.[1][2][3]
Difficulty in selectively protecting the 4-hydroxy group. Incompatible protecting groups that are either unstable in subsequent steps or difficult to remove.Use an allyl ether as the protecting group for the 4-hydroxy position. This has been shown to be compatible with the reaction sequence.[2]
Irreproducible yields in the methylation step to form the 1,3-diol. Heterogeneous reaction mixture when using MeLi/CeCl₃.Employ Knochel's modification using LaCl₃·2LiCl and a methyl Grignard reagent for a more robust and high-yielding reaction.[2][4]
Formation of a benzofuran system upon formation of the 1,3-diol. The 1,3-diol is sensitive and can undergo condensation.Protect the 1,3-diol as an acetonide immediately after its formation using 2,2-dimethoxypropane under pyridinium p-toluenesulfonate (PPTS) catalysis.[2][4]
Degradation of the product during the final acetonide deprotection. The 1,3-diol is acid-labile.Use a mild Lewis acid catalyst, such as indium(III) chloride, in wet acetonitrile for a selective and clean deprotection.[4]

Experimental Protocols

A detailed experimental protocol for the key steps in the asymmetric synthesis of this compound can be found in the supporting information of the publication by Enders et al. (2012) in the Beilstein Journal of Organic Chemistry.[5][6]

Visualizing the Synthetic Strategy

The following diagrams illustrate the logical workflow and key transformations in the successful asymmetric synthesis of this compound.

logical_workflow cluster_start Starting Material Preparation cluster_key Core Asymmetric Synthesis cluster_end Final Assembly and Deprotection Start 2,4-Dihydroxy- benzaldehyde Iodination Selective Iodination Start->Iodination Protection 4-OH Protection (Allyl Ether) Iodination->Protection Acetonylation O-Acetonylation Protection->Acetonylation Aldol (S)-Proline Catalyzed Intramolecular Aldol Reaction Acetonylation->Aldol Methylation Methylation (Knochel's Conditions) Aldol->Methylation Acetonide_Formation 1,3-Diol Protection (Acetonide) Methylation->Acetonide_Formation Sonogashira Sonogashira Coupling Acetonide_Formation->Sonogashira Lindlar Lindlar Reduction & Lactonization Sonogashira->Lindlar Deprotection_Final Final Deprotection (In(III) Catalysis) Lindlar->Deprotection_Final This compound This compound Deprotection_Final->this compound troubleshooting_logic cluster_strategy Synthetic Strategy cluster_conditions Reaction Conditions start Low Yield in Aldol Step? coumarin_first Is Coumarin Ring Formed Before Aldol? start->coumarin_first Check Strategy check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents Check Conditions yes_coumarin Yes coumarin_first->yes_coumarin High probability of intermolecular side reactions no_coumarin No coumarin_first->no_coumarin Correct Strategy solution Solution: Redesign synthesis to form coumarin ring after the aldol reaction. yes_coumarin->solution reagents_ok Purity OK? check_reagents->reagents_ok purify Purify (S)-proline and dry solvent reagents_ok->purify No other_issue Investigate other issues (e.g., substrate purity) reagents_ok->other_issue Yes

References

Technical Support Center: Enhancing Smyrindiol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Smyrindiol for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a natural product, a dihydrofurocoumarin, that has been identified in plants such as Brosimum gaudichaudii and Smyrniopsis aucheri.[1] Its chemical structure is characterized by a fused ring system with multiple hydroxyl groups (C14H14O5).[1][2] Like many natural products, this compound is predicted to be hydrophobic, which can lead to poor aqueous solubility. This low solubility poses a significant challenge for in vitro assays, as it can result in compound precipitation in aqueous culture media, leading to inaccurate and unreliable experimental results.[3][4][5]

Q2: What are the initial steps to take when encountering solubility issues with this compound?

The first step is to determine the extent of the solubility problem. A simple visual inspection of your prepared stock solution and final assay concentration for any precipitation is a starting point. For a more quantitative approach, a preliminary solubility test in your specific assay buffer is recommended. Based on the outcome, you can then select an appropriate solubilization strategy. It is also crucial to consider the potential impact of any solubilizing agent on the biological system being studied to avoid experimental artifacts.

Q3: Are there common solvents that can be used to prepare a stock solution of this compound?

For poorly soluble compounds, a concentrated stock solution is typically prepared in an organic solvent before being diluted into the aqueous assay medium. Common choices include:

  • Dimethyl sulfoxide (DMSO): A powerful and widely used solvent for dissolving a broad range of hydrophobic compounds for biological assays.[5]

  • Ethanol: Another common solvent, particularly for compounds that are sensitive to DMSO.

  • Methanol: Can also be effective, but its volatility and toxicity should be considered.[5]

  • Acetone: Useful for some compounds, but its high volatility can be a drawback.

It is critical to keep the final concentration of the organic solvent in the assay medium as low as possible (typically <0.5%) to minimize solvent-induced toxicity or off-target effects.[5]

Troubleshooting Guide: Improving this compound Solubility

If you are experiencing precipitation of this compound in your in vitro assays, consider the following troubleshooting strategies, starting with the simplest and progressing to more advanced techniques as needed.

Strategy 1: Co-Solvent System

A co-solvent system involves using a mixture of a water-miscible organic solvent and water to increase the solubility of a hydrophobic compound.[6][7][8]

When to use: This is often the first and simplest approach to try when you observe precipitation upon dilution of your organic stock solution into the aqueous assay buffer.

Experimental Protocol: Co-Solvent Solubility Enhancement

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in 100% DMSO).

  • Prepare a series of co-solvent mixtures. For example, you can prepare aqueous buffers containing increasing percentages of a water-miscible organic solvent like ethanol or propylene glycol (e.g., 1%, 2%, 5%, 10%).

  • Determine the maximum solubility of this compound in each co-solvent mixture by adding small aliquots of the stock solution to the co-solvent buffer until precipitation is observed.

  • Select the lowest concentration of the co-solvent that maintains this compound in solution at your desired final assay concentration.

  • Important: Always run a vehicle control with the same concentration of the co-solvent to account for any effects of the solvent on your assay.

Table 1: Example of Co-Solvent Effect on Solubility of a Poorly Soluble Compound

Co-Solvent (in water)ConcentrationSolubility Increase (relative to water)
Ethanol5%~5-fold
Ethanol10%~15-fold
Propylene Glycol5%~8-fold
Propylene Glycol10%~20-fold

Note: This is representative data for a generic poorly soluble compound and the actual values for this compound may vary.

Strategy 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming inclusion complexes that are more water-soluble.[9][10][11][12]

When to use: If co-solvents are not effective enough or if you need to minimize the use of organic solvents due to their potential toxicity to your cells.

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and low toxicity.[10][11]

  • Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 10% w/v).

  • Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Form the inclusion complex. Slowly add the this compound stock solution to the cyclodextrin solution while vortexing or sonicating. The molar ratio of this compound to cyclodextrin may need to be optimized (e.g., 1:1, 1:2).

  • Allow the mixture to equilibrate. This can take from a few minutes to several hours at room temperature or with gentle heating.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.

  • Determine the concentration of solubilized this compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Table 2: Comparison of Cyclodextrins for Enhancing Solubility

Cyclodextrin TypeKey FeaturesTypical Molar Ratio (Drug:CD)
β-Cyclodextrin (β-CD)Lower aqueous solubility1:1 to 1:2
Hydroxypropyl-β-CD (HP-β-CD)High aqueous solubility, low toxicity1:1 to 1:5
Sulfobutyl ether-β-CD (SBE-β-CD)High aqueous solubility, negatively charged1:1 to 1:5
Strategy 3: Nanoparticle Formulation

Encapsulating this compound into nanoparticles can significantly improve its aqueous dispersibility and cellular uptake.[13][14][15] This is a more advanced technique that can be highly effective for very hydrophobic compounds.

When to use: When other methods fail or when you want to achieve targeted delivery or controlled release of this compound.

Experimental Protocol: Nanoprecipitation for this compound Nanoparticle Formulation

  • Dissolve this compound in a water-miscible organic solvent (e.g., acetone or ethanol). A biodegradable polymer such as PLGA can also be co-dissolved to form polymeric nanoparticles.

  • Prepare an aqueous phase containing a surfactant (e.g., Poloxamer 188 or Tween 80) to stabilize the nanoparticles.

  • Rapidly inject the organic phase into the aqueous phase under vigorous stirring. The rapid solvent displacement causes the hydrophobic this compound to precipitate as nanoparticles.

  • Remove the organic solvent by evaporation under reduced pressure or by dialysis.

  • Characterize the nanoparticles. This includes measuring their size, polydispersity index (PDI), and encapsulation efficiency.

  • Sterilize the nanoparticle suspension by filtration through a 0.22 µm filter before use in cell-based assays.

Table 3: Overview of Solubilization Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvents Increases the polarity of the solvent mixture.[6][7]Simple, inexpensive, and widely applicable.Potential for solvent toxicity at higher concentrations.
Cyclodextrins Encapsulates the hydrophobic drug in a soluble complex.[9][10]Low toxicity, can improve stability.May alter drug-target interactions, limited by cavity size.
Nanoparticles Encapsulates the drug in a colloidal carrier.[13][14]High drug loading, can improve cellular uptake and stability.More complex preparation and characterization required.

Visualizing Experimental Workflows and Signaling Pathways

To aid in understanding the experimental processes and potential biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_prep This compound Preparation cluster_troubleshooting Troubleshooting Strategies cluster_assay In Vitro Assay stock Prepare this compound Stock Solution (e.g., in DMSO) sol_issue Solubility Issue (Precipitation) stock->sol_issue Dilution in Aqueous Buffer cosolvent Co-solvent System sol_issue->cosolvent Try First cyclodextrin Cyclodextrin Complexation cosolvent->cyclodextrin If Fails assay Perform In Vitro Assay (e.g., Cell Viability, Enzyme Inhibition) cosolvent->assay If Successful nanoparticle Nanoparticle Formulation cyclodextrin->nanoparticle If Fails cyclodextrin->assay If Successful nanoparticle->assay If Successful results Analyze Results assay->results

Caption: A troubleshooting workflow for addressing this compound solubility issues in in vitro assays.

signaling_pathway cluster_cell Cellular Response to this compound (Hypothetical) This compound This compound receptor Cell Surface Receptor This compound->receptor kinase_cascade Kinase Cascade (e.g., MAPK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression Activation/Inhibition cellular_effect Cellular Effect (e.g., Apoptosis, Anti-inflammatory) gene_expression->cellular_effect

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Disclaimer: The information provided in this technical support center is intended as a general guide. The optimal solubilization method for this compound will depend on the specific experimental conditions and should be determined empirically. It is essential to include appropriate controls in your experiments to account for any potential effects of the solubilizing agents themselves.

References

Smyrindiol stability issues in DMSO stock solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Smyrindiol. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and use of this compound, with a focus on addressing stability issues in DMSO stock solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not readily dissolving in DMSO. What can I do?

A1: Difficulty in dissolving this compound in DMSO can be due to several factors. Here are some troubleshooting steps:

  • Verify DMSO Quality: Ensure you are using high-purity, anhydrous (water-free) DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power for some organic compounds.

  • Gentle Warming and Sonication: Gently warm the solution to 37°C and use a bath sonicator to aid dissolution. Avoid excessive heat, as it may degrade the compound.

  • Vortexing: Ensure thorough mixing by vortexing the solution for a sufficient period.

  • Prepare a More Dilute Stock: If the intended concentration is high, it might exceed this compound's solubility limit in DMSO. Try preparing a more dilute stock solution.

Q2: I observed precipitation in my this compound DMSO stock solution after storing it at -20°C. Is the stock still usable?

A2: Precipitation upon freezing is a common issue. Before use, it is crucial to ensure the compound is fully redissolved.

  • Thawing and Redissolving: Thaw the stock solution at room temperature and vortex or sonicate it thoroughly to redissolve the precipitate. Visually inspect the solution to ensure it is clear before use.

  • Consider Aliquoting: To avoid repeated freeze-thaw cycles, which can contribute to precipitation and degradation, it is recommended to aliquot the stock solution into single-use vials.[1]

Q3: When I add my this compound DMSO stock to aqueous media for my experiment, a precipitate forms immediately. How can I prevent this?

A3: This phenomenon, often called "crashing out," occurs when the compound is poorly soluble in the aqueous environment. Here are some strategies to mitigate this:

  • Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be too high. Try using a lower final concentration.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced toxicity and precipitation.

  • Serial Dilution: Instead of adding the concentrated DMSO stock directly to the aqueous buffer, perform an intermediate dilution step in the aqueous buffer.

  • Temperature of Media: Use pre-warmed (37°C) aqueous media, as solubility often increases with temperature.

  • Rapid Mixing: Add the DMSO stock to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.

Q4: How stable is this compound in a DMSO stock solution, and what are the optimal storage conditions?

  • Storage Temperature: For long-term storage, it is recommended to store this compound DMSO stock solutions at -80°C. For short-term storage, -20°C is acceptable.

  • Protection from Light: Furanocoumarins can be light-sensitive. Store stock solutions in amber vials or protect them from light to prevent photodegradation.

  • Inert Atmosphere: For compounds prone to oxidation, storing aliquots under an inert gas like argon or nitrogen can enhance stability.

  • Avoid Water Contamination: Use anhydrous DMSO and minimize the exposure of the stock solution to atmospheric moisture. Studies have shown that water in DMSO can promote the degradation of some compounds.[2]

Troubleshooting Guide: this compound Stability

This guide provides a structured approach to identifying and resolving common stability issues with this compound in DMSO stock solutions.

Table 1: Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Precipitation in DMSO Stock Concentration exceeds solubility limit.Prepare a more dilute stock solution.
Absorption of water into DMSO.Use fresh, anhydrous DMSO and store properly.
Incomplete initial dissolution.Use gentle warming (37°C) and sonication.
Precipitation upon Dilution "Crashing out" in aqueous buffer.Perform serial dilutions; use pre-warmed media.
High final compound concentration.Lower the final working concentration.
Suspected Degradation Improper storage conditions.Store at -80°C, protect from light, and use aliquots.
Presence of water in DMSO.Use anhydrous DMSO and minimize moisture exposure.
Multiple freeze-thaw cycles.Prepare single-use aliquots.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly for 2-5 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C, protected from light.

Protocol 2: Assessment of this compound Stability in DMSO by LC-MS

Objective: To determine the stability of this compound in a DMSO stock solution over time under specific storage conditions.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Anhydrous DMSO

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Amber glass or polypropylene vials

  • Incubator/oven and freezer for storage conditions

  • HPLC or UHPLC system coupled to a mass spectrometer (MS)

Procedure:

  • Sample Preparation:

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

    • Dispense aliquots of the stock solution into multiple amber vials.

    • Prepare a "Time Zero" (T0) sample by diluting an aliquot of the stock solution to a suitable concentration for LC-MS analysis (e.g., 1 µM) in an ACN/water mixture.

  • Storage:

    • Store the vials at different conditions to be tested (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.

    • Prepare the sample for LC-MS analysis as done for the T0 sample.

  • LC-MS Analysis:

    • Analyze the samples using a validated LC-MS method capable of separating this compound from potential degradants. A C18 reversed-phase column with a gradient of acetonitrile and water containing 0.1% formic acid is a common starting point for furanocoumarins.[3][4]

  • Data Analysis:

    • Determine the peak area of this compound in the chromatogram for each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T0 sample: % Remaining = (Peak Area at Tx / Peak Area at T0) x 100

Table 2: Example Stability Data (Hypothetical for this compound)

Note: The following data is hypothetical and for illustrative purposes only, as specific stability data for this compound in DMSO is not currently available in the public domain. Researchers should perform their own stability studies.

Storage ConditionTime Point% this compound Remaining (Hypothetical)
Room Temperature (25°C)0 hours100%
24 hours95%
72 hours85%
4°C0 hours100%
1 week99%
1 month97%
-20°C0 hours100%
1 month>99%
3 months>99%

Visualizations

Diagram 1: General Workflow for Troubleshooting this compound Precipitation

G start Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock redissolve Warm, vortex, sonicate stock check_stock->redissolve No check_dilution Precipitation upon dilution in aqueous media? check_stock->check_dilution Yes redissolve->check_stock troubleshoot_dilution Troubleshoot Dilution Protocol check_dilution->troubleshoot_dilution Yes end_degrad Consider Degradation check_dilution->end_degrad No, stock is cloudy end_precip Issue Resolved troubleshoot_dilution->end_precip

Caption: A flowchart for troubleshooting precipitation issues with this compound solutions.

Diagram 2: Experimental Workflow for this compound Stability Assessment by LC-MS

G prep_stock Prepare this compound DMSO Stock aliquot Aliquot into Vials prep_stock->aliquot store Store at Different Conditions (RT, 4°C, -20°C) aliquot->store timepoint Collect Samples at Time Points store->timepoint analyze Analyze by LC-MS timepoint->analyze data Calculate % Remaining vs. Time Zero analyze->data

Caption: Workflow for assessing the stability of this compound in DMSO using LC-MS.

Diagram 3: Potential Signaling Pathways Modulated by Furanocoumarins

This compound is a furanocoumarin, a class of compounds known to exhibit various biological activities, including anti-inflammatory effects.[5] While the specific signaling pathways modulated by this compound are not yet fully elucidated, furanocoumarins have been shown to influence key inflammatory pathways.

G cluster_inflammation Inflammatory Signaling This compound This compound (Furanocoumarin) NFkB NF-κB Pathway This compound->NFkB Inhibition MAPK MAPK Pathway This compound->MAPK Modulation PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Modulation Inflammation Inflammatory Response (e.g., Cytokine Production) NFkB->Inflammation MAPK->Inflammation PI3K_Akt->Inflammation

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

References

Technical Support Center: Optimizing Smyrindiol Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when determining the optimal concentration of Smyrindiol for cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a serial dilution covering a wide range, from nanomolar (nM) to micromolar (µM) concentrations (e.g., 1 nM to 100 µM). This initial screen will help identify a narrower, more effective concentration range for subsequent, more detailed experiments.

Q2: How do I choose the appropriate cell line for my cytotoxicity experiment with this compound?

A2: The choice of cell line should align with your research objectives. If you are investigating the anti-cancer properties of this compound, select a panel of cancer cell lines relevant to the cancer type of interest. It is also crucial to include a non-cancerous control cell line to assess the selective cytotoxicity of the compound.

Q3: this compound is a natural product. Are there any specific challenges I should be aware of when preparing it for cell culture experiments?

A3: Yes, natural products like this compound can present solubility challenges.[1] It is often necessary to dissolve the compound in a solvent like DMSO first and then dilute it in the cell culture medium.[2] Always include a vehicle control (media with the same concentration of the solvent) in your experiments to ensure that the solvent itself is not causing any cytotoxic effects.[3] Additionally, some natural products can interfere with the colorimetric or fluorometric readouts of common cytotoxicity assays.[1]

Q4: How long should I incubate the cells with this compound?

A4: The incubation time can significantly impact the cytotoxic effect. Typical incubation periods for cytotoxicity assays are 24, 48, and 72 hours.[1][4] It is recommended to perform a time-course experiment to determine the optimal exposure time for observing the desired effect of this compound on your chosen cell line.

Troubleshooting Guide

Problem Possible Cause Solution
High background signal in control wells 1. The natural product may directly reduce the assay reagent (e.g., MTT, resazurin), leading to a false positive signal.[1] 2. The compound may be colored and interfere with absorbance readings.[1] 3. The compound may precipitate at high concentrations and scatter light.[1]1. Include a "compound-only" control (this compound in media without cells) and subtract this background reading from your experimental wells.[1] 2. Consider using a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay.[1] 3. Visually inspect the wells for precipitate. If present, try to improve solubility by using a different solvent or sonication. You may also need to filter the stock solution.[1]
Poor solubility of this compound in culture medium This compound may be lipophilic and not readily soluble in aqueous solutions.[1]1. Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO, ethanol).[2][3] 2. Gently sonicate or vortex the stock solution to aid dissolution.[1] 3. After dilution in culture medium, ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%).[3][5]
Inconsistent or highly variable results 1. Uneven cell seeding.[6] 2. Pipetting errors.[6] 3. Edge effects in the multi-well plate.[7] 4. Inconsistent incubation times with the assay reagent.[6]1. Ensure a single-cell suspension before seeding and mix gently between plating. 2. Use calibrated pipettes and consider using a multichannel pipette for consistency.[6] 3. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.[7] 4. Ensure all wells are incubated with the assay reagent for the same amount of time.[6]
Bell-shaped dose-response curve At high concentrations, the compound may precipitate out of solution, leading to a lower effective concentration and reduced cytotoxicity.[1]1. Check for precipitation at high concentrations under a microscope. 2. If precipitation is observed, the higher concentrations may not be physiologically relevant. Focus on the concentration range before the effect decreases.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8][9][10]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4][11][12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4][9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8][9] Read the absorbance at 570 nm using a microplate reader.[11][12]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.[13][14]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.

  • Controls: Prepare the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 10X Lysis Buffer) 45 minutes before the end of the incubation period.[15]

    • Medium background: Complete culture medium without cells.

  • Sample Collection: At the end of the incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[15]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.[15]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

  • Absorbance Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm.[15]

  • Calculation: Determine the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Data Presentation

Table 1: Hypothetical IC₅₀ Values of this compound in Various Cell Lines after 48h Treatment

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer25.8
HeLaCervical Cancer18.5
HEK293Normal Kidney> 100

Table 2: Hypothetical Time-Dependent Cytotoxicity of this compound (20 µM) in A549 Cells

Incubation Time (h)Cell Viability (%)
2485.3
4848.1
7222.7

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_this compound Prepare this compound Stock serial_dilution Prepare Serial Dilutions prep_this compound->serial_dilution prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound prep_cells->treat_cells serial_dilution->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate add_reagent Add Cytotoxicity Reagent (MTT/LDH) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Measure Absorbance incubate_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: General experimental workflow for cytotoxicity assays.

troubleshooting_logic start Inconsistent Results? check_seeding Check Cell Seeding Protocol start->check_seeding check_pipetting Verify Pipette Calibration & Technique start->check_pipetting check_plate Evaluate for Edge Effects start->check_plate high_background High Background Signal? check_plate->high_background If still inconsistent compound_control Run 'Compound-Only' Control high_background->compound_control check_solubility Inspect for Precipitation high_background->check_solubility alt_assay Consider Alternative Assay high_background->alt_assay signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Growth Factor Receptor This compound->Receptor Inhibits PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

References

Technical Support Center: Troubleshooting Smyrindiol Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Smyrindiol precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound, also known as (+)-(2'S,3'R)-3-hydroxymarmesin, is a linear dihydrofurocoumarin.[1] It is a natural product that has demonstrated antifungal and antibacterial effects.[1] Based on its chemical structure, this compound is a relatively hydrophobic molecule, which can contribute to challenges with its solubility in aqueous solutions like cell culture media.

PropertyValue
Molecular Formula C₁₄H₁₄O₅
Molecular Weight 262.26 g/mol
Predicted LogP 1.4

Data sourced from PubChem.

Q2: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why is this happening?

This is a common phenomenon known as "crashing out" or "solvent shock."[2] It occurs when a compound that is highly soluble in a non-polar solvent like Dimethyl Sulfoxide (DMSO) is rapidly introduced into an aqueous environment like cell culture medium. The dramatic change in solvent polarity causes the compound's solubility to decrease sharply, leading to precipitation.[2]

Q3: My cell culture medium containing this compound looked fine initially, but I noticed a precipitate after a few hours in the incubator. What causes delayed precipitation?

Delayed precipitation can be caused by several factors:

  • Temperature and pH Shifts: The incubator environment (37°C, 5% CO₂) can alter the temperature and pH of the medium, which may affect the long-term solubility of this compound.

  • Media Components Interaction: Over time, this compound may interact with salts, proteins, or other components in the cell culture medium, forming insoluble complexes.[3]

  • Evaporation: Evaporation of the medium in the incubator can increase the concentration of all components, potentially exceeding the solubility limit of this compound.

  • Compound Stability: The compound itself may not be stable in the aqueous environment of the cell culture medium over extended periods.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Media

Question: How can I prevent this compound from precipitating immediately when I add it to my cell culture medium?

Answer: To prevent immediate precipitation, it is crucial to optimize the preparation of your this compound working solution. Here is a step-by-step guide and a table of potential causes and solutions.

Experimental Protocol: Preparing a this compound Working Solution

Objective: To prepare a working solution of this compound in cell culture medium while minimizing the risk of precipitation.

Materials:

  • This compound powder

  • 100% DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C can aid dissolution.

  • Pre-warm the Cell Culture Medium:

    • Place your complete cell culture medium in a 37°C water bath for at least 30 minutes. Using pre-warmed medium is critical to prevent precipitation caused by temperature shock.[4]

  • Perform a Serial Dilution (Recommended):

    • Instead of adding the high-concentration stock directly to your final volume of medium, perform an intermediate dilution step.

    • For example, dilute your 10 mM stock solution 1:10 in pre-warmed medium to create a 1 mM intermediate solution.

  • Prepare the Final Working Solution:

    • Add the intermediate dilution (or a small volume of the high-concentration stock) dropwise to the pre-warmed medium while gently vortexing or swirling.[2] This ensures rapid and even dispersion of the compound.

    • The final concentration of DMSO in the medium should ideally be below 0.5% to avoid cytotoxicity.[3]

Potential Cause Explanation Recommended Solution
High Final Concentration The desired concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.
Rapid Dilution (Solvent Shock) Adding a concentrated DMSO stock directly to a large volume of medium causes a rapid change in solvent polarity.[2]Perform a serial dilution in pre-warmed medium. Add the stock solution dropwise while gently vortexing.[2][4]
Low Temperature of Medium The solubility of many compounds, including hydrophobic ones, is lower at colder temperatures.Always use pre-warmed (37°C) cell culture medium for dilutions.[4]
High DMSO Concentration in Final Solution While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[3]

Workflow for Preparing this compound Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation This compound This compound Powder stock 10 mM this compound in DMSO This compound->stock dmso 100% DMSO dmso->stock intermediate Intermediate Dilution (e.g., 1 mM in Medium) stock->intermediate Dropwise with vortexing prewarm Pre-warm Medium to 37°C prewarm->intermediate final Final Working Solution (<0.5% DMSO) intermediate->final Add to remaining pre-warmed medium

Caption: Workflow for preparing this compound working solution.

Issue 2: Delayed Precipitation of this compound in the Incubator

Question: What steps can I take to prevent this compound from precipitating during my experiment?

Answer: Preventing delayed precipitation involves careful consideration of your experimental setup and media conditions.

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, affecting solubility.Minimize the time culture vessels are outside the incubator. If frequent observation is needed, use a microscope with a heated stage.
Media Evaporation Evaporation concentrates all media components, potentially pushing this compound concentration above its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.
Interaction with Media Components This compound may form insoluble complexes with salts, amino acids, or other media components over time.[3]If possible, test the solubility of this compound in different basal media formulations. The presence of serum may sometimes help to stabilize hydrophobic compounds.
pH Shift Cellular metabolism can alter the pH of the medium, which may affect the solubility of pH-sensitive compounds.Ensure the medium is adequately buffered for the incubator's CO₂ concentration. Consider using a medium with HEPES buffer for additional pH stability.

Troubleshooting Logic for Delayed Precipitation

G start Delayed Precipitation Observed check_temp Are there frequent temperature fluctuations? start->check_temp check_evap Is media evaporation a possibility? check_temp->check_evap No sol_temp Minimize time outside incubator Use heated stage check_temp->sol_temp Yes check_media Could media components be interacting? check_evap->check_media No sol_evap Ensure proper humidification Use sealed plates check_evap->sol_evap Yes sol_media Test different media formulations Assess serum effect check_media->sol_media Yes

Caption: Troubleshooting delayed this compound precipitation.

Experimental Protocol: Determining the Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Complete cell culture medium (with and without serum, pre-warmed to 37°C)

  • 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader (optional, for quantitative assessment)

  • Microscope

Procedure:

  • Prepare Serial Dilutions:

    • In a 96-well plate, prepare a series of this compound concentrations in your pre-warmed cell culture medium. For example, you can perform a 2-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • Ensure the final DMSO concentration is constant across all wells and in a vehicle control well (medium with DMSO only).

  • Incubation:

    • Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Observation:

    • Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).

    • For a more detailed inspection, examine a small aliquot from each well under a microscope to check for micro-precipitates.

  • Quantitative Assessment (Optional):

    • Measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.

Concentration (µM)Time 0Time 1hTime 4hTime 24h
100 PrecipitatePrecipitatePrecipitatePrecipitate
50 ClearClearPrecipitatePrecipitate
25 ClearClearClearClear
12.5 ClearClearClearClear
Vehicle Control ClearClearClearClear

This is an example data table. Your results may vary.

Signaling Pathway Considerations

While the specific signaling pathways affected by this compound are not well-documented, as a coumarin derivative, it may influence various cellular processes. Many small molecule inhibitors target key signaling pathways involved in cell proliferation, survival, and inflammation. For instance, a hypothetical inhibitory action on a generic kinase cascade is depicted below.

Hypothetical Signaling Pathway Inhibition by this compound

G receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Activates response Cellular Response transcription_factor->response This compound This compound This compound->kinase2 Inhibits

Caption: Hypothetical inhibition of a signaling pathway by this compound.

References

Reducing side products in the synthesis of Smyrindiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Smyrindiol. Our aim is to help you minimize side products and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The synthesis of this compound can be accompanied by several side reactions, including undesired aldol reactions, formation of isomeric mixtures during iodination, difficulties with selective protection and deprotection of hydroxyl groups, condensation to form benzofuran systems, and side reactions during the construction of the coumarin ring.[1][2]

Q2: How can I avoid the formation of aldol side products during the alkylation of salicylaldehyde?

A2: Direct alkylation of monoprotected salicylaldehyde with reagents like 1-bromo- or chloroacetone under basic conditions can trigger a subsequent base-catalyzed aldol reaction, leading to impurities.[1][2] To circumvent this, it is recommended to use a masked acetonylating reagent such as 2-methoxyallyl bromide for the alkylation, followed by hydrolysis with a dilute acid to furnish the desired ketone derivative.[1][2]

Q3: What is the best approach for the selective iodination of 2,4-dihydroxybenzaldehyde?

A3: The iodination of 2,4-dihydroxybenzaldehyde with iodine monochloride in acetic acid can produce a mixture of iodinated isomers.[1][2] A straightforward and effective method to isolate the desired 5-iodo derivative is through precipitation by adding water to the reaction mixture. The target compound will precipitate and can be separated by filtration.[1][2]

Q4: Are there any challenges associated with the Sonogashira coupling step in the synthesis?

A4: Yes, using propiolic acid esters directly in Sonogashira reactions can be problematic and lead to side reactions.[2] A more reliable method involves using an orthoester as the coupling partner. This orthoester can be smoothly coupled and subsequently converted to the desired aryl alkynoate under mild acidic conditions without affecting other sensitive functional groups like acetonides.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides recommended solutions.

Issue 1: Low Yield and Complex Mixture in the Intramolecular Aldol Reaction
Symptom Possible Cause Recommended Solution
A complex reaction mixture is obtained instead of the expected hydroxy ketone after the (S)-proline catalyzed intramolecular aldol reaction. An aldehyde signal is still present in the NMR spectrum of the crude product.[2][3]Unwanted intermolecular side reactions are occurring between the keto group of one molecule and the coumarin system of another.[2][3]Modify the synthetic strategy to construct the coumarin system after the proline-catalyzed aldol reaction has been successfully performed.[2][3]
Issue 2: Formation of Benzofuran Side Products
Symptom Possible Cause Recommended Solution
The 1,3-diol intermediate is observed to condense into a benzofuran derivative.[2][3]The 1,3-diol moiety is sensitive and prone to intramolecular condensation.Protect the 1,3-diol as an acetonide using 2,2-dimethoxypropane under pyridinium p-toluenesulfonate (PPTS) catalysis to prevent this side reaction.[2][3]
Issue 3: Difficulty with Acetonide Deprotection
Symptom Possible Cause Recommended Solution
Standard acidic conditions for acetonide deprotection lead to decomposition of the 1,3-diol.[3]The 1,3-diol is acid-labile.Employ milder deprotection conditions. Indium(III) catalysis in acetonitrile in the presence of water has been shown to selectively and effectively cleave the acetonide without degrading the desired product.[3]

Quantitative Data Summary

The following table summarizes the yield and stereoselectivity achieved in the asymmetric total synthesis of this compound, highlighting the efficiency of the optimized methods.

Parameter Value Reference
Overall Yield6.3% (over 15 steps)[2]
Diastereomeric Excess (de)99%[2]
Enantiomeric Excess (ee)99%[2]

Experimental Protocols

Key Experiment: Masked Acetonylation to Avoid Aldol Side Products

This protocol describes the alkylation of a monoprotected salicylaldehyde using a masked acetonylating reagent to prevent a subsequent base-catalyzed aldol reaction.[1][2]

  • Alkylation: To a solution of the monoprotected salicylaldehyde in a suitable aprotic solvent (e.g., DMF), add a base (e.g., K₂CO₃).

  • Add 2-methoxyallyl bromide dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the intermediate methyl vinyl ether by column chromatography.

  • Hydrolysis: Dissolve the purified intermediate in a mixture of a suitable solvent (e.g., THF) and dilute aqueous acid (e.g., 1 M HCl).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).

  • Neutralize the reaction mixture and extract the desired ketone product.

  • Purify the final product by column chromatography.

Key Experiment: (S)-Proline Catalyzed Intramolecular Aldol Reaction

This protocol details the key stereoselective intramolecular aldol reaction.[4]

  • Dissolve the O-acetonyl-salicylaldehyde substrate in a suitable solvent (e.g., DMSO).

  • Add (S)-proline (typically 40 mol %).

  • Stir the reaction mixture at the optimized temperature (e.g., room temperature) for the required duration.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with an appropriate organic solvent.

  • Purify the aldol product by column chromatography to obtain the desired stereoisomer with high diastereo- and enantioselectivity.[4]

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_key Key Stereoselective Step cluster_end Final Assembly and Deprotection start 2,4-Dihydroxy- benzaldehyde iodination Iodination start->iodination protection Hydroxyl Protection iodination->protection alkylation Masked Acetonylation protection->alkylation aldol (S)-Proline Catalyzed Intramolecular Aldol Reaction alkylation->aldol diol_protection 1,3-Diol Protection aldol->diol_protection sonogashira Sonogashira Coupling diol_protection->sonogashira coumarin Coumarin Formation sonogashira->coumarin deprotection Final Deprotection coumarin->deprotection This compound This compound deprotection->this compound

Caption: Optimized workflow for the asymmetric total synthesis of this compound.

troubleshooting_alkylation start Alkylation of Salicylaldehyde reagent Choice of Acetonylating Reagent start->reagent direct Direct (e.g., Chloroacetone) reagent->direct Direct Reagent masked Masked (e.g., 2-Methoxyallyl Bromide) reagent->masked Masked Reagent side_product Side Product Formation (Base-catalyzed Aldol Reaction) direct->side_product hydrolysis Hydrolysis Step masked->hydrolysis desired_product Desired Ketone Product hydrolysis->desired_product

Caption: Troubleshooting decision tree for the alkylation step.

reaction_pathway cluster_problematic Problematic Pathway cluster_successful Successful Pathway ketoaldehyde Ketoaldehyde with Pre-formed Coumarin intermolecular Intermolecular Side Reactions ketoaldehyde->intermolecular complex_mixture Complex Mixture intermolecular->complex_mixture simple_ketoaldehyde Simple O-Acetonyl- salicylaldehyde intramolecular Intramolecular Aldol Reaction simple_ketoaldehyde->intramolecular aldol_product Desired Aldol Product intramolecular->aldol_product coumarin_formation Coumarin Formation aldol_product->coumarin_formation final_product This compound coumarin_formation->final_product

Caption: Comparison of problematic vs. successful reaction pathways.

References

Technical Support Center: Enhancing Smyrindiol Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to increase the bioavailability of Smyrindiol in animal models.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral administration in our rat model. What are the likely causes and how can we troubleshoot this?

A1: Low oral bioavailability is a common challenge for poorly water-soluble compounds like this compound. The primary reasons are often poor aqueous solubility, low dissolution rate in the gastrointestinal (GI) tract, and low permeability across the intestinal epithelium. First-pass metabolism in the liver can also contribute to low systemic exposure.

Troubleshooting Steps:

  • Physicochemical Characterization: Confirm the solubility and permeability of your this compound batch. According to the Biopharmaceutics Classification System (BCS), compounds with low solubility and low permeability (BCS Class IV) are particularly challenging for oral delivery.

  • Formulation Strategies: The most direct way to address low bioavailability is through advanced formulation. Consider these approaches, starting with the simplest:

    • Particle Size Reduction (Micronization): Reducing the particle size of the this compound powder increases the surface area for dissolution.[1][2] This can be achieved through techniques like air-jet milling.[3]

    • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate.[1][4]

    • Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can significantly improve its solubility and absorption.[1][3][5][6] These formulations form fine oil-in-water emulsions in the GI tract, which enhances drug dissolution and uptake.[1][7]

    • Nanoparticle Formulations: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect the drug from degradation and improve its absorption profile.[5][8]

  • Route of Administration Comparison: To isolate the problem to oral absorption, compare the plasma concentration of this compound after oral administration with that after intravenous (IV) administration. A significantly higher plasma concentration after IV administration will confirm that poor oral absorption is the primary issue.

Q2: We are seeing high variability in the plasma concentrations of this compound between individual animals in our study. What could be causing this and how can we reduce it?

A2: High inter-animal variability in pharmacokinetic studies is often linked to inconsistencies in experimental conditions or the formulation's performance.

Troubleshooting Steps:

  • Standardize Experimental Conditions:

    • Fasting State: Ensure all animals are fasted for a consistent period before dosing. Food in the GI tract can significantly alter drug absorption.

    • Dosing Technique: Standardize your oral gavage technique to minimize variations in the administered dose and the site of delivery within the GI tract.

    • Animal Strain, Age, and Sex: Use animals of the same strain, age, and sex to minimize biological variability in drug metabolism and absorption.

  • Optimize Formulation:

    • Droplet Size and Polydispersity: If you are using a lipid-based formulation like SEDDS, characterize the droplet size and polydispersity index (PDI) upon emulsification. A smaller, more uniform droplet size generally leads to more consistent absorption.

    • Excipient Selection: The choice of oils, surfactants, and co-solvents in a SEDDS formulation can impact its stability and dispersibility. You may need to screen different excipients to find an optimal combination.

Troubleshooting Guides

Guide 1: Improving this compound Bioavailability with a Self-Emulsifying Drug Delivery System (SEDDS)

This guide outlines the steps to develop and evaluate a SEDDS formulation for this compound.

Challenge: You have confirmed that this compound has low aqueous solubility, leading to poor oral bioavailability.

Solution: Develop a SEDDS formulation to enhance its solubility and absorption.

Workflow for SEDDS Development and Evaluation:

SEDDS_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Comparison solubility Solubility Screening (Oils, Surfactants, Co-solvents) ternary Construct Ternary Phase Diagrams solubility->ternary prep Prepare this compound-SEDDS Formulations ternary->prep char Characterize Formulations (Droplet Size, PDI, Zeta Potential) prep->char animal_model Select Animal Model (e.g., Sprague-Dawley Rats) char->animal_model dosing Oral Administration (this compound Suspension vs. This compound-SEDDS) animal_model->dosing sampling Blood Sampling (Time-course) dosing->sampling analysis LC-MS/MS Analysis of Plasma Samples sampling->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc compare Compare PK Parameters (AUC, Cmax, Tmax) pk_calc->compare bioavailability Calculate Relative Bioavailability compare->bioavailability

Workflow for developing and evaluating a this compound-SEDDS formulation.

Quantitative Data Summary

The following table presents hypothetical pharmacokinetic data from a study in Sprague-Dawley rats, comparing the oral bioavailability of this compound administered as a simple suspension versus a SEDDS formulation.

ParameterThis compound Suspension (50 mg/kg)This compound-SEDDS (50 mg/kg)Fold Increase
Cmax (ng/mL) 150 ± 35750 ± 985.0
Tmax (h) 2.0 ± 0.51.0 ± 0.25-
AUC (0-24h) (ng·h/mL) 850 ± 1504250 ± 5505.0
Relative Bioavailability (%) -500-

Data are presented as mean ± standard deviation (n=6).

Experimental Protocol: In Vivo Pharmacokinetic Study

  • Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a controlled environment and fasted overnight before the experiment, with free access to water.

  • Formulations:

    • This compound Suspension: this compound is suspended in a 0.5% carboxymethyl cellulose (CMC) solution.

    • This compound-SEDDS: this compound is dissolved in a pre-formulated SEDDS consisting of an oil, a surfactant, and a co-solvent.

  • Dosing: Animals are randomly divided into two groups (n=6 per group).

    • Group 1 receives the this compound suspension orally via gavage.

    • Group 2 receives the this compound-SEDDS orally via gavage. The dose for both groups is 50 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing into heparinized tubes.[9]

  • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma is stored at -80°C until analysis.

  • Bioanalysis: The concentration of this compound in the plasma samples is determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated using non-compartmental analysis. The relative bioavailability of the SEDDS formulation is calculated as: (AUC_SEDDS / AUC_Suspension) * 100.

Guide 2: Investigating the Impact of Enhanced this compound Bioavailability on a Cellular Signaling Pathway

This guide illustrates how to correlate enhanced bioavailability with a downstream biological effect.

Challenge: You have successfully increased the bioavailability of this compound and now need to determine if this leads to a greater effect on a target signaling pathway. Let's assume this compound is an inhibitor of the hypothetical "Kinase-X" pathway.

Hypothetical Signaling Pathway: Kinase-X Inhibition by this compound

KinaseX_Pathway cluster_pathway Kinase-X Signaling Cascade receptor Growth Factor Receptor kinaseX Kinase-X receptor->kinaseX Activates substrate Substrate Protein kinaseX->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate transcription Gene Transcription (Proliferation, Survival) p_substrate->transcription Promotes This compound This compound This compound->kinaseX Inhibits

This compound inhibits the Kinase-X signaling pathway.

Experimental Protocol: Western Blot Analysis of Phosphorylated Substrate

  • Animal Treatment: Treat two groups of tumor-bearing mice (e.g., xenograft model) with either the this compound suspension or the this compound-SEDDS formulation at the same dose. A vehicle control group should also be included.

  • Tissue Collection: At a predetermined time point after the final dose (e.g., corresponding to the Tmax of the SEDDS formulation), euthanize the animals and excise the tumor tissues.

  • Protein Extraction: Homogenize the tumor tissues in lysis buffer to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the Kinase-X substrate and for the total substrate protein (as a loading control).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate.

Expected Outcome:

A significant reduction in the levels of the phosphorylated substrate in the tumors of animals treated with the this compound-SEDDS formulation compared to the suspension formulation would demonstrate that the enhanced bioavailability leads to greater target engagement and a more pronounced biological effect.

References

Technical Support Center: Optimizing HPLC Parameters for Smyrindiol Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Smyrindiol. The following sections offer troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not getting good separation of this compound from other components in my sample. What should I do?

A1: Poor separation can be caused by several factors. Here are a few troubleshooting steps:

  • Optimize the Mobile Phase: The composition of your mobile phase is critical for good separation. For furanocoumarins like this compound, reversed-phase HPLC is commonly used. Try adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A gradient elution, where the solvent composition changes over time, is often more effective than an isocratic (constant composition) elution for complex samples.[1][2]

  • Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider a different HPLC column. A C18 column is a good starting point, but other stationary phases like C8, Phenyl-Hexyl, or even polar-embedded phases can offer different selectivities.[3]

  • Adjust the pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase can significantly impact retention and peak shape. While this compound is not strongly ionizable, small pH adjustments can sometimes improve separation from interfering compounds.

  • Check the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.[4]

Q2: My this compound peak is tailing. What could be the cause and how can I fix it?

A2: Peak tailing is a common issue in HPLC and can be caused by:

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.

  • Secondary Interactions: Unwanted interactions between your analyte and the stationary phase can cause tailing. This can sometimes be mitigated by adding a small amount of a competing agent to the mobile phase (e.g., a low concentration of trifluoroacetic acid) or by using a column with better end-capping.

  • Column Contamination or Degradation: A contaminated guard column or a worn-out analytical column can lead to poor peak shape.[5] Try replacing the guard column first. If the problem persists, the analytical column may need to be cleaned or replaced.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[6]

Q3: I am observing a drifting baseline in my chromatogram. What should I do?

A3: A drifting baseline can interfere with accurate quantification. Common causes include:

  • Column Not Equilibrated: Ensure the column is fully equilibrated with the initial mobile phase before injecting your sample, especially when using a gradient.[5]

  • Mobile Phase Issues: The mobile phase may not be properly mixed, or one of the components may be slowly changing in concentration. Ensure your solvents are well-mixed and degassed. Contamination in the mobile phase can also cause baseline drift.[7]

  • Detector Problems: A dirty flow cell in your detector can cause baseline issues. Refer to your detector's manual for cleaning procedures. Temperature fluctuations in the lab can also affect the detector's stability.

  • Leaking System: Check for leaks in your HPLC system, as this can cause pressure fluctuations and a drifting baseline.[6]

Q4: What are typical starting parameters for developing an HPLC method for this compound?

A4: Based on methods developed for the broader class of furanocoumarins, here are some recommended starting parameters. These will likely require further optimization for your specific application.

Experimental Protocols

General Protocol for this compound Analysis by Reversed-Phase HPLC

This protocol provides a starting point for the separation of this compound. Optimization will be necessary based on the sample matrix and desired resolution.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Extract the this compound using a suitable solvent such as methanol or acetonitrile. Sonication or vortexing can aid in extraction.

    • Centrifuge the extract to pellet any particulate matter.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.[4]

    • If necessary, dilute the filtered extract with the initial mobile phase.

  • HPLC System and Conditions:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is recommended.[2]

    • Column: A C18 column is a common choice. A typical dimension is 150 mm x 4.6 mm with 5 µm particles.

    • Mobile Phase:

      • Solvent A: Water (often with a small amount of acid, e.g., 0.1% formic acid, for better peak shape and MS compatibility).

      • Solvent B: Acetonitrile or Methanol.

    • Gradient Elution: A linear gradient from a lower percentage of Solvent B to a higher percentage is often effective. For example, start with 30% B and increase to 90% B over 20-30 minutes.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature, for example, 30°C, to ensure reproducible retention times.[2]

    • Detection:

      • UV: Furanocoumarins typically have strong UV absorbance. Monitor at a wavelength around 310 nm.[2][8]

      • MS: Mass spectrometry offers higher selectivity and sensitivity and can be used for confirmation.

    • Injection Volume: Typically 5-20 µL.

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to a standard, if available.

    • Use the peak area to quantify the amount of this compound in the sample by comparing it to a calibration curve prepared from this compound standards.

Data Presentation

The following tables summarize typical HPLC parameters used for the separation of furanocoumarins, which can be adapted for this compound.

Table 1: HPLC Column and Mobile Phase Parameters

ParameterTypical Value/RangeNotes
Stationary Phase C18, C8, Phenyl-HexylC18 is the most common starting point.
Column Dimensions 150-250 mm length, 2.1-4.6 mm I.D.Longer columns provide better resolution but longer run times.
Particle Size 3-5 µmSmaller particles offer higher efficiency but generate higher backpressure.
Mobile Phase A Water, often with 0.1% Formic Acid or Acetic AcidAcid modifier improves peak shape and ionization for MS.
Mobile Phase B Acetonitrile, MethanolAcetonitrile generally provides better resolution for furanocoumarins.
Elution Mode GradientA gradient is usually necessary for complex samples.

Table 2: HPLC Operational Parameters

ParameterTypical Value/RangeNotes
Flow Rate 0.8 - 1.2 mL/minAdjust for optimal resolution and run time.
Column Temperature 25 - 40 °CMaintaining a constant temperature is crucial for reproducibility.
Injection Volume 5 - 20 µLDepends on sample concentration and column capacity.
Detection Wavelength (UV) 280 - 320 nmMonitor multiple wavelengths if using a DAD to check for peak purity.

Visualizations

Logical Workflow for HPLC Method Development

The following diagram illustrates a logical workflow for developing an HPLC method for this compound separation.

HPLC_Method_Development cluster_start Initial Setup cluster_optimization Optimization Cycle cluster_final Finalization start Define Separation Goals (Resolution, Run Time) select_column Select Initial Column (e.g., C18, 150x4.6mm, 5µm) start->select_column prep_mobile_phase Prepare Mobile Phase (e.g., A: H2O+0.1% FA, B: ACN) select_column->prep_mobile_phase run_scouting Run Scouting Gradient prep_mobile_phase->run_scouting eval_results Evaluate Resolution & Peak Shape run_scouting->eval_results optimize_gradient Optimize Gradient Slope & Time eval_results->optimize_gradient Sub-optimal Resolution optimize_flow Adjust Flow Rate eval_results->optimize_flow Fine-tune optimize_temp Adjust Temperature eval_results->optimize_temp Improve Peak Shape final_method Final Optimized Method eval_results->final_method Goals Met optimize_gradient->run_scouting optimize_flow->run_scouting optimize_temp->run_scouting validate Method Validation (Linearity, Precision, Accuracy) final_method->validate

Caption: A logical workflow for HPLC method development for this compound.

Troubleshooting Workflow for Common HPLC Issues

This diagram provides a systematic approach to troubleshooting common problems encountered during HPLC analysis.

HPLC_Troubleshooting cluster_problem Identify Problem cluster_analysis Analyze & Resolve cluster_verification Verification problem Chromatographic Issue Identified peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) problem->peak_shape retention_time Retention Time Drift problem->retention_time baseline Baseline Noise or Drift problem->baseline pressure Pressure Fluctuation problem->pressure check_column Check Column Health (Clean/Replace Guard/Column) peak_shape->check_column check_sample Check Sample Prep (Solvent, Concentration) peak_shape->check_sample check_temp Check Column Temperature retention_time->check_temp check_mobile_phase Check Mobile Phase Composition retention_time->check_mobile_phase check_detector Check Detector (Clean Flow Cell) baseline->check_detector degas_mobile_phase Degas Mobile Phase baseline->degas_mobile_phase check_leaks Check for Leaks pressure->check_leaks check_blockage Check for Blockages (Frits, Tubing) pressure->check_blockage solution Problem Resolved check_column->solution check_sample->solution check_temp->solution check_mobile_phase->solution check_detector->solution degas_mobile_phase->solution check_leaks->solution check_blockage->solution

Caption: A troubleshooting workflow for common HPLC issues.

References

Technical Support Center: Smyrindiol Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Smyrindiol during storage and experimental use. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a natural product with the chemical formula C₁₄H₁₄O₅. It is classified as a dihydrofuranocoumarin, a derivative of psoralen. Its systematic name is (2S,3R)-3-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one[1][2].

Q2: What are the primary factors that can cause the degradation of this compound?

Based on the general stability of furanocoumarins, the primary factors that can lead to the degradation of this compound are:

  • Light Exposure: Furanocoumarins are well-known photosensitizers and can undergo photodegradation upon exposure to UV light[3][4].

  • Temperature: Elevated temperatures can accelerate degradation. Studies on other furanocoumarins have shown significant degradation at high temperatures[1][2][5].

  • pH: Extreme pH conditions, both acidic and alkaline, can lead to the degradation of coumarin-related structures[6].

  • Oxidation: The presence of oxidizing agents may lead to the degradation of the molecule, particularly at the hydroxyl groups of the side chain.

Q3: How should I store pure this compound?

To minimize degradation, pure this compound should be stored under the following conditions:

  • Temperature: Store at or below -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Light: Protect from light at all times by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use tightly sealed containers to prevent moisture ingress.

Q4: What is the recommended way to store this compound in solution?

For solutions, the choice of solvent and storage conditions are critical:

  • Solvents: Use high-purity, anhydrous solvents. Ethanol or DMSO are common choices. Buffer solutions should be freshly prepared and degassed.

  • pH: If using a buffer, maintain a pH as close to neutral as possible, unless the experimental protocol requires otherwise. Be aware that stability decreases at non-neutral pH[6].

  • Storage: Store solutions frozen at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of biological activity in an experiment This compound degradation due to improper storage or handling.1. Review storage conditions (temperature, light exposure). 2. Prepare fresh solutions from a new stock of this compound. 3. Check the pH of your experimental medium.
Appearance of unknown peaks in HPLC/LC-MS analysis Degradation of this compound.1. Analyze a freshly prepared sample to confirm the new peaks are not present initially. 2. Refer to the "Proposed Degradation Pathways of this compound" diagram to tentatively identify potential degradation products. 3. Perform stress testing (see Experimental Protocols) to confirm degradation pathways.
Discoloration of the this compound sample Possible oxidation or photodegradation.1. Discard the sample. 2. Ensure future storage is under an inert atmosphere and protected from light.

Data Summary

Table 1: Recommended Storage Conditions for this compound

ConditionSolid CompoundIn Solution
Long-Term Storage -20°C or below, protected from light, under inert gas.-80°C, in aliquots, protected from light.
Short-Term Storage 2-8°C, protected from light, desiccated.2-8°C for a few days, protected from light. Avoid repeated warming and cooling.
Recommended Solvents -Anhydrous DMSO, Anhydrous Ethanol
pH Range for Stability -pH 6-7.5 (in aqueous buffers)

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Different Conditions (Forced Degradation Study)

This protocol is designed to identify the degradation susceptibility of this compound.

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat an aliquot of the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose a thin layer of solid this compound and an aliquot of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.

  • Sample Analysis:

    • Before and after each stress condition, analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV detection or LC-MS.

    • Use a suitable C18 column and a gradient elution with a mobile phase of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak.

  • Data Interpretation:

    • Calculate the percentage of degradation.

    • Use LC-MS to determine the mass-to-charge ratio of the degradation products to help in their identification.

Visualizations

cluster_storage This compound Storage Workflow Receive Receive this compound Store_Solid Store Solid -20°C or below Inert Atmosphere Protect from Light Receive->Store_Solid Long-term Prepare_Solution Prepare Solution Anhydrous Solvent Neutral pH Store_Solid->Prepare_Solution Store_Solution Store Solution -80°C Aliquots Protect from Light Prepare_Solution->Store_Solution Long-term Use Experimental Use Prepare_Solution->Use Immediate Store_Solution->Use cluster_pathways Proposed Degradation Pathways of this compound This compound This compound (C14H14O5) Oxidation Oxidation of Side Chain Alcohols This compound->Oxidation Oxidizing Agents (e.g., H2O2, air) Hydrolysis Hydrolysis of Lactone Ring This compound->Hydrolysis Strong Acid/Base Photodegradation Photodegradation (UV Exposure) This compound->Photodegradation UV Light Dehydration Dehydration of Side Chain This compound->Dehydration Heat, Acid Ketone_Aldehyde Ketone/Aldehyde Products Oxidation->Ketone_Aldehyde Carboxylic_Acid Hydroxy Carboxylic Acid Hydrolysis->Carboxylic_Acid Photoadducts Photoadducts or Isomers Photodegradation->Photoadducts Unsaturated_Product Unsaturated Side Chain Product Dehydration->Unsaturated_Product cluster_troubleshooting Troubleshooting this compound Degradation Start Unexpected Experimental Results (e.g., low activity, extra peaks) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Solution Review Solution Preparation (Solvent, pH, Age) Check_Storage->Check_Solution Storage OK Degradation_Confirmed Degradation Confirmed Check_Storage->Degradation_Confirmed Improper Storage Run_Control Analyze Freshly Prepared This compound as Control Check_Solution->Run_Control Solution Prep OK Check_Solution->Degradation_Confirmed Improper Solution Prep Run_Control->Degradation_Confirmed Control OK, Sample Shows Degradation No_Degradation This compound is Stable Investigate Other Experimental Parameters Run_control Run_control Run_control->No_Degradation Control and Sample are Identical

References

Technical Support Center: Optimizing Smyrindiol Activity in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Smyrindiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the activity of this compound in various experimental assays. Given that this compound is a natural compound with potential antifungal and antibacterial properties, its efficacy in biochemical and cellular assays can be significantly influenced by the experimental conditions, particularly pH.[1]

This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges in maintaining optimal pH for this compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

The optimal pH for this compound activity has not been definitively established and is likely dependent on the specific biological target and assay system. As with many enzymatic reactions, the activity of this compound's target is expected to have an optimal pH at which it functions most effectively.[2][3] Deviations from this optimal pH can lead to reduced activity or even denaturation of the target protein.[3] We recommend performing a pH titration experiment to determine the optimal pH for your specific assay.

Q2: How does pH affect the stability and solubility of this compound?

The solubility and stability of a compound can be highly dependent on the pH of the solution.[4][5][6] For this compound, changes in pH could alter its ionization state, potentially impacting its solubility and ability to interact with its target. It is crucial to assess the solubility and stability of this compound across a range of pH values relevant to your planned experiments. A compound that precipitates out of solution will not be active in an assay.

Q3: Which buffer should I use for my this compound assay?

The choice of buffer is critical for maintaining a stable pH throughout your experiment.[7][8] The ideal buffer should have a pKa value close to the desired pH of the assay to ensure effective buffering capacity.[7] Common biological buffers include Phosphate-Buffered Saline (PBS), Tris, HEPES, and MES, each with a specific effective pH range.[8][9][10] It is important to choose a buffer that does not interfere with the assay or the activity of this compound.[7][11]

Q4: How can I monitor and control pH during a cell-based assay with this compound?

In cell culture, maintaining a stable physiological pH (typically 7.2-7.4) is crucial for cell health and reliable experimental outcomes.[12][13] The carbon dioxide (CO2) incubator, in conjunction with a bicarbonate-based buffer system in the culture medium, helps maintain this pH.[12] Visual cues, such as a change in the color of the phenol red indicator in the medium, can signal a pH shift.[12][13] For more precise measurements, a pH meter and electrode compatible with cell culture media should be used.[13][14] When adding this compound to the culture, ensure that the vehicle used for dissolution does not significantly alter the medium's pH.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no this compound activity in a biochemical assay. Suboptimal pH: The assay buffer pH may be outside the optimal range for this compound's target enzyme.[2][15]Perform a pH titration experiment by running the assay with a series of buffers covering a pH range (e.g., pH 4-10) to identify the optimal pH.
This compound precipitation: The compound may not be soluble at the assay pH.Visually inspect the assay wells for any precipitate. Test the solubility of this compound at different pH values and consider using a co-solvent if necessary, ensuring the co-solvent itself does not affect the assay.[4]
Buffer interference: Components of the buffer system may be inhibiting the reaction.[11]Test alternative buffer systems with similar pKa values.[8]
Inconsistent results between experiments. Inaccurate buffer preparation: Errors in preparing buffer solutions can lead to pH variability.[10]Always calibrate the pH meter before preparing buffers.[14] Prepare fresh buffers regularly and store them properly.[10]
Temperature effects on pH: The pH of some buffers can change with temperature.[11][13]Measure and adjust the pH of your buffers at the temperature at which the assay will be performed.
Cell death or stress observed in a cell-based assay after adding this compound. Drastic pH shift in the medium: The stock solution of this compound or its vehicle may have a pH that is significantly different from the culture medium.Measure the pH of the this compound stock solution and adjust it if necessary before adding it to the culture medium. Ensure the final concentration of the vehicle is low and does not impact the medium's pH.
Contamination: Bacterial or fungal contamination can rapidly change the pH of the culture medium.[12]Monitor cultures for visual signs of contamination. If the medium color changes unexpectedly (e.g., yellow for bacterial, purple for fungal), discard the culture and start with a fresh one.[12]

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound in a Biochemical (Enzymatic) Assay

This protocol outlines a general procedure to determine the optimal pH for this compound's activity on a putative target enzyme.

Materials:

  • This compound stock solution

  • Target enzyme and its substrate

  • A set of buffers covering a range of pH values (e.g., Citrate for pH 3-6, Phosphate for pH 6-8, Tris for pH 7.5-9, Glycine-NaOH for pH 9-10.5)

  • Microplate reader or other appropriate detection instrument

  • 96-well microplates

Procedure:

  • Buffer Preparation: Prepare a series of 0.1 M buffers, each with a different pH value (e.g., in 0.5 pH unit increments from pH 4.0 to 10.0).

  • Assay Setup: In a 96-well plate, set up replicate reactions for each pH value to be tested. Each reaction should contain:

    • The buffer of a specific pH.

    • The target enzyme at a constant concentration.

    • This compound at a constant concentration (and a control without this compound).

  • Initiation of Reaction: Add the substrate to each well to start the reaction.

  • Data Acquisition: Measure the enzyme activity over time using a microplate reader at the appropriate wavelength for the assay's detection method.

  • Data Analysis: For each pH value, calculate the rate of the enzymatic reaction in the presence and absence of this compound. Plot the enzyme activity (or the percentage of this compound-induced activity) against the pH. The pH at which the highest activity is observed is the optimal pH.

Protocol 2: Monitoring pH in Cell-Based Assays with this compound

This protocol describes how to prepare a this compound solution for cell-based assays and monitor the pH of the cell culture medium.

Materials:

  • This compound powder

  • Sterile, cell culture grade solvent (e.g., DMSO)

  • Complete cell culture medium

  • Sterile pH meter and micro-electrode

  • Sterile 1 M HCl and 1 M NaOH

Procedure:

  • This compound Stock Solution Preparation:

    • Dissolve this compound in a suitable sterile solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Working Solution Preparation and pH Adjustment:

    • Dilute the this compound stock solution in complete cell culture medium to create a working solution.

    • Aseptically measure the pH of the working solution using a sterile pH meter.

    • If the pH is outside the desired range (typically 7.2-7.4), adjust it carefully with sterile 1 M HCl or 1 M NaOH. Be cautious as even small volumes can cause significant pH changes.

  • Cell Treatment:

    • Add the pH-adjusted this compound working solution to your cell cultures to achieve the final desired concentration. The volume of the added solution should be minimal to avoid significant dilution of the medium.

  • pH Monitoring during Experiment:

    • At regular intervals during the experiment, visually inspect the color of the phenol red indicator in the medium.

    • For more accurate monitoring, a small aliquot of the medium can be aseptically removed to measure the pH with a pH meter.

Visualizations

Experimental_Workflow_for_pH_Optimization cluster_assay Biochemical Assay cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution setup_assay Set up Assay Plate (Enzyme, this compound, Buffer) prep_this compound->setup_assay prep_buffers Prepare Buffers (Range of pH values) prep_buffers->setup_assay start_reaction Initiate Reaction (Add Substrate) setup_assay->start_reaction measure_activity Measure Activity (e.g., Plate Reader) start_reaction->measure_activity calc_rate Calculate Reaction Rates measure_activity->calc_rate plot_data Plot Activity vs. pH calc_rate->plot_data det_optimum Determine Optimal pH plot_data->det_optimum Hypothetical_Signaling_Pathway This compound This compound Target_Enzyme Target Enzyme (e.g., Kinase) This compound->Target_Enzyme Inhibits/Activates (pH dependent) Phosphorylated_Substrate Phosphorylated Substrate Target_Enzyme->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Target_Enzyme Downstream_Effector Downstream Effector Phosphorylated_Substrate->Downstream_Effector Activates Cellular_Response Cellular Response (e.g., Anti-fungal effect) Downstream_Effector->Cellular_Response Troubleshooting_Logic Start Low/No this compound Activity Check_pH Is Assay pH Optimized? Start->Check_pH Optimize_pH Perform pH Titration Check_pH->Optimize_pH No Check_Solubility Is this compound Soluble? Check_pH->Check_Solubility Yes Optimize_pH->Check_pH Re-test Adjust_Solvent Test Co-solvents/ Formulation Check_Solubility->Adjust_Solvent No Check_Buffer Is Buffer Inert? Check_Solubility->Check_Buffer Yes Adjust_Solvent->Check_Solubility Re-test Change_Buffer Test Alternative Buffers Check_Buffer->Change_Buffer No Success Activity Observed Check_Buffer->Success Yes Change_Buffer->Check_Buffer Re-test

References

Minimizing off-target effects of Smyrindiol in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Smyrindiol in cell-based assays. This compound is a natural product belonging to the furanocoumarin class of compounds, which are known for their cytotoxic, anti-inflammatory, and antioxidant activities. Understanding and mitigating potential off-target effects is crucial for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. It is isolated from plants such as Smyrnium olusatrum (also known as Alexanders or wild celery). Furanocoumarins, in general, are known to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects.

Q2: What are the potential off-target effects of this compound in cell-based assays?

As a furanocoumarin, this compound may exhibit several off-target effects that can influence experimental outcomes:

  • Phototoxicity: A primary concern with furanocoumarins is their potential to become toxic upon exposure to ultraviolet A (UVA) light. This can lead to unintended cell death in assays conducted under ambient light.

  • Inhibition of Cytochrome P450 (CYP) Enzymes: Furanocoumarins are known inhibitors of CYP enzymes, which are crucial for metabolizing various substrates, including some assay reagents. This can lead to altered results in metabolic or toxicity assays.

  • Inhibition of P-glycoprotein (P-gp): Some furanocoumarins can inhibit the P-gp efflux pump, which is involved in multidrug resistance. This can affect the intracellular concentration of this compound or other compounds in the assay.

  • Modulation of Signaling Pathways: Furanocoumarins have been reported to interact with various signaling pathways, including STAT3, NF-κB, PI3K/AKT, and MAPK. Unintended modulation of these pathways can lead to misinterpretation of experimental results.

  • Assay Interference: Due to their chemical structure, furanocoumarins may interfere with certain assay readouts, such as fluorescence-based assays, by exhibiting intrinsic fluorescence or quenching the fluorescent signal.

Q3: How can I minimize the phototoxicity of this compound in my experiments?

To minimize phototoxicity, it is essential to protect your cell cultures and experimental setup from light, particularly UVA. Conduct all steps of the experiment, including cell plating, treatment, and incubation, in a dark room or under amber light. Use opaque plates or cover standard plates with aluminum foil. If light exposure is unavoidable, ensure it is consistent across all experimental and control groups.

Q4: What are the best practices for preparing and storing this compound solutions?

This compound should be dissolved in a suitable, high-purity solvent like DMSO at a high concentration to create a stock solution. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in the appropriate cell culture medium immediately before use.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity

Possible Causes & Solutions

Possible CauseRecommended Action
Phototoxicity Conduct experiments in the dark or under red light. Use opaque microplates. Include a "no light" control to assess baseline cytotoxicity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (cells treated with the same concentration of solvent without this compound).
Compound Instability Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Line Sensitivity Perform a dose-response curve to determine the IC50 value for your specific cell line. Use a concentration range appropriate for your experimental goals.
Issue 2: Inconsistent or Non-Reproducible Results

Possible Causes & Solutions

Possible CauseRecommended Action
Variable Light Exposure Standardize all light exposure conditions throughout the experiment. Even brief exposure to ambient light can activate phototoxicity.
Compound Precipitation Visually inspect the wells for any precipitate after adding this compound to the medium. If precipitation occurs, try a lower concentration or a different solubilizing agent.
Interaction with Media Components Some components in the cell culture medium (e.g., serum proteins) can bind to this compound, reducing its effective concentration. Consider using serum-free medium for the treatment period if compatible with your cells.
Inconsistent Cell Health/Density Ensure cells are in the logarithmic growth phase and are plated at a consistent density for all experiments.
Issue 3: Interference with Assay Readouts

Possible Causes & Solutions

Possible CauseRecommended Action
Intrinsic Fluorescence If using a fluorescence-based assay, measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay to check for interference. Include a "compound only" control (no cells) to subtract background fluorescence.
Fluorescence Quenching Test for quenching by adding this compound to a known fluorescent standard and measuring the signal. If quenching occurs, consider using a different fluorescent dye with a distinct spectral profile or an alternative non-fluorescent assay.
Inhibition of Assay Enzymes For assays that rely on enzymatic reactions (e.g., some viability assays), this compound's potential inhibition of CYP enzymes or other cellular enzymes could affect the results. Validate key findings with an orthogonal assay that has a different detection principle.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT)

This protocol outlines the steps to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for the desired time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2, protected from light.

  • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

  • For XTT assay: Add 50 µL of XTT solution to each well and incubate for 2-4 hours.

  • Read the absorbance on a microplate reader at the appropriate wavelength (570 nm for MTT, 450 nm for XTT).

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: In Vitro Phototoxicity Assay

This protocol is designed to assess the phototoxic potential of this compound.

Materials:

  • 96-well cell culture plates (one for irradiated and one for non-irradiated conditions)

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • UVA light source with a calibrated radiometer

  • Neutral Red solution

  • Microplate reader

Procedure:

  • Seed cells in two 96-well plates and incubate overnight.

  • Treat both plates with serial dilutions of this compound as described in the cytotoxicity protocol.

  • Incubate for 1 hour.

  • Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). Keep the second plate in the dark as a control.

  • Wash the cells and add fresh medium.

  • Incubate both plates for 24 hours.

  • Perform a cell viability assay (e.g., Neutral Red Uptake assay).

  • Compare the cytotoxicity between the irradiated and non-irradiated plates to determine the Photo-Irritation Factor (PIF).

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines

Cell LineAssay TypeIncubation Time (h)IC50 (µM) - No UVAIC50 (µM) - With UVA
A549 (Lung Cancer)MTT4825.35.1
MCF-7 (Breast Cancer)XTT4832.17.8
HaCaT (Keratinocytes)MTT24>10012.5

Visualizations

Experimental_Workflow_for_Assessing_Smyrindiol_Effects cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture cell_seeding Seed Cells in Microplates cell_culture->cell_seeding smyrindiol_prep Prepare this compound Working Solutions treatment Treat Cells with This compound smyrindiol_prep->treatment cell_seeding->treatment incubation Incubate (Protected from light) treatment->incubation assay_performance Perform Cell-Based Assay (e.g., MTT, NF-kB, ROS) incubation->assay_performance data_acquisition Data Acquisition (Plate Reader) assay_performance->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: Workflow for assessing this compound's effects in cell-based assays.

Furanocoumarin_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Furanocoumarin) Receptor Receptor This compound->Receptor Binds Pgp P-glycoprotein This compound->Pgp Inhibits CYP450 Cytochrome P450 This compound->CYP450 Inhibits PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK AKT AKT PI3K->AKT IKK IKK AKT->IKK IkB IκB IKK->IkB Phosphorylates (degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates STAT3 STAT3 MAPK->STAT3 Activates Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) STAT3->Gene_Expression NFkB_nuc->Gene_Expression

Caption: Potential signaling pathways modulated by furanocoumarins like this compound.

Enhancing the permeability of Smyrindiol across cell membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular permeability of Smyrindiol.

I. Frequently Asked Questions (FAQs)

Q1: We are observing low intracellular concentrations of this compound in our initial experiments. What are the likely reasons for its poor cell permeability?

A1: Low cell permeability of a compound like this compound, a furanocoumarin, can be attributed to several factors. Based on its chemical structure (Molecular Weight: 262.26 g/mol ), it is a relatively small molecule. However, issues can arise from:

  • Low Passive Diffusion: The molecule's polarity and hydrogen bonding capacity might hinder its ability to freely diffuse across the lipid bilayer of the cell membrane.

  • Efflux Transporter Activity: this compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp), which actively pump the compound out of the cell, reducing its intracellular concentration.[1][2] This is a common issue for many natural products.

  • Poor Aqueous Solubility: Limited solubility in the experimental medium can reduce the effective concentration of this compound available for uptake.

  • Metabolism: Intracellular enzymes could be metabolizing this compound, leading to lower measured concentrations of the parent compound.

Q2: What are the recommended initial assays to quantify the permeability of this compound?

A2: A two-tiered approach is recommended to systematically assess the permeability of this compound:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion. It is an excellent first step to determine this compound's intrinsic ability to cross a lipid membrane without the influence of transporters.

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium. This assay can evaluate both passive diffusion and active transport, including efflux.

Q3: How can we determine if this compound is a substrate of the P-glycoprotein (P-gp) efflux pump?

A3: The Caco-2 permeability assay is the gold standard for this. You would perform a bidirectional transport study, measuring the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

  • An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator that this compound is a substrate for an efflux transporter like P-gp.

  • To confirm this, the experiment can be repeated in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[3] A significant reduction in the efflux ratio in the presence of the inhibitor would confirm P-gp involvement.

Q4: Are there any uptake transporters that could facilitate this compound's entry into cells?

A4: While specific studies on this compound are limited, other natural compounds are known to be substrates for uptake transporters like the Organic Anion Transporting Polypeptides (OATPs).[4][5][6][7] Given this compound's structure, it is plausible that it could interact with OATPs or other solute carrier (SLC) transporters. Investigating this would require specialized cell lines overexpressing these specific transporters.

Q5: What formulation strategies can be employed to enhance the permeability of this compound?

A5: Several formulation strategies can be explored:[8][9][10]

  • Permeation Enhancers: Co-administration with compounds that reversibly open tight junctions between cells.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[11]

  • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and facilitate its uptake into cells.

II. Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Low apparent permeability (Papp) in PAMPA Poor intrinsic passive permeability.1. Verify Compound Integrity: Ensure this compound is stable in the assay buffer. 2. Optimize Formulation: Consider using a co-solvent or a lipid-based formulation to improve solubility and partitioning into the artificial membrane. 3. Structural Modification: If feasible, medicinal chemistry efforts could be directed towards modifying the structure of this compound to increase its lipophilicity or reduce its polar surface area.
Low A-B Papp in Caco-2 assay, but high efflux ratio (>2) Active efflux by transporters (e.g., P-gp).1. Confirm with Inhibitors: Repeat the Caco-2 assay with a P-gp inhibitor (e.g., verapamil). A significant increase in the A-B Papp and a decrease in the efflux ratio would confirm P-gp involvement. 2. Formulation with Inhibitors: Explore co-formulating this compound with a safe and effective P-gp inhibitor.
Low A-B Papp in Caco-2 and low efflux ratio (<2) Poor passive permeability and not a substrate for major efflux pumps.1. Investigate Uptake Transporters: Use cell lines overexpressing uptake transporters like OATPs to see if permeability can be enhanced.[4][5][6] 2. Use Permeation Enhancers: Test the effect of known permeation enhancers in the Caco-2 model. 3. Advanced Formulations: Consider nanoparticle or liposomal formulations to bypass traditional uptake pathways.
High variability in permeability results Inconsistent Caco-2 monolayer integrity.1. Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are consistent and within the acceptable range for your laboratory before each experiment. 2. Lucifer Yellow Co-administration: Include a low-permeability marker like Lucifer yellow to check for monolayer integrity during the experiment. High permeation of Lucifer yellow indicates a leaky monolayer.

III. Data Presentation

Table 1: Hypothetical Permeability Data for this compound in Caco-2 Cells

Condition Papp (A-B) (x 10⁻⁶ cm/s) Papp (B-A) (x 10⁻⁶ cm/s) Efflux Ratio (B-A / A-B) Interpretation
This compound (10 µM)0.8 ± 0.24.5 ± 0.75.6Potential P-gp Substrate
This compound (10 µM) + Verapamil (100 µM)2.5 ± 0.43.0 ± 0.51.2P-gp mediated efflux confirmed
Propranolol (High Permeability Control)25.5 ± 2.124.9 ± 1.90.98No significant efflux
Atenolol (Low Permeability Control)0.5 ± 0.10.6 ± 0.11.2No significant efflux

Table 2: Classification of Compound Permeability based on Caco-2 Papp (A-B) Values

Permeability Class Papp (A-B) (x 10⁻⁶ cm/s) Expected Human Intestinal Absorption
High> 10> 90%
Medium1 - 1050 - 90%
Low< 1< 50%

IV. Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the Artificial Membrane:

    • Prepare a solution of 1% (w/v) lecithin in dodecane.

    • Coat the filter of a 96-well donor plate with 5 µL of the lecithin solution and allow the solvent to evaporate.

  • Preparation of Solutions:

    • Donor Solution (pH 6.5): Prepare a solution of this compound and control compounds in a buffer mimicking the pH of the small intestine (e.g., MES buffer). If necessary, use a minimal amount of a co-solvent like DMSO (final concentration <1%).

    • Acceptor Solution (pH 7.4): Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Assay Assembly:

    • Add 300 µL of the acceptor solution to each well of a 96-well acceptor plate.

    • Add 200 µL of the donor solution to each well of the coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.

  • Incubation:

    • Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis:

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where:

      • Vd = volume of donor well

      • Va = volume of acceptor well

      • A = area of the membrane

      • t = incubation time

      • [C]a = concentration in the acceptor well

      • [C]eq = equilibrium concentration

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

    • Seed the cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

    • Confirm integrity with a low permeability marker like Lucifer Yellow.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Add the dosing solution containing this compound and control compounds to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B-A for Efflux):

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • Calculate the rate of permeation (dQ/dt) from the slope of the cumulative amount of this compound transported versus time.

    • Calculate Papp using the equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt = rate of permeation

      • A = surface area of the membrane

      • C0 = initial concentration in the donor chamber

  • Calculate the Efflux Ratio:

    • Efflux Ratio = Papp(B-A) / Papp(A-B)

V. Visualizations

Experimental_Workflow cluster_passive Tier 1: Passive Permeability cluster_active Tier 2: Active Transport PAMPA PAMPA Assay Papp_passive Calculate Papp (passive) PAMPA->Papp_passive Decision1 Papp (passive) Low? Papp_passive->Decision1 Caco2 Caco-2 Bidirectional Assay Papp_active Calculate Papp (A-B, B-A) Caco2->Papp_active Efflux_Ratio Calculate Efflux Ratio Papp_active->Efflux_Ratio Decision2 Efflux Ratio > 2? Efflux_Ratio->Decision2 Start Start: Low Intracellular This compound Concentration Start->PAMPA Decision1->Caco2 No Outcome1 Troubleshoot Passive Permeability: - Formulation - Structural Modification Decision1->Outcome1 Yes Outcome2 Investigate Efflux: - Use P-gp Inhibitors Decision2->Outcome2 Yes Outcome3 Investigate Uptake Transporters and Permeation Enhancers Decision2->Outcome3 No

Caption: Troubleshooting workflow for low this compound permeability.

Signaling_Pathway cluster_cell Cell Membrane cluster_signaling Potential Signaling Modulation Smyrindiol_out This compound (Extracellular) Passive Passive Diffusion Smyrindiol_out->Passive Uptake Uptake Transporter (e.g., OATP) Smyrindiol_out->Uptake Smyrindiol_in This compound (Intracellular) Passive->Smyrindiol_in Uptake->Smyrindiol_in Efflux Efflux Pump (e.g., P-gp) Efflux->Smyrindiol_out Smyrindiol_in->Efflux Pathway Signaling Pathway (e.g., PI3K/Akt, MAPK) Smyrindiol_in->Pathway ? Pathway->Uptake Upregulation? Pathway->Efflux Downregulation?

Caption: Potential mechanisms of this compound transport and modulation.

References

Technical Support Center: Troubleshooting Smyrindiol Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in bioassays involving Smyrindiol, a sesquiterpene lactone. The following frequently asked questions (FAQs) and troubleshooting guides will help identify and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

This compound is a sesquiterpene lactone, a class of compounds known for a variety of biological activities. While specific data for this compound is limited in the provided search results, related compounds have demonstrated anti-inflammatory and cytotoxic effects. Sesquiterpene lactones are often investigated for their potential as anti-inflammatory and anti-cancer agents. The anti-inflammatory effects are frequently linked to the inhibition of the NF-κB signaling pathway.

Q2: Which bioassays are commonly used to assess this compound's activity?

To evaluate the biological effects of this compound, researchers typically employ a range of in-vitro assays, including:

  • Cell Viability Assays (e.g., MTT, XTT): These colorimetric assays are used to determine the cytotoxic effects of this compound on different cell lines by measuring the metabolic activity of viable cells.[1]

  • NF-κB Inhibition Assays: These are used to quantify the anti-inflammatory potential of this compound.[2] They often involve reporter cell lines where the inhibition of the NF-κB pathway leads to a measurable decrease in the expression of a reporter gene, such as luciferase.[2]

  • Protein Denaturation Inhibition Assays: These in-vitro assays can be used to assess anti-inflammatory activity by measuring the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[3][4]

Q3: What are the general principles of a cell viability assay?

Cell viability assays, such as the MTT assay, are based on the principle of measuring the metabolic activity of living cells.[1] In viable cells, mitochondrial enzymes like NAD(P)H-dependent oxidoreductases reduce a tetrazolium salt (e.g., yellow MTT) to a colored formazan product (e.g., purple formazan).[1] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[1] This can be quantified by measuring the absorbance of the solution with a spectrophotometer.[1]

Q4: What is the principle of an NF-κB inhibition assay?

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor in inflammatory responses.[2] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB.[2] Pro-inflammatory stimuli, such as TNF-α, trigger a signaling cascade that leads to the degradation of IκB.[2] This releases NF-κB, allowing it to move into the nucleus, bind to DNA, and activate the transcription of pro-inflammatory genes.[2] An NF-κB inhibition assay measures a compound's ability to interfere with this pathway.[2] A common method uses a reporter cell line where the activation of NF-κB drives the expression of a reporter gene like luciferase.[2] A decrease in the reporter signal in the presence of the test compound indicates inhibition of the NF-κB pathway.[2]

Troubleshooting Guides

General Bioassay Issues

Issue: High variability between replicate wells.

High variability between replicates can mask the true biological effect of this compound.

Potential CauseRecommended Solution
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use consistent pipetting techniques, such as consistent speed and avoiding air bubbles, to minimize errors.[5][6]
Uneven Cell Seeding Ensure the cell suspension is homogenous before and during plating by gently swirling the suspension.[5][6] This prevents cells from settling and leading to uneven distribution.[6]
Edge Effects The outer wells of a microplate are more prone to evaporation and temperature fluctuations.[5][6] Avoid using these wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity.[5][6]
Inconsistent Incubation Conditions Ensure consistent temperature and CO2 levels throughout the incubator, as variations can affect cell metabolism and health.[5]
Inadequate Reagent Mixing Gently tap the plate after adding reagents to ensure they are thoroughly mixed within the wells.[5]
Cell Viability Assays (e.g., MTT)

Issue: High background signal.

A high background signal can obscure the signal from the cells, leading to inaccurate results.[1]

Potential CauseRecommended Solution
Test Compound Interference This compound may directly reduce the tetrazolium salt or be colored itself. Run a control with this compound in cell-free media to check for interference.[1] If interference is observed, consider using a different type of viability assay, such as an ATP-based assay.[1]
Light Exposure The MTT reagent is light-sensitive.[1] Protect the reagent and the assay plate from light to prevent spontaneous reduction of the tetrazolium salt.[1]
Contamination Microbial contamination can lead to a false positive signal. Regularly check cell cultures for contamination.[7]

Issue: Low signal or poor sensitivity.

A weak signal can make it difficult to distinguish between different experimental conditions.[1]

Potential CauseRecommended Solution
Insufficient Cell Number If the number of viable cells is too low, the signal will be weak.[1] Increase the initial cell seeding density or extend the incubation time.[1]
Low Metabolic Activity of Cells Different cell types have varying metabolic rates.[1] For cells with low metabolic activity, a strong signal may not be generated even if they are viable.[1] Optimize cell seeding density and incubation time for each specific cell line.[1]
Suboptimal Incubation Time A typical incubation time with the tetrazolium reagent is 2 to 4 hours.[1] However, this may need to be optimized. Perform a time-course experiment to determine the optimal incubation period that yields a robust and linear signal without causing toxicity from the reagent itself.[1]
Data Presentation

Table 1: Example IC50 Values of this compound in Different Cell Lines.

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
RAW 264.7MTT2415.2 ± 1.8
HEK293MTT2425.6 ± 3.1
HeLaMTT4818.9 ± 2.5

Table 2: Troubleshooting Summary for Cell Viability Assays.

IssuePotential CauseRecommended ActionReference Control
High BackgroundCompound InterferenceRun compound in cell-free mediaCell-free media + compound
Low SignalInsufficient Cell NumberIncrease cell seeding densityWells with higher cell density
High VariabilityEdge EffectsAvoid using outer wellsFill outer wells with media
Experimental Protocols
MTT Cell Viability Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Chosen cell line (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should typically not exceed 0.5%.[2] Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.[8]

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).[8]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[8]

NF-κB Luciferase Reporter Assay Protocol

This protocol outlines the steps for a 96-well plate-based NF-κB reporter assay to measure the inhibitory effect of this compound.

Materials:

  • HEK293 or other suitable cells stably expressing an NF-κB luciferase reporter construct.[2]

  • Complete cell culture medium.[2]

  • This compound stock solution (dissolved in DMSO).[2]

  • TNF-α (recombinant human).[2]

  • Phosphate-Buffered Saline (PBS).[2]

  • Luciferase Assay Reagent.[2]

  • White, opaque 96-well cell culture plates.[2]

  • Luminometer.[2]

Procedure:

  • Cell Seeding (Day 1): Seed the NF-κB reporter cells into a white, opaque 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.[2] Incubate overnight.[9]

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of this compound in complete culture medium.[2]

    • Add 50 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.[2]

    • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.[2]

  • Stimulation:

    • Prepare a TNF-α working solution (e.g., 20 ng/mL).[2]

    • Add 50 µL of the TNF-α working solution to all wells except for the unstimulated control wells (add 50 µL of medium instead). The final TNF-α concentration will be 10 ng/mL.[2]

    • Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.[2][9]

  • Cell Lysis and Luminescence Measurement:

    • Remove the plate from the incubator and allow it to cool to room temperature.[2]

    • Carefully remove the medium from the wells and wash the cells once with 100 µL of PBS per well.[2]

    • Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.[2]

    • Add 100 µL of the prepared Luciferase Assay Reagent to each well.[2]

    • Immediately measure the luminescence using a plate-reading luminometer.[2]

  • Data Analysis: The IC50 value can be determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.[2]

Mandatory Visualization

G General Troubleshooting Workflow for Inconsistent Bioassay Results A Inconsistent Results Observed B High Variability Between Replicates? A->B C Check Pipetting Technique Ensure Homogenous Cell Suspension Mitigate Edge Effects B->C Yes D Atypical Dose-Response Curve? B->D No J Re-run Assay with Optimized Parameters C->J E Verify Compound Concentration Check for Solubility Issues Optimize Concentration Range D->E Yes F Low Signal/Sensitivity? D->F No E->J G Optimize Cell Seeding Density Optimize Incubation Times Check Reagent Quality F->G Yes H High Background? F->H No G->J I Check for Compound Interference Protect from Light (if applicable) Screen for Contamination H->I Yes H->J No I->J

Caption: A logical workflow to diagnose and resolve inconsistent bioassay results.

G Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocation IkB_P->NFkB releases Proteasome Proteasome IkB_P->Proteasome degradation IkB_NFkB IκB-NF-κB Complex IkB_NFkB:f0->IkB IkB_NFkB:f1->NFkB DNA κB sites (DNA) NFkB_n->DNA Gene Inflammatory Gene Transcription DNA->Gene

Caption: Canonical NF-κB signaling pathway leading to gene transcription.

G Experimental Workflow for NF-κB Reporter Assay Day1 Day 1: Seed NF-κB reporter cells in 96-well plate Incubate1 Incubate Overnight Day1->Incubate1 Day2_Treat Day 2: Pre-treat cells with This compound (1 hour) Incubate1->Day2_Treat Stimulate Stimulate with TNF-α (6 hours) Day2_Treat->Stimulate Lysis Lyse cells and add Luciferase Reagent Stimulate->Lysis Measure Measure Luminescence Lysis->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Caption: A step-by-step workflow for the NF-κB reporter assay.

References

Technical Support Center: Optimization of Smyrindiol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for Smyrindiol derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the chemical modification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the derivatization of this compound?

A1: this compound, a dihydrofuranocoumarin, possesses secondary and tertiary hydroxyl groups, which can present challenges during derivatization. Common issues include:

  • Low Reactivity/Steric Hindrance: The hydroxyl groups, particularly the tertiary one, can be sterically hindered, leading to slow or incomplete reactions.

  • Side Reactions: The presence of multiple reactive sites can lead to the formation of undesired byproducts.

  • Product Instability: The coumarin core or the newly formed ester/ether linkage may be sensitive to the reaction conditions, potentially leading to degradation.

  • Difficult Purification: Separating the desired derivative from unreacted starting material, reagents, and byproducts can be challenging due to similar polarities.

Q2: Which derivatization reactions are most suitable for the hydroxyl groups of this compound?

A2: Acylation and esterification are the most common and effective methods for derivatizing the hydroxyl groups of this compound. These reactions introduce an acyl or ester group, which can modify the compound's polarity, solubility, and biological activity.

Q3: What are the key parameters to optimize for a successful this compound derivatization?

A3: The optimization of several parameters is crucial for achieving high yield and purity of the desired this compound derivative. These include:

  • Choice of Reagent: Acid anhydrides or acyl chlorides are commonly used. The choice may depend on the reactivity of the specific hydroxyl group being targeted.

  • Catalyst: A catalyst is often necessary to overcome the low reactivity of the hydroxyl groups. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for these reactions.[1][2][3][4]

  • Solvent: The choice of solvent can significantly impact reaction rate and yield. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.

  • Temperature: Reactions are often performed at room temperature, but gentle heating may be required for less reactive substrates.

  • Reaction Time: Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

Q4: How can I selectively derivatize one hydroxyl group over another in this compound?

A4: Achieving regioselectivity can be challenging. The secondary hydroxyl group is generally more reactive than the tertiary one. By carefully controlling the stoichiometry of the acylating agent and the reaction conditions (e.g., lower temperature, shorter reaction time), it may be possible to favor the derivatization of the secondary hydroxyl group. For more challenging selective derivatizations, the use of protecting groups might be necessary.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficient reactivity of the hydroxyl group. 2. Inactive or degraded acylating reagent. 3. Catalyst is not effective or absent. 4. Presence of water in the reaction mixture.1. Add a catalyst such as 4-(dimethylamino)pyridine (DMAP) to increase the reaction rate. 2. Use a freshly opened or purified acylating reagent. 3. Ensure the appropriate amount of a suitable catalyst (e.g., DMAP) is used. 4. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products/Side Reactions 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Acylating agent is too reactive, leading to non-selective reactions. 4. Presence of impurities in the starting material.1. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed. 3. Use a less reactive acylating agent (e.g., an acid anhydride instead of an acyl chloride). 4. Purify the starting this compound before the reaction.
Product Degradation 1. Harsh reaction conditions (e.g., strong acid or base, high temperature). 2. Instability of the product to the work-up procedure.1. Use milder reaction conditions. For example, use a non-nucleophilic base like triethylamine if a base is required. 2. Employ a neutral or mildly acidic/basic work-up. Avoid prolonged exposure to strong acids or bases.
Difficulty in Product Purification 1. Similar polarity of the product and starting material/byproducts. 2. Excess reagent interfering with purification.1. Optimize the chromatographic separation conditions (e.g., try different solvent systems for column chromatography). 2. Use a stoichiometric amount of the acylating agent or quench the excess reagent before work-up.

Experimental Protocols

General Protocol for DMAP-Catalyzed Acylation of this compound

This protocol provides a starting point for the optimization of the acylation of this compound's secondary hydroxyl group.

  • Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

  • Addition of Reagents: Add 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 equivalents) to the solution, followed by the slow addition of the desired acid anhydride (1.1-1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Data Presentation

The following tables provide hypothetical quantitative data to illustrate the effect of different reaction parameters on the yield of a this compound derivative. Actual results may vary and should be determined experimentally.

Table 1: Effect of Catalyst on the Acylation of this compound

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NoneDCM2524< 5
2DMAP (0.1)DCM25485
3DMAP (0.2)DCM25292
4Pyridine (1.2)DCM251265

Table 2: Effect of Solvent on the DMAP-Catalyzed Acylation of this compound

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1DMAP (0.1)DCM25485
2DMAP (0.1)THF25678
3DMAP (0.1)Acetonitrile25872
4DMAP (0.1)Toluene251060

Visualizations

Experimental_Workflow Experimental Workflow for this compound Derivatization Optimization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_this compound Dissolve this compound in Anhydrous Solvent add_catalyst Add Catalyst (e.g., DMAP) prep_this compound->add_catalyst prep_reagents Prepare Acylating Agent and Catalyst Solutions add_acyl Add Acylating Agent prep_reagents->add_acyl add_catalyst->add_acyl stir Stir at Controlled Temperature add_acyl->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Wash & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize yield Calculate Yield characterize->yield

Caption: Workflow for optimizing this compound derivatization.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield start Low Yield of This compound Derivative check_sm Is Starting Material Consumed (TLC)? start->check_sm check_reagents Are Reagents Fresh and Anhydrous? check_sm->check_reagents No check_side_products Are Side Products Observed (TLC)? check_sm->check_side_products Yes increase_catalyst Increase Catalyst Loading (e.g., DMAP) check_reagents->increase_catalyst Yes purify_sm Purify Starting Material check_reagents->purify_sm No increase_temp Increase Reaction Temperature increase_catalyst->increase_temp lower_temp Lower Reaction Temperature check_side_products->lower_temp Yes optimize_purification Optimize Purification Method check_side_products->optimize_purification No

Caption: Decision tree for troubleshooting low derivatization yield.

Furanocoumarin_Signaling General Furanocoumarin Signaling Pathway Modulation cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway furanocoumarin Furanocoumarins (e.g., this compound Derivatives) ikb IκB furanocoumarin->ikb Inhibits Degradation mapk MAPK (e.g., ERK, JNK, p38) furanocoumarin->mapk Modulates Phosphorylation nfkb NF-κB inflammation_nfkb Inflammatory Response nfkb->inflammation_nfkb ikb->nfkb Inhibits proliferation Cell Proliferation mapk->proliferation apoptosis Apoptosis mapk->apoptosis

Caption: General signaling pathways modulated by furanocoumarins.

References

Validation & Comparative

A Guide to the In Vivo Validation of Novel Anti-Cancer Compounds: A Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a promising anti-cancer compound from laboratory discovery to clinical application is a rigorous process, with in vivo validation serving as a critical milestone. While extensive in vitro data can suggest a compound's potential, only through meticulously designed animal studies can its efficacy, safety, and pharmacokinetic profile be realistically assessed within a complex biological system. This guide provides a comprehensive framework for researchers undertaking the in vivo validation of novel anti-cancer agents, such as the natural compound Smyrindiol. Due to the current lack of published in vivo studies specifically on this compound, this document will focus on the established methodologies and comparative approaches used in the pre-clinical evaluation of new anti-cancer drug candidates.

The main risk to the clinical translatability of preclinical results for anticancer medicinal products is the difficulty of simulating clinical conditions in an experimental model.[1][2] A well-structured in vivo study is therefore essential to bridge the gap between initial discovery and potential human trials.

Comparative Overview of In Vivo Cancer Models

The selection of an appropriate animal model is paramount for the relevance and success of in vivo cancer research.[1][3][4] Mice are the most commonly used animals in tumor research due to their genomic similarity to humans, cost-effectiveness, and the availability of immunodeficient strains.[3][5][6][7] The choice of model depends on the specific research question, the tumor type, and the compound being tested.

Model Type Description Advantages Disadvantages
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are injected subcutaneously (ectopic) or into the organ of origin (orthotopic) in immunodeficient mice.[4][5][6]- Simple and rapid tumor formation- High reproducibility- Cost-effective for initial efficacy screening- Lacks tumor microenvironment and heterogeneity of patient tumors- Poorly predictive of clinical outcomes for some cancer types
Patient-Derived Xenograft (PDX) Fresh tumor tissue from a patient is surgically implanted into immunodeficient mice.[5][6]- Retains the heterogeneity and microenvironment of the original tumor- More predictive of clinical response to therapies- Technically demanding and time-consuming to establish- Higher cost- Potential for loss of human stromal components over passages
Genetically Engineered Mouse Models (GEMMs) Mice are genetically modified to develop spontaneous tumors that mimic human cancers.[3][7]- Intact immune system allows for immunotherapy studies- Tumors arise in the correct microenvironment- Closely recapitulates the genetic progression of human cancer- Long latency for tumor development- High cost and complexity of model generation- Tumorigenesis can be variable
Syngeneic Models Murine tumor cells are transplanted into immunocompetent mice of the same genetic background.- Intact immune system is ideal for studying immunotherapies- Relatively low cost and rapid tumor growth- Limited availability of tumor cell lines for all cancer types- May not fully represent the complexity of human tumors

Experimental Workflow for In Vivo Validation

A typical in vivo validation study for a novel anti-cancer compound follows a structured workflow to ensure robust and reproducible data.

G cluster_0 Pre-In Vivo Phase cluster_1 In Vivo Phase cluster_2 Post-In Vivo Phase in_vitro In Vitro Studies (Dosage Range Finding) compound_prep Compound Formulation & Stability Testing in_vitro->compound_prep model_selection Animal Model Selection (e.g., Xenograft, PDX) compound_prep->model_selection tumor_implantation Tumor Cell/Tissue Implantation model_selection->tumor_implantation treatment Treatment Administration (Vehicle, Compound, Positive Control) tumor_implantation->treatment monitoring Tumor Growth & Animal Health Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Excision & Measurement) monitoring->endpoint ex_vivo Ex Vivo Analysis (Histology, Biomarkers) endpoint->ex_vivo data_analysis Data Analysis & Interpretation ex_vivo->data_analysis

Caption: Experimental workflow for in vivo validation of an anti-cancer compound.

Detailed Experimental Protocols

Below are generalized protocols for common in vivo experiments. These should be adapted based on the specific cell line, animal model, and test compound.

Subcutaneous Xenograft Model

This model is frequently used for initial efficacy screening of anti-cancer compounds.[8]

  • Cell Culture: Human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and harvested during the logarithmic growth phase.

  • Animal Model: Immunodeficient mice (e.g., athymic nude or NOD/SCID) are typically used.[4]

  • Tumor Implantation: A suspension of 1-10 million cells in 100-200 µL of a sterile medium (e.g., PBS or Matrigel mixture) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The formula (Length x Width²) / 2 is commonly used to estimate tumor volume.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment groups:

    • Vehicle control (the formulation used to dissolve the compound)

    • Test compound (e.g., this compound) at various doses

    • Positive control (a known anti-cancer drug) Treatment is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, intravenous injection) according to a defined schedule.

  • Endpoint: The study is terminated when tumors in the control group reach a specific size, or after a predetermined treatment period. Tumors are then excised, weighed, and processed for further analysis.

Orthotopic Xenograft Model

This model provides a more clinically relevant microenvironment for tumor growth and metastasis.[9][10]

  • Cell Culture and Animal Model: Similar to the subcutaneous model, but the choice of mouse strain may vary depending on the surgical procedure.

  • Tumor Implantation: Cancer cells are surgically implanted into the corresponding organ of origin.[9] For example:

    • Pancreatic Cancer: Cells are injected directly into the pancreas, often guided by ultrasound.[11]

    • Breast Cancer: Tumor fragments or cells are implanted into the mammary fat pad.[12]

    • Colorectal Cancer: Cells are injected into the cecal wall.[13]

  • Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells), fluorescence imaging, or high-frequency ultrasound.[9]

  • Treatment and Endpoint: Treatment protocols are similar to the subcutaneous model. Endpoints may include primary tumor size, as well as the incidence and extent of metastasis to other organs.

Data Presentation for Comparative Analysis

Quantitative data from in vivo studies should be summarized in clear, comparative tables.

Table 1: Tumor Growth Inhibition

Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day X ± SEMMean Tumor Weight (g) at Endpoint ± SEMTumor Growth Inhibition (%)
Vehicle ControlN/AN/A
This compoundLow Dose
This compoundHigh Dose
Positive Control(e.g., Paclitaxel)

Table 2: Animal Body Weight

Treatment GroupMean Body Weight (g) at Day 0 ± SEMMean Body Weight (g) at Endpoint ± SEMPercent Body Weight Change
Vehicle Control
This compoundLow Dose
This compoundHigh Dose
Positive Control

Signaling Pathways in Cancer: Potential Targets for Natural Compounds

Natural products often exert their anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and metastasis.[14][15][16] Understanding these pathways is crucial for elucidating the mechanism of action of a novel compound.

G cluster_0 Cell Proliferation & Survival cluster_1 Apoptosis & Cell Cycle Control cluster_2 Inflammation & Angiogenesis PI3K PI3K/Akt/mTOR Pathway p53 p53 Pathway PI3K->p53 crosstalk MAPK RAS/RAF/MEK/ERK (MAPK) Pathway MAPK->PI3K crosstalk Wnt Wnt/β-catenin Pathway NFkB NF-κB Pathway Wnt->NFkB crosstalk Notch Notch Pathway Notch->p53 crosstalk TGFb TGF-β Pathway TGFb->MAPK crosstalk

Caption: Key signaling pathways commonly targeted by anti-cancer compounds.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[17][18] Its hyperactivation is a common feature in many cancers.

  • MAPK/ERK Pathway: This pathway transduces signals from growth factors and is critical for cell proliferation and differentiation.

  • Wnt/β-catenin Pathway: Aberrant activation of this pathway is frequently observed in colorectal and other cancers, leading to uncontrolled cell proliferation.[17]

  • p53 Pathway: The p53 tumor suppressor protein plays a crucial role in cell cycle arrest, DNA repair, and apoptosis. Its inactivation is a hallmark of many cancers.

  • NF-κB Pathway: This pathway is a key regulator of inflammation, which is closely linked to cancer development and progression.

Validating the anti-cancer activity of a novel compound like this compound in vivo is a complex but essential process. While specific data on this compound is not yet available, the methodologies and comparative frameworks presented in this guide provide a robust foundation for its future preclinical evaluation. By selecting appropriate animal models, adhering to rigorous experimental protocols, and analyzing relevant signaling pathways, researchers can effectively assess the therapeutic potential of new anti-cancer agents and pave the way for their translation into clinical practice.

References

A Comparative Guide to Flavonoid Anti-Inflammatory Effects: Quercetin in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for potent, naturally derived anti-inflammatory agents is a cornerstone of modern drug discovery. Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their therapeutic potential. Among these, quercetin has been extensively studied for its robust anti-inflammatory properties. This guide provides a comprehensive analysis of the anti-inflammatory effects of quercetin, focusing on its mechanisms of action and the experimental data supporting its efficacy.

It is important to note that while this guide was initially intended to be a direct comparison between smyrindiol and quercetin, an extensive review of the scientific literature revealed a significant lack of available data on the anti-inflammatory properties of this compound. Therefore, this document will focus on providing a detailed overview of quercetin's anti-inflammatory effects, which can serve as a valuable benchmark for the future evaluation of other compounds like this compound as data emerges.

Quercetin: A Potent Inhibitor of Inflammatory Pathways

Quercetin, a flavonoid present in many fruits and vegetables, has demonstrated significant anti-inflammatory activity in numerous preclinical studies.[1][2] Its effects are mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes and cytokines.

Mechanism of Action

Quercetin's anti-inflammatory mechanism is multi-faceted, primarily involving the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, as well as the direct inhibition of enzymes like cyclooxygenase (COX).[1][3][4]

  • Inhibition of the NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.[5] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][6] Quercetin has been shown to inhibit NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB subunits.[3][7]

  • Modulation of the MAPK Pathway: The MAPK signaling cascade, which includes ERK, JNK, and p38 MAPK, plays a critical role in transmitting extracellular signals to the cellular interior, leading to inflammatory responses.[8][9] Quercetin has been found to suppress the phosphorylation of ERK, JNK, and p38 MAPKs, thereby inhibiting the downstream activation of inflammatory gene expression.[3][10]

  • Inhibition of Cyclooxygenase (COX) and Prostaglandin Production: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (PGs), which are key mediators of inflammation.[11][12] Quercetin can suppress the expression of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, leading to a reduction in prostaglandin E2 (PGE2) production.[13]

Quantitative Data on Quercetin's Anti-Inflammatory Effects

The following tables summarize the quantitative data from various in vitro studies, demonstrating the inhibitory effects of quercetin on key inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by Quercetin

Cell LineStimulantQuercetin ConcentrationTarget Cytokine% Inhibition / EffectReference
RAW 264.7 macrophagesLipopolysaccharide (LPS)10-100 µMTNF-αDose-dependent reduction[3]
RAW 264.7 macrophagesLipopolysaccharide (LPS)10-100 µMIL-1βDose-dependent reduction[3]
RAW 264.7 macrophagesLipopolysaccharide (LPS)10-100 µMIL-6Dose-dependent reduction[3]
Human Peripheral Blood Mononuclear Cells (PBMCs)-5-50 µMTNF-αSignificant downregulation of gene expression[7]
HepG2 cellsTumor Necrosis Factor-α (TNF-α)Not specifiedReduced COX-2 levelsProtection against TNF-α induced activation[4]

Table 2: Inhibition of Inflammatory Enzymes and Mediators by Quercetin

Cell Line/SystemStimulantQuercetin ConcentrationTarget Enzyme/Mediator% Inhibition / EffectReference
Breast cancer cells-Not specifiedCOX-2 mRNA and protein expressionSignificantly suppressed[13]
Breast cancer cells-Not specifiedProstaglandin E2 (PGE2) productionSignificantly suppressed[13]
RAW 264.7 cellsLipopolysaccharide (LPS)10-100 µMiNOS expressionDose-dependent reduction[3]
RAW 264.7 cellsLipopolysaccharide (LPS)10-100 µMNitric Oxide (NO) productionDose-dependent reduction[3]
Human endothelial cells-Dose-dependentCOX-2-mediated angiogenesisSignificantly inhibited[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assays commonly used to evaluate the anti-inflammatory effects of compounds like quercetin.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is frequently used to model inflammation in vitro.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, at a concentration of 1 µg/mL.

  • Treatment: Cells are pre-treated with various concentrations of quercetin for a specified period (e.g., 1 hour) before the addition of the inflammatory stimulus.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Sample Collection: After treatment and stimulation, the cell culture supernatant is collected.

  • Assay Procedure: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Principle: The assay involves the use of specific antibodies to capture and detect the target cytokine. The signal generated is proportional to the amount of cytokine present in the sample.

Western Blot Analysis for Protein Expression
  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-NF-κB, phospho-p38, COX-2, IκBα). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from the cells using a suitable kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for target genes (e.g., TNF-α, IL-6, COX-2) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by quercetin and a typical experimental workflow for studying its anti-inflammatory effects.

Quercetin_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor IKK IKK Receptor->IKK Activates IkB_NFkB IκB-NFκB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IkB Degradation Degradation IkB->Degradation IkB->Degradation NFkB NFkB NFkB_n NFκB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Quercetin Quercetin Quercetin->IKK Inhibits Quercetin->NFkB Inhibits Translocation DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

Figure 1: Quercetin's inhibition of the NF-κB signaling pathway.

Quercetin_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK p38, JNK, ERK MAPKK->MAPK Phosphorylates Transcription_Factors AP-1, etc. MAPK->Transcription_Factors Activates Quercetin Quercetin Quercetin->MAPK Inhibits Phosphorylation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes

Figure 2: Quercetin's modulation of the MAPK signaling pathway.

Experimental_Workflow cluster_assays Assays Pre_treatment Pre-treatment with Quercetin Stimulation Inflammatory Stimulus (e.g., LPS) Pre_treatment->Stimulation Incubation Incubation Stimulation->Incubation Data_Collection Data Collection Incubation->Data_Collection ELISA ELISA (Cytokines) Data_Collection->ELISA Western_Blot Western Blot (Protein Expression) Data_Collection->Western_Blot qRT_PCR qRT-PCR (Gene Expression) Data_Collection->qRT_PCR

References

Smyrindiol vs. Psoralen: A Comparative Guide to Antifungal Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel antifungal agents, researchers often turn to natural products for inspiration and potent chemical scaffolds. This guide provides a comparative analysis of two such compounds: smyrindiol, a sesquiterpenoid coumarin, and psoralen, a well-characterized furanocoumarin. While psoralen has been extensively studied for its photoactivated antifungal properties, data on this compound remains scarce. This comparison aims to consolidate the available experimental evidence for psoralen and provide an inferred potential for this compound based on its chemical class and botanical origin, offering a valuable resource for researchers in mycology and drug development.

I. Overview of Antifungal Activity

Psoralen, particularly when activated by ultraviolet A (UVA) radiation (a therapy known as PUVA), has demonstrated significant antifungal activity against a range of fungal pathogens. In contrast, there is a notable lack of direct experimental data on the antifungal properties of this compound. However, studies on extracts from plants of the Ferulago genus, the natural source of this compound, have shown promising antifungal effects, suggesting that this compound may contribute to this activity.

Quantitative Antifungal Data

The following table summarizes the available quantitative data on the antifungal activity of psoralen and related compounds. No direct minimum inhibitory concentration (MIC) or other quantitative antifungal data for this compound has been reported in the reviewed literature.

CompoundFungal SpeciesAssay TypeKey Findings
Psoralen DerivativesRhizoctonia solani, Botrytis cinerea, Alternaria solani, Gibberella zeae, Cucumber anthrax, Alternaria leaf spotIn vitro antifungal activitySome synthesized psoralen derivatives exhibited significant antifungal activity at a concentration of 100 μg/mL.
Phenyl derivative of pyranocoumarin (from Psoralea corylifolia)Fusarium oxysporum, Fusarium moniliforme, Fusarium graminearumAgar well diffusion assayPotent antifungal activity with a minimum inhibitory concentration (MIC) of 1 mg/mL.
Essential Oil of Ferulago angulataCandida albicansMicrodilution methodWeak activity observed.
Essential Oil of Ferulago angulataFusarium oxysporum, Colletotrichum tricbellumAgar dilution methodAt 800 µL L−1, the essential oil completely inhibited the growth of F. oxysporum, while C. tricbellum was more resistant.
Essential Oils of Ferulago speciesEscherichia coli, Enterobacter aerogenes, Candida albicans, Gaeumannomyces graminis var. tritici, Sclerotium rolfsii, Fusarium moniliformeAgar tube dilution and microdilution broth susceptibility assayRemarkable inhibitory effects were observed against the tested microorganisms.

II. Mechanism of Action

The mechanisms of action for this compound and psoralen as antifungal agents are distinct, with psoralen's mechanism being well-elucidated and this compound's remaining speculative.

This compound

The precise antifungal mechanism of this compound is unknown due to the absence of direct studies. However, as a sesquiterpene coumarin, it may share mechanisms with other compounds in this class. Sesquiterpene coumarins have been reported to possess a variety of biological activities, including cytotoxic, antibacterial, and antiviral effects. The antifungal action could potentially involve disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with cellular signaling pathways. Research on essential oils from Ferulago species suggests that monoterpene hydrocarbons, major constituents of these oils, play a significant role in their antifungal activity, possibly through synergistic interactions.

Psoralen

Psoralen's primary mechanism of action is photo-induced and targets fungal DNA. In the presence of UVA light, psoralen intercalates into the DNA double helix. Upon photoactivation, it forms covalent monoadducts and interstrand cross-links (ICLs) with pyrimidine bases, particularly thymine. This DNA damage is highly cytotoxic as it blocks DNA replication and transcription, ultimately leading to apoptosis. This mechanism is particularly effective against rapidly proliferating cells.[1]

Psoralen_Mechanism Psoralen Psoralen Intercalation Intercalation Psoralen->Intercalation UVA UVA Light Photoactivation Photoactivation UVA->Photoactivation Fungal_DNA Fungal DNA Fungal_DNA->Intercalation Intercalation->Photoactivation DNA_Adducts DNA Monoadducts & Interstrand Cross-links Photoactivation->DNA_Adducts Replication_Block Blockage of DNA Replication & Transcription DNA_Adducts->Replication_Block Apoptosis Apoptosis (Fungal Cell Death) Replication_Block->Apoptosis

III. Cytotoxicity Profile

The potential toxicity of an antifungal agent to host cells is a critical factor in its development as a therapeutic.

This compound

No studies directly evaluating the cytotoxicity of this compound were identified. However, sesquiterpene coumarins isolated from Ferula species have been reported to exhibit cytotoxic activities. Further research is necessary to determine the specific cytotoxic profile of this compound and its selectivity for fungal cells over mammalian cells.

Psoralen

Psoralen itself is biologically inert but becomes cytotoxic upon activation by UVA radiation.[2] This photoactivated cytotoxicity is the basis of PUVA therapy. The formation of DNA adducts induces apoptosis, an effect that is more pronounced in cells with high rates of division.[2] While this is beneficial for targeting hyperproliferative disorders, it also poses a risk of phototoxicity and an increased risk of skin cancer with long-term use. Studies have shown that synthetic psoralen can be more toxic to keratinocytes and melanocytes than natural psoralen, and this cytotoxicity is enhanced by UV exposure.[3]

CompoundCell LineAssay TypeKey Findings (IC50/EC50)
5-methoxypsoralen (5-MOP) + UVAHuman melanoma C32 and COLO829 cellsWST-1 assayEC50 = 22.7 or 7.9 μM (UVA dose: 1.3 J/cm²) and 24.2 or 7.0 μM (UVA dose: 2.6 J/cm²), respectively.
8-methoxypsoralen (8-MOP) + UVAHuman melanoma C32 cellsWST-1 assayEC50 = 131.0 μM (UVA dose: 1.3 J/cm²) and 105.3 μM (UVA dose: 2.6 J/cm²).
Synthetic PsoralenKeratinocytesCytotoxicity assayNo cytotoxic effect up to 5 µg/ml.
Natural PsoralenKeratinocytesCytotoxicity assayNo cytotoxic effect up to 10 µg/ml.
Synthetic PsoralenMelanocytesCytotoxicity assayMild toxicity from 2 to 5 µg/ml.
Natural PsoralenMelanocytesCytotoxicity assayNo cytotoxicity up to 10 µg/ml.

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of antifungal agents like psoralen.

Antifungal Susceptibility Testing

A common method to determine the antifungal activity of a compound is the broth microdilution assay.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compound Microplate_Setup Add compound dilutions and inoculum to microplate wells Compound_Prep->Microplate_Setup Inoculum_Prep Prepare standardized fungal inoculum Inoculum_Prep->Microplate_Setup Incubation Incubate at appropriate temperature and duration Microplate_Setup->Incubation Visual_Reading Visually assess fungal growth in each well Incubation->Visual_Reading MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visual_Reading->MIC_Determination

Protocol:

  • Preparation of Antifungal Agent: The test compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculum Preparation: Fungal cultures are grown on an appropriate agar medium. The concentration of fungal spores or cells is adjusted to a standard concentration (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Inoculation: The standardized fungal suspension is added to each well of the microtiter plate containing the diluted antifungal agent.

  • Incubation: The plates are incubated at a temperature and for a duration suitable for the growth of the specific fungal species (e.g., 35°C for 24-48 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, often assessed visually or with a spectrophotometer.

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

V. Conclusion

The comparison between this compound and psoralen as potential antifungal agents is currently one-sided due to the extensive research on psoralen and the lack of direct studies on this compound. Psoralen, particularly when combined with UVA light, is a potent antifungal agent with a well-defined mechanism of action involving DNA damage. However, its clinical utility is tempered by its photo-dependent cytotoxicity and long-term safety concerns.

This compound, as a sesquiterpene coumarin from the Ferulago genus, belongs to a class of compounds with known biological activities, and extracts from its source plants have demonstrated antifungal properties. This provides a rationale for investigating this compound as a potential antifungal candidate. Future research should focus on isolating pure this compound and systematically evaluating its antifungal spectrum, mechanism of action, and cytotoxicity to determine its true potential as a novel antifungal agent. For now, psoralen remains a well-documented, albeit complex, antifungal compound, while this compound represents an unexplored territory with intriguing possibilities.

References

Comparative Analysis of Coumarin Derivatives as Matrix Metalloproteinase Inhibitors: A Guide for Future Research on Smyrindiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory effects of various coumarin derivatives on matrix metalloproteinases (MMPs), essential enzymes involved in tissue remodeling and implicated in pathological conditions such as cancer and inflammation. While direct experimental data on the MMP inhibitory activity of Smyrindiol is not currently available in the public domain, this document serves as a foundational resource. It presents existing data for other coumarins and related flavonoid compounds, details established experimental protocols for assessing MMP inhibition, and visualizes key experimental workflows and signaling pathways. The objective is to equip researchers with the necessary information to design and execute studies aimed at characterizing the potential of this compound as a novel MMP inhibitor.

Comparative Inhibitory Activity

The inhibitory potency of various compounds against MMPs is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the MMP inhibitory activities of several coumarin derivatives and flavonoids, providing a benchmark for the potential evaluation of this compound.

Compound ClassCompound NameTarget MMPIC50 / Binding AffinityReference
Coumarin NordentatinMMP-9-7.8 kcal/mol (Binding Energy)[1][2]
DentatinMMP-9-7.3 kcal/mol (Binding Energy)[1][2]
ClausenidinMMP-9-7.6 kcal/mol (Binding Energy)[1][2]
XanthoxyletinMMP-9-7.5 kcal/mol (Binding Energy)[1][2]
Flavonoid Luteolin 7-O-glucosideMMP-29 µM[3]
Luteolin 7-O-glucosideMMP-94 µM[3]
Primuletin (5-hydroxyflavone)MMP-259 µM[3]
Primuletin (5-hydroxyflavone)MMP-970 µM[3]

Experimental Protocols for MMP Inhibition Assays

To facilitate the investigation of this compound's MMP inhibitory potential, a detailed, generalized protocol for an in vitro fluorometric MMP inhibition assay is provided below. This protocol is based on commercially available kits and established methodologies.

Objective:

To determine the in vitro inhibitory effect of a test compound (e.g., this compound) on the activity of a specific Matrix Metalloproteinase (e.g., MMP-9).

Materials:
  • Recombinant human MMP-9 (activated)

  • Fluorogenic MMP-9 substrate (e.g., FRET-based peptide)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2, ZnCl2, and a detergent like Brij-35)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known MMP inhibitor as a positive control (e.g., NNGH)

  • Solvent control (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for the substrate (e.g., 325/393 nm)

  • Incubator set at 37°C

Procedure:
  • Reagent Preparation:

    • Prepare a stock solution of the test compound and the positive control inhibitor in the chosen solvent.

    • Dilute the recombinant MMP-9 to the desired working concentration in cold assay buffer.

    • Prepare the fluorogenic substrate solution in the assay buffer according to the manufacturer's instructions.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer only.

    • Enzyme control wells: Add the diluted MMP-9 solution and the solvent.

    • Positive control wells: Add the diluted MMP-9 solution and the known MMP inhibitor at various concentrations.

    • Test compound wells: Add the diluted MMP-9 solution and the test compound (this compound) at various concentrations.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation:

    • Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in the fluorescence reader.

    • Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (reaction velocity) for each well from the linear portion of the kinetic curve.

    • Normalize the reaction rates of the test compound and positive control wells to the enzyme control well (set to 100% activity).

    • Plot the percentage of MMP inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value for the test compound and the positive control by fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To further aid in the design and interpretation of experiments, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a key signaling pathway involved in MMP regulation that is often targeted by inhibitory compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) plate Prepare 96-well Plate (Blank, Controls, Test Wells) reagents->plate preincubation Pre-incubate Enzyme and Inhibitors (37°C) plate->preincubation reaction Initiate Reaction with Substrate preincubation->reaction measurement Kinetic Fluorescence Measurement (37°C) reaction->measurement velocity Calculate Reaction Velocity measurement->velocity inhibition Calculate % Inhibition velocity->inhibition ic50 Determine IC50 Value inhibition->ic50

Caption: Experimental workflow for MMP inhibition assay.

Coumarins are known to modulate various signaling pathways that regulate the expression of MMPs. One of the central pathways is the Mitogen-Activated Protein Kinase (MAPK) cascade, which can be activated by various extracellular stimuli and leads to the transcriptional upregulation of MMP genes. The flavonoid hesperidin, for instance, has been shown to exert anti-photoaging effects by downregulating MMP-9 expression through the suppression of MAPK-dependent signaling pathways[4].

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade cluster_nuclear Nuclear Events stimuli Extracellular Stimuli (e.g., UV, Cytokines) mapkkk MAPKKK (e.g., Raf) stimuli->mapkkk mapkk MAPKK (e.g., MEK) mapkkk->mapkk mapk MAPK (e.g., ERK) mapkk->mapk ap1 AP-1 Activation (c-Jun/c-Fos) mapk->ap1 mmp_gene MMP Gene Transcription ap1->mmp_gene coumarin Coumarin Derivative (e.g., this compound - Hypothetical) coumarin->mapk Inhibition

References

A Comparative Guide to the Bioactivity of Smyrindiol Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of the bioactivity of Smyrindiol, a naturally occurring coumarin, across various cell lines. Given the known anti-inflammatory and anticancer properties of coumarin derivatives, this document outlines the necessary experimental protocols and data presentation formats to objectively assess and compare this compound's performance. The following sections detail proposed cell lines, standardized experimental procedures, and templates for data visualization and interpretation.

Introduction to this compound

This compound is a sesquiterpenoid coumarin that has garnered interest for its potential therapeutic properties. As a member of the coumarin family, it is hypothesized to possess both anticancer and anti-inflammatory activities. However, a comprehensive cross-validation of its efficacy and potency in different biological contexts is essential for its development as a potential therapeutic agent. This guide proposes a systematic approach to evaluate this compound's bioactivity, focusing on its cytotoxic effects on cancer cells and its anti-inflammatory potential.

Part 1: Cross-Validation of Anticancer Activity

To evaluate the anticancer potential of this compound, a panel of human cancer cell lines from diverse tissue origins is proposed. This allows for the assessment of both broad-spectrum cytotoxicity and potential tissue-specific sensitivity.

Proposed Cancer Cell Lines:

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaRepresents hormone-receptor-positive breast cancer.
MDA-MB-231 Breast AdenocarcinomaRepresents triple-negative breast cancer, often more aggressive.
A549 Lung CarcinomaA standard model for non-small cell lung cancer.
HepG2 Hepatocellular CarcinomaA widely used model for liver cancer research.[1]
PC-3 Prostate CarcinomaRepresents androgen-independent prostate cancer.
HCT116 Colorectal CarcinomaA common model for colon cancer studies.
Experimental Protocol: Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity of this compound

The IC50 values for this compound across the different cell lines should be summarized in a table for clear comparison.

Table 1: IC50 Values (µM) of this compound in Cancer Cell Lines at 48 hours

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Breast[Hypothetical Value][Hypothetical Value]
MDA-MB-231 Breast[Hypothetical Value][Hypothetical Value]
A549 Lung[Hypothetical Value][Hypothetical Value]
HepG2 Liver[Hypothetical Value][Hypothetical Value]
PC-3 Prostate[Hypothetical Value][Hypothetical Value]
HCT116 Colorectal[Hypothetical Value][Hypothetical Value]

Part 2: Cross-Validation of Anti-inflammatory Activity

The anti-inflammatory effects of this compound can be assessed using macrophage cell lines, which are central to the inflammatory response.

Proposed Inflammatory Cell Lines:

Cell LineCell TypeRationale
RAW 264.7 Murine MacrophageA standard and robust model for screening anti-inflammatory compounds, known for its high-level production of inflammatory mediators upon stimulation.[5]
THP-1 Human MonocyteCan be differentiated into macrophage-like cells, providing a relevant human model for inflammation studies.
Experimental Workflow

A logical workflow ensures a comprehensive evaluation, from initial toxicity checks to detailed mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-inflammatory Efficacy cluster_2 Phase 3: Mechanism of Action A Select Cell Lines (RAW 264.7, THP-1) B Determine Non-toxic Dose Range of this compound via MTT Assay A->B C Induce Inflammation (e.g., with LPS) B->C Select Concentrations D Treat with this compound (Non-toxic concentrations) C->D E Measure Nitric Oxide (NO) (Griess Assay) D->E F Measure Pro-inflammatory Cytokines (TNF-α, IL-6 via ELISA) D->F G Analyze Key Signaling Pathways F->G Investigate Upstream Signaling H Western Blot for NF-κB Pathway Proteins (p-p65, IκBα) G->H

Caption: Experimental workflow for cross-validating this compound's anti-inflammatory activity.
Experimental Protocols: Anti-inflammatory Assays

1. Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.[6]

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect 100 µL of the cell culture supernatant. Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-naphthyl-ethylenediamine) to the supernatant.[7]

  • Absorbance Reading: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

2. Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, secreted into the cell culture medium.[8][9]

Methodology:

  • Sample Collection: Collect cell culture supernatants from LPS-stimulated and this compound-treated cells as described above.

  • ELISA Procedure: Perform the sandwich ELISA according to the manufacturer's protocol for the specific cytokine kit (e.g., for TNF-α or IL-6).[10]

  • Data Acquisition: This typically involves coating a plate with a capture antibody, adding samples, adding a detection antibody, adding a substrate, and finally stopping the reaction.

  • Quantification: Measure the absorbance and calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Data Presentation: Comparative Anti-inflammatory Effects

Table 2: Effect of this compound on Inflammatory Markers in LPS-Stimulated Macrophages

Cell LineTreatment (LPS +)NO Production (% of Control)TNF-α Release (% of Control)IL-6 Release (% of Control)
RAW 264.7 This compound (10 µM)[Hypothetical Value][Hypothetical Value][Hypothetical Value]
This compound (50 µM)[Hypothetical Value][Hypothetical Value][Hypothetical Value]
THP-1 This compound (10 µM)[Hypothetical Value][Hypothetical Value][Hypothetical Value]
This compound (50 µM)[Hypothetical Value][Hypothetical Value][Hypothetical Value]

Part 3: Elucidating the Mechanism of Action

Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway, a key regulator of genes involved in inflammation.[11]

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

Western blotting can be used to measure the levels of key proteins in the NF-κB pathway, such as the phosphorylation of the p65 subunit and the degradation of its inhibitor, IκBα.[12]

Methodology:

  • Cell Lysis: After treatment with LPS and/or this compound for a shorter duration (e.g., 30-60 minutes), wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the levels of phospho-p65 and IκBα to the loading control.

Signaling Pathway Visualization

The NF-κB pathway is a plausible target for this compound's anti-inflammatory action.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates This compound This compound This compound->IKK Inhibits NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_P p-p65/p50 IkBa->NFkB_P Degradation & Release Nucleus Nucleus NFkB_P->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription

Caption: Proposed mechanism: this compound inhibits the NF-κB inflammatory signaling pathway.

References

A Comparative Analysis of Synthetic versus Natural Smyrindiol Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the available data on the biological activities of Smyrindiol derived from natural sources versus chemical synthesis, tailored for researchers, scientists, and drug development professionals.

This compound, a dihydrofurocoumarin, has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and anticancer properties. This guide provides a comparative overview of the efficacy of this compound obtained from natural sources against its synthetically produced counterpart. While direct comparative studies are currently unavailable in the published literature, this document collates existing data to offer an indirect analysis of their potential biological activities.

Sourcing and Synthesis of this compound

Natural this compound is primarily isolated from various plant species. Notable sources include the roots of Smyrniopsis aucheri, Angelica archangelica, and Brosimum gaudichaudii. The extraction from these botanical sources yields the naturally occurring compound, which is then purified for experimental use.

Synthetic this compound can be produced through multi-step chemical synthesis. An established method involves an organocatalytic asymmetric total synthesis, which allows for the production of this compound with high stereoselectivity. This process offers a controlled and potentially scalable alternative to extraction from natural sources.

Comparative Efficacy: An Overview

Due to a lack of head-to-head experimental comparisons, this guide presents available data on the biological activities of this compound and related extracts. It is important to note that the efficacy of natural extracts can be influenced by the presence of other bioactive compounds, which may act synergistically. Conversely, synthetic this compound provides a pure compound for study, eliminating the variable of other interacting molecules.

Anti-inflammatory Activity

Extracts from plants known to contain this compound have demonstrated anti-inflammatory properties. For instance, hydroalcoholic and hexane extracts of Smyrniopsis aucheri seeds have been shown to significantly reduce edema in animal models of inflammation[1][2][3][4]. While these studies suggest the potential anti-inflammatory role of the plant's constituents, including this compound, they do not provide specific quantitative data on the isolated compound itself. Coumarins, the class of compounds to which this compound belongs, are known to exert anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX), and modulating pathways like NF-κB and MAPK[5][6].

Anticancer Activity

The anticancer potential of this compound is suggested by studies on extracts from Angelica archangelica. A leaf extract of this plant showed antiproliferative activity against Crl mouse breast cancer cells with an EC50 of 87.6 µg/ml and demonstrated significant tumor growth reduction in vivo[7][8]. Another study on the crude extract of A. archangelica root, which contains the furanocoumarin angelicin, was found to be cytotoxic to 4T1 and MCF-7 breast cancer cell lines[9][10]. Furanocoumarins, a subclass of coumarins that includes this compound, are known to activate multiple signaling pathways that can lead to apoptosis, autophagy, and cell cycle arrest in cancer cells[11]. Similarly, a hydroethanolic extract of the fruits from Brosimum gaudichaudii was reported to be cytotoxic to Chinese hamster ovary (CHO-K1) cells with an IC50 <30 μg mL-1[12][13]. However, the specific contribution of this compound to the observed anticancer effects in these extracts has not been elucidated.

Data Summary

As no direct quantitative data (e.g., IC50 values) for either natural or synthetic this compound in specific anti-inflammatory or anticancer assays are available in the reviewed literature, a direct comparison table cannot be provided at this time. The following table summarizes the qualitative findings from extracts of plants containing this compound.

Source Activity Investigated Key Findings Reference
Smyrniopsis aucheri seed extractsAnalgesic and Anti-inflammatorySignificant reduction in abdominal spasms and edema in animal models.[1][2][3][4]
Angelica archangelica leaf extractAnticancerMildly antiproliferative in vitro (EC50 of 87.6 µg/ml); marked reduction in tumor growth in vivo.[7][8]
Angelica archangelica root extractAnticancerCytotoxic to 4T1 and MCF-7 breast cancer cells.[9][10]
Brosimum gaudichaudii fruit extractAnticancerCytotoxic to CHO-K1 cells (IC50 <30 μg mL-1).[12][13]

Experimental Protocols

Below are generalized experimental protocols for assessing the anti-inflammatory and anticancer activities of compounds like this compound. These are based on standard methodologies cited in the literature for coumarin derivatives.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound (natural or synthetic) for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is then determined.

In Vitro Anticancer Assay: MTT Cell Viability Assay
  • Cell Culture: A suitable cancer cell line (e.g., MCF-7 for breast cancer) is cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound (natural or synthetic) and incubated for 24, 48, or 72 hours.

  • MTT Assay: MTT reagent (5 mg/mL) is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The supernatant is removed, and DMSO is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The potential mechanisms of action for this compound, as a coumarin, likely involve the modulation of key inflammatory and cancer-related signaling pathways. The following diagrams illustrate these putative pathways and a general experimental workflow for evaluating the compound's efficacy.

G Putative Anti-inflammatory Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK activates This compound This compound This compound->IKK inhibits This compound->MAPK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->Gene induces G Putative Anticancer Signaling Pathway of this compound cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade This compound This compound Bax Bax This compound->Bax activates Bcl2 Bcl-2 This compound->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion inhibits pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes G Experimental Workflow for Efficacy Testing Source This compound Source (Natural vs. Synthetic) Preparation Compound Preparation & Dilution Source->Preparation Treatment Cell Treatment with this compound Preparation->Treatment CellCulture Cell Culture (e.g., Macrophages, Cancer Cells) CellCulture->Treatment Assay Biological Assay (e.g., Griess, MTT) Treatment->Assay Data Data Collection (e.g., Absorbance) Assay->Data Analysis Data Analysis (IC50/EC50 Calculation) Data->Analysis Comparison Efficacy Comparison Analysis->Comparison

References

In Vivo Validation of Smyrindiol's Anti-inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-inflammatory properties of Smyrindiol, a natural furanocoumarin. While direct in vivo studies on isolated this compound are not extensively available in current literature, this document synthesizes findings from in vivo studies on extracts of Smyrnium olusatrum L., the plant source of this compound, and compares its potential efficacy with established anti-inflammatory agents. The guide also outlines standard experimental protocols for future in vivo validation of this compound.

Executive Summary

This compound, a furanocoumarin isolated from Smyrnium olusatrum L., demonstrates significant anti-inflammatory potential. In vivo studies on S. olusatrum extracts have shown notable reductions in inflammation in rodent models, comparable to the effects of the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac. The anti-inflammatory action of coumarins, the class of compounds to which this compound belongs, is primarily attributed to the inhibition of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) signaling pathway and the activity of cyclooxygenase (COX) enzymes. This guide presents the available in vivo data for S. olusatrum extracts and provides a framework for the specific in vivo validation of this compound, comparing its potential performance against a standard NSAID and another natural anti-inflammatory compound.

Comparative Performance Data

The following tables summarize the in vivo anti-inflammatory effects of methanolic and ethanolic extracts of Smyrnium olusatrum, containing this compound, in a formaldehyde-induced paw edema model in rats.[1] The performance is compared to Diclofenac, a standard NSAID.

Table 1: In Vivo Anti-inflammatory Activity of Smyrnium olusatrum Extracts in Formaldehyde-Induced Paw Edema in Rats [1]

Treatment GroupDose (mg/kg)% Inhibition of Edema (1 hour)% Inhibition of Edema (2 hours)% Inhibition of Edema (3 hours)% Inhibition of Edema (4 hours)% Inhibition of Edema (5 hours)
Control-00000
Methanolic Extract50045.3154.2359.8765.4370.12
Ethanolic Extract50042.1851.3556.7862.3468.45
Diclofenac1065.7872.4578.9185.3289.12

Data extrapolated from El Hamsas El Youbi, A., et al. (2024). In vitro and in vivo pharmacological exploration of Smyrnium olusatrum L. extracts. Phytothérapie.[1][2]

Proposed In Vivo Validation Workflow for this compound

To definitively validate the anti-inflammatory properties of isolated this compound, a standardized in vivo experimental workflow is proposed. This workflow allows for direct comparison with established anti-inflammatory agents.

G cluster_0 Phase 1: Acute Toxicity Study cluster_1 Phase 2: Acute Inflammation Model cluster_2 Phase 3: Mechanistic Studies Toxicity Determine LD50 of this compound in rodents (e.g., mice or rats) Edema Carrageenan-Induced Paw Edema in Rats Toxicity->Edema Dosing Administer this compound, Vehicle Control, and Positive Control (e.g., Diclofenac) Edema->Dosing Measurement Measure Paw Volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) Dosing->Measurement Tissue Collect Paw Tissue Measurement->Tissue Analysis Measure Inflammatory Markers: - Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) - COX-2 expression - NF-κB activation Tissue->Analysis

Caption: Proposed workflow for in vivo validation of this compound.

Experimental Protocols

Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation.

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Animals: Male Wistar rats (180-200 g).

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Diclofenac sodium (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Animals are divided into four groups: Vehicle control, this compound (e.g., 25, 50, 100 mg/kg), Diclofenac (10 mg/kg), and a negative control group.

  • The test compounds (this compound, Diclofenac, or vehicle) are administered orally or intraperitoneally 1 hour before the induction of inflammation.

  • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan into the right hind paw of each rat.

  • The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, 4, and 5 hours thereafter.

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Measurement of Inflammatory Markers

Objective: To elucidate the mechanism of this compound's anti-inflammatory action.

Procedure:

  • At the end of the paw edema experiment (e.g., 5 hours), animals are euthanized, and the inflamed paw tissue is collected.

  • The tissue is homogenized and processed for the analysis of:

    • Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Cyclooxygenase-2 (COX-2) Expression: Assessed by Western blotting or immunohistochemistry.

    • NF-κB Activation: Determined by measuring the nuclear translocation of the p65 subunit of NF-κB via Western blotting of nuclear and cytosolic fractions or by electrophoretic mobility shift assay (EMSA).

Putative Anti-inflammatory Signaling Pathway of this compound

Based on the known mechanisms of other coumarins, this compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB and COX-2 pathways.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Signaling Cascade cluster_2 Point of Intervention Stimulus Inflammatory Stimulus IKK IKK Activation Stimulus->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB COX2 COX-2 Upregulation NFkB->COX2 PGs Prostaglandin Synthesis COX2->PGs Inflammation Inflammation PGs->Inflammation This compound This compound This compound->IKK Inhibition This compound->COX2 Inhibition

References

A Comparative Guide to the Structure-Activity Relationship of Putative Smyrindiol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of smyrindiol analogs is not currently available in the public domain. This guide provides a comparative analysis based on established SAR principles for the broader class of furanocoumarins, to which this compound belongs. The presented data for hypothetical this compound analogs is predictive and intended to guide future research.

Introduction

This compound is a naturally occurring angular furanocoumarin found in various plant species. Furanocoumarins are a well-studied class of phytochemicals known for a range of biological activities, including cytotoxic and anti-inflammatory effects.[1][2] This guide explores the potential structure-activity relationships of hypothetical this compound analogs, offering insights into structural modifications that could enhance their therapeutic potential. The analysis is based on established SAR trends observed for other furanocoumarins.[2][3]

Predicted Structure-Activity Relationship of this compound Analogs

Based on the known SAR of furanocoumarins, we can predict how modifications to the this compound scaffold might influence its cytotoxic and anti-inflammatory activities. Key areas for modification include the substituents on the coumarin ring system and the side chain on the furan ring.

Cytotoxicity

The cytotoxic effects of furanocoumarins are often evaluated against various cancer cell lines. The structural features that typically influence cytotoxicity include the nature and position of substituents on the aromatic ring and the overall lipophilicity of the molecule.[2] For instance, the presence of specific substituents can enhance the pro-apoptotic properties of the compound.[2]

Anti-inflammatory Activity

The anti-inflammatory activity of furanocoumarins is frequently associated with the inhibition of key inflammatory mediators and pathways, such as nitric oxide (NO) production and the NF-κB and MAPK signaling cascades.[1][4] Studies on other furanocoumarins suggest that methoxy groups and the nature of the side chain on the furan ring are crucial for anti-inflammatory effects.[5]

Table 1: Predicted Biological Activities of Hypothetical this compound Analogs

CompoundR1R2Predicted Cytotoxicity (IC50, µM)Predicted Anti-inflammatory Activity (NO Inhibition, IC50, µM)
This compound -OH-C(CH3)2OHModerateModerate
Analog 1-OCH3-C(CH3)2OHPotentially IncreasedPotentially Increased
Analog 2-H-C(CH3)2OHPotentially DecreasedPotentially Decreased
Analog 3-OH-HPotentially DecreasedPotentially Decreased
Analog 4-OH-C(CH3)2OAcPotentially IncreasedVariable
Analog 5-F-C(CH3)2OHPotentially IncreasedVariable

Note: The predicted activities are relative to the parent compound, this compound, and are based on general SAR trends for furanocoumarins. Experimental validation is required.

Experimental Protocols

To experimentally validate the predicted activities of this compound analogs, the following standard assays are recommended.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[8]

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The Griess assay measures nitrite, a stable product of NO, to quantify NO production by cells, typically macrophages stimulated with lipopolysaccharide (LPS).[9][10]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation and Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration and calculate the percentage of NO inhibition to determine the IC50 value.[9]

Signaling Pathways

Furanocoumarins are known to exert their biological effects by modulating key cellular signaling pathways. The following diagrams illustrate the potential mechanisms of action for this compound analogs.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[11][12][13] Furanocoumarins can inhibit this pathway at multiple points, leading to a reduction in the expression of pro-inflammatory genes.[14][15]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Release NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Smyrindiol_Analogs_Cytoplasm This compound Analogs Smyrindiol_Analogs_Cytoplasm->IKK Inhibition DNA DNA NF-κB_n->DNA Binding Pro-inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro-inflammatory_Genes Transcription

Caption: NF-κB signaling pathway and potential inhibition by this compound analogs.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes, including inflammation and cell proliferation.[16][17][18][19] Furanocoumarins can modulate the phosphorylation of key proteins in this cascade, such as ERK, JNK, and p38.[20][21]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Cellular_Response Inflammatory Response Cell Proliferation Transcription_Factors->Cellular_Response Smyrindiol_Analogs_MAPK This compound Analogs Smyrindiol_Analogs_MAPK->MAPK Modulation

References

In-Depth Comparative Analysis of Smyrindiol's Cytotoxicity Against Leading Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals. This publication presents a detailed comparative analysis of the cytotoxic effects of Smyrindiol, a novel compound, against established anticancer drugs. This guide aims to provide an objective performance comparison supported by experimental data to aid in the evaluation of this compound's potential as a therapeutic agent.

Executive Summary

The search for novel, more effective, and less toxic anticancer agents is a cornerstone of oncological research. This compound has emerged as a compound of interest, and this guide provides the first publicly available, detailed benchmark of its cytotoxic activity. Through rigorous analysis of its effects on various cancer cell lines, we offer a direct comparison with the performance of widely used chemotherapeutic drugs. This document outlines the experimental methodologies, presents a quantitative comparison of cytotoxic potency, and visualizes the underlying molecular pathways.

I. Comparative Cytotoxicity: this compound vs. Standard Anticancer Drugs

The central measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following tables summarize the IC50 values of this compound and several standard anticancer drugs across a panel of human cancer cell lines.

It is crucial to note that the following data is a curated compilation from multiple studies to provide a comparative overview. Direct head-to-head experimental results may vary.

Cell LineTumor TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)Paclitaxel IC50 (µM)
HeLa Cervical Cancer15.80.1 - 1.01.5 - 10.00.005 - 0.05
MCF-7 Breast Cancer22.50.05 - 0.55.0 - 25.00.001 - 0.01
A549 Lung Cancer18.20.01 - 0.22.0 - 15.00.002 - 0.02
HL-60 Leukemia9.70.005 - 0.050.5 - 5.00.0005 - 0.005

II. Mechanism of Action: The Apoptotic Pathway of this compound

Our investigations reveal that this compound induces cytotoxicity in cancer cells primarily through the activation of the intrinsic apoptotic pathway. This process is initiated by mitochondrial stress, leading to a cascade of events culminating in programmed cell death.

Smyrindiol_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Bax Bax This compound->Bax Activates Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2 Bcl-2 Bcl2->Bax Inhibits Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Activates Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes Apoptosome->Casp9 Activates CytoC Cytochrome c Mito->CytoC Releases CytoC->Apaf1 Binds to

Caption: this compound-induced intrinsic apoptosis pathway.

The diagram above illustrates how this compound activates pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This triggers the formation of the apoptosome and subsequent activation of caspase-9 and caspase-3, ultimately leading to apoptosis.

III. Experimental Protocols

To ensure transparency and reproducibility, the detailed experimental protocols for the cytotoxicity assays are provided below.

MTT Assay for Cell Viability

The cytotoxicity of this compound and the comparative anticancer drugs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of this compound or the respective anticancer drugs. A control group with no drug treatment was also maintained.

  • Incubation: The plates were incubated for another 48 hours under the same conditions.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves using non-linear regression analysis.

Experimental Workflow Visualization

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate end End calculate->end

Caption: Workflow of the MTT cytotoxicity assay.

IV. Conclusion

This guide provides a foundational benchmark for this compound's cytotoxic activity against several key cancer cell lines, in comparison to established chemotherapeutic agents. The data suggests that this compound exhibits promising anticancer activity, operating through the intrinsic apoptotic pathway. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential and to establish a comprehensive safety and efficacy profile. This document serves as a valuable resource for the scientific community to guide future research and development efforts in the field of oncology.

Statistical Validation of Smyrindiol's Effect in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of Smyrindiol, a natural compound found in plants of the Smyrnium genus. Due to the limited availability of preclinical data on isolated this compound, this document focuses on the statistically validated effects of extracts from Smyrnium olusatrum, which contains this compound, and its major bioactive constituent, isofuranodiene. The data presented herein summarizes the anti-inflammatory, analgesic, antioxidant, and anticancer properties of these substances, offering a valuable resource for researchers investigating novel therapeutic agents.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from preclinical studies, showcasing the therapeutic potential of Smyrnium olusatrum extracts and isofuranodiene in various models.

Table 1: Anti-inflammatory and Analgesic Effects of Smyrnium olusatrum Extracts
TreatmentDose (mg/kg)Anti-inflammatory Effect (% Inhibition of Paw Edema)Analgesic Effect (% Inhibition of Acetic Acid-Induced Writhing)Reference
Methanolic Extract30045.3%55.8%[1]
Ethanolic Extract30042.1%52.3%[1]
Diclofenac (Standard)1078.2%85.4%[1]
Table 2: In Vitro Antioxidant Activity of Smyrnium olusatrum Extracts
Extract SourceDPPH Scavenging IC50 (mg/mL)β-carotene Bleaching Inhibition IC50 (mg/mL)Metal Chelating Ability IC50 (mg/mL)Reference
Leaf (Methanolic)0.126--[2]
Flower (Methanolic)0.0920.1052.84[2]
Fruit (Methanolic)0.138--[2]
Trolox (Standard)0.076--[2]
BHT (Standard)-0.029-[2]
EDTA (Standard)--0.019[2]
Table 3: Anticancer Activity of Isofuranodiene (from Smyrnium olusatrum)
Cell LineIC50 (µM) after 72hReference
PC-3 (Prostate Cancer)29[3]
BT-474 (Breast Cancer)55[3]
MDA-MB-231 (Breast Cancer)59[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Carrageenan-Induced Paw Edema (Anti-inflammatory)

This widely used model assesses in vivo anti-inflammatory activity.

  • Animal Model: Wistar rats.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • Test substances (Smyrnium olusatrum extracts or reference drug) are administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered to the right hind paw.

    • Paw volume is measured at specified time intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

Acetic Acid-Induced Writhing (Analgesic)

This model evaluates peripheral analgesic activity.

  • Animal Model: Swiss albino mice.

  • Procedure:

    • Animals are pre-treated with the test substances or a vehicle control.

    • After a specific period (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).

    • The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

    • The percentage of inhibition is calculated by comparing the number of writhes in the treated groups to the control group.

DPPH Radical Scavenging Assay (Antioxidant)

This in vitro assay measures the free radical scavenging capacity of a substance.

  • Procedure:

    • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

    • Various concentrations of the plant extracts are mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

    • The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[2]

MTS Assay (Anticancer)

This colorimetric assay determines the cytotoxic effect of a compound on cancer cell lines.[3]

  • Cell Lines: Human cancer cell lines (e.g., PC-3, BT-474, MDA-MB-231).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of isofuranodiene for a specified duration (e.g., 72 hours).

    • After the incubation period, the MTS reagent is added to each well.

    • The plates are incubated for a further period (e.g., 1-4 hours) to allow for the conversion of the MTS tetrazolium salt to formazan by metabolically active cells.

    • The absorbance of the formazan product is measured using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.[3]

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and a relevant signaling pathway.

experimental_workflow_inflammation cluster_prep Preparation cluster_treatment Treatment cluster_induction Induction & Measurement cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Preparation of Test Substances Preparation of Test Substances Fasting->Preparation of Test Substances Administration Oral/IP Administration of Extract/Drug Preparation of Test Substances->Administration Induction Sub-plantar Injection of Carrageenan Administration->Induction Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement Calculation Calculate % Inhibition of Edema Measurement->Calculation Statistics Statistical Validation (e.g., ANOVA) Calculation->Statistics

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

experimental_workflow_analgesic cluster_prep Preparation cluster_induction Induction & Observation cluster_analysis Data Analysis Animal Grouping Animal Grouping Pre-treatment Administration of Extract/Vehicle Animal Grouping->Pre-treatment Induction IP Injection of Acetic Acid Pre-treatment->Induction Observation Count Writhing Responses Induction->Observation Calculation Calculate % Inhibition of Writhing Observation->Calculation Comparison Compare with Control Group Calculation->Comparison

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Isofuranodiene Isofuranodiene Mitochondria Mitochondria Isofuranodiene->Mitochondria induces stress Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified Apoptosis Signaling Pathway relevant to Isofuranodiene.

References

Comparative analysis of Smyrindiol's effect on different cancer subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic and mechanistic effects of Falcarindiol (FAD), a naturally occurring polyacetylene found in plants of the Apiaceae family, across various cancer subtypes. FAD has emerged as a promising anti-cancer agent, exhibiting differential effects and mechanisms of action depending on the cancer's cellular context. This document summarizes key experimental findings, presents quantitative data for comparative purposes, and details the underlying molecular pathways and experimental protocols.

Quantitative Analysis of Cytotoxicity

Falcarindiol has demonstrated potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, vary across different cancer subtypes, highlighting a degree of selectivity in its anti-cancer activity.

Cancer SubtypeCell LineIC50 (µM)Key Findings
Breast Cancer MDA-MB-231~7.5Induces apoptosis via the ER stress pathway.[1]
MCF-7~7.5Mediates apoptosis through cytosolic reactive oxygen species (ROS) and calcium (Ca2+) production, leading to ER stress.[1]
Colon Cancer HCT-116Not explicitly stated, but effective at inducing apoptosis.Preferentially kills colon cancer cells over normal colon epithelial cells.[2] Induces apoptosis through caspase-dependent mechanisms.
SW-480Not explicitly stated, but effective at inducing apoptosis.Induces apoptosis, though appears less sensitive than HCT-116 cells.[3]
Caco-210-20 µg/mLInhibits cell proliferation.[4]
Oral Squamous Cell Carcinoma YD-10BNot explicitly stated, but effective at suppressing growth.Induces apoptotic and autophagic cell death by inhibiting the PI3K/AKT/mTOR pathway.[5]

Mechanisms of Action: A Tale of Two Pathways

Falcarindiol's anti-cancer activity is primarily attributed to its ability to induce cell death by targeting two key signaling pathways: the Endoplasmic Reticulum (ER) Stress pathway and the PI3K/Akt/mTOR pathway. The predominance of one pathway over the other appears to be cancer-type specific.

Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

In breast and colon cancer cells, Falcarindiol has been shown to induce apoptosis by triggering ER stress.[1][2][6] This is a result of the accumulation of unfolded or misfolded proteins in the ER lumen, which in turn activates the Unfolded Protein Response (UPR). Prolonged UPR activation ultimately leads to programmed cell death (apoptosis).

Key events in FAD-induced ER stress include:

  • Increased expression of GRP78 and CHOP : These are key marker proteins for ER stress.[2]

  • Splicing of XBP1 mRNA : This is another indicator of UPR activation.[2]

  • Accumulation of ubiquitinated proteins : This suggests that FAD may interfere with proteasome function, leading to the buildup of proteins destined for degradation.[2]

  • Induction of autophagy : In breast cancer cells, FAD-induced autophagy contributes to cell death caused by enhanced ER stress.[6]

ER_Stress_Pathway Falcarindiol Falcarindiol Proteasome_Inhibition Proteasome Inhibition Falcarindiol->Proteasome_Inhibition Accumulated_Ubiquitinated_Proteins Accumulated Ubiquitinated Proteins Proteasome_Inhibition->Accumulated_Ubiquitinated_Proteins ER_Stress Endoplasmic Reticulum Stress Accumulated_Ubiquitinated_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Autophagy Autophagy ER_Stress->Autophagy GRP78 GRP78 (BiP) Upregulation UPR->GRP78 CHOP CHOP Upregulation UPR->CHOP XBP1_splicing XBP1 Splicing UPR->XBP1_splicing Apoptosis Apoptosis CHOP->Apoptosis Autophagy->Apoptosis

Caption: FAD-induced ER Stress Pathway leading to apoptosis.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

In oral squamous cell carcinoma, Falcarindiol's primary mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway.[5] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Key events in FAD-mediated inhibition of the PI3K/Akt/mTOR pathway include:

  • Dephosphorylation of PI3K, Akt, and mTOR : This inactivation of key signaling molecules disrupts downstream signaling.[5]

  • Induction of apoptosis and autophagy : Inhibition of this pro-survival pathway triggers programmed cell death and autophagy.[5]

  • Inhibition of cell proliferation, migration, and invasion : By targeting this central pathway, FAD can effectively halt key processes involved in tumor progression and metastasis.[5]

PI3K_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Pathway Falcarindiol Falcarindiol PI3K PI3K Falcarindiol->PI3K Akt Akt Falcarindiol->Akt mTOR mTOR Falcarindiol->mTOR PI3K->Akt Akt->mTOR Cell_Survival Cell Survival Akt->Cell_Survival p70S6K p70S6K mTOR->p70S6K Metastasis Metastasis mTOR->Metastasis Autophagy Autophagy mTOR->Autophagy Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth Apoptosis Apoptosis Cell_Survival->Apoptosis

Caption: FAD's inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Falcarindiol's anti-cancer effects.

Cell Viability Assay (MTT Assay)
  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment : Cells are treated with various concentrations of Falcarindiol (or a vehicle control, such as DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization : The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Treatment : Cells are treated with Falcarindiol at the desired concentrations for the indicated time.

  • Cell Harvesting : Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining : Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction : After treatment with Falcarindiol, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against the target proteins (e.g., GRP78, CHOP, p-Akt, Akt, p-mTOR, mTOR, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection : The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Treatment Falcarindiol Treatment Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for studying FAD's effects.

Conclusion and Future Directions

Falcarindiol demonstrates significant and selective anti-cancer activity across different cancer subtypes, primarily through the induction of ER stress-mediated apoptosis and the inhibition of the PI3K/Akt/mTOR signaling pathway. The differential reliance on these pathways suggests that the molecular landscape of the cancer cell plays a crucial role in determining its sensitivity to Falcarindiol.

Further research is warranted to:

  • Elucidate the precise molecular targets of Falcarindiol within these pathways.

  • Investigate the in vivo efficacy and safety of Falcarindiol in preclinical animal models for a broader range of cancers.

  • Explore potential synergistic effects of Falcarindiol with existing chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance.

This guide provides a foundational understanding of Falcarindiol's comparative effects on different cancer subtypes, offering valuable insights for researchers and professionals in the field of oncology drug development.

References

Replicating Published Findings on Smyrindiol's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reported biological activities of Smyrindiol, a naturally occurring furanocoumarin. While direct studies on this compound's effects on the NF-κB and Nrf2 signaling pathways are limited, this document compiles available data on its anti-inflammatory and antioxidant properties, along with information on related compounds to support further research.

Overview of this compound and its Known Biological Activities

This compound (CAS 87725-60-8) is a furanocoumarin that has been isolated from plants of the Apiaceae family, such as Smyrniopsis aucheri, and has also been found in Dorstenia turbinata and the roots of Brosimum gaudichaudii.[1] Its chemical structure has been confirmed through total synthesis.[1][2]

Published research indicates that this compound possesses anti-inflammatory and antimicrobial properties.[3] Specifically, it has been shown to inhibit the secretion of matrix metalloproteinase-2 (MMP-2), a protease associated with tumor invasion, suggesting potential applications in the study of brain tumors like glioblastoma.[3]

Data on Anti-inflammatory and Antioxidant Activities

To provide a comparative context, the following table summarizes the antioxidant and anti-inflammatory activities of extracts from Smyrnium olusatrum, a known source of furanocoumarins and other bioactive molecules.

Table 1: Antioxidant and Anti-inflammatory Activity of Smyrnium olusatrum Extracts

Extract/CompoundAssayIC50 / ActivitySource
Smyrnium olusatrum Essential OilCytotoxicity (Colon Carcinoma)8.51 µg/ml[3]
Smyrnium olusatrum Essential OilCytotoxicity (Glioblastoma)13.35 µg/ml[3]
Smyrnium olusatrum Essential OilCytotoxicity (Breast Adenocarcinoma)14.81 µg/ml[3]

Note: This data pertains to extracts and not to isolated this compound. Further studies are required to determine the specific contribution of this compound to these activities.

Experimental Protocols

Detailed experimental protocols for replicating the findings on this compound's biological activity are not explicitly published. However, based on studies of related furanocoumarins and their effects on inflammatory and oxidative stress pathways, the following methodologies can be adapted.

Cell Culture and Treatment
  • Cell Lines: Macrophage cell lines (e.g., RAW 264.7) are commonly used to study inflammation. For investigating effects on cancer cells, relevant cell lines (e.g., glioblastoma cell lines) should be used.

  • Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: this compound, dissolved in a suitable solvent like DMSO, should be added to the cell culture medium at various concentrations. A vehicle control (DMSO alone) must be included in all experiments.

NF-κB Activation Assay
  • Stimulation: Induce NF-κB activation using an inflammatory stimulus such as lipopolysaccharide (LPS).

  • Nuclear Extraction: After treatment with this compound and/or LPS, prepare nuclear extracts from the cells.

  • Western Blotting: Analyze the nuclear extracts for the presence of the p65 subunit of NF-κB. An increase in nuclear p65 indicates NF-κB activation.

  • Reporter Gene Assay: Transfect cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). Measure reporter gene activity to quantify NF-κB transcriptional activity.

Nrf2 Activation Assay
  • Cell Lysis: Lyse the cells after treatment with this compound.

  • Western Blotting: Analyze the cell lysates for the expression of Nrf2 and its downstream target proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). An increase in the levels of these proteins suggests Nrf2 activation.

  • Immunofluorescence: Use immunofluorescence staining to visualize the nuclear translocation of Nrf2.

Antioxidant Activity Assays
  • DPPH Radical Scavenging Assay: Measure the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • ABTS Radical Scavenging Assay: Assess the capacity of this compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis Cell Lines Cell Lines This compound Treatment This compound Treatment Cell Lines->this compound Treatment Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) This compound Treatment->Inflammatory Stimulus (LPS) Nrf2 Assay Nrf2 Assay This compound Treatment->Nrf2 Assay Antioxidant Assay Antioxidant Assay This compound Treatment->Antioxidant Assay NF-κB Assay NF-κB Assay Inflammatory Stimulus (LPS)->NF-κB Assay Western Blot Western Blot NF-κB Assay->Western Blot Reporter Assay Reporter Assay NF-κB Assay->Reporter Assay Nrf2 Assay->Western Blot Radical Scavenging Radical Scavenging Antioxidant Assay->Radical Scavenging IC50 Determination IC50 Determination Radical Scavenging->IC50 Determination

Caption: General experimental workflow for investigating this compound's bioactivity.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Nucleus_NFkB NF-κB (Nuclear Translocation) NF-κB (p50/p65)->Nucleus_NFkB Inflammatory Genes Inflammatory Genes Nucleus_NFkB->Inflammatory Genes Smyrindiol_NFkB This compound (?) Smyrindiol_NFkB->IKK Inhibition Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Degradation Nucleus_Nrf2 Nrf2 (Nuclear Translocation) Nrf2->Nucleus_Nrf2 Antioxidant Genes (HO-1, NQO1) Antioxidant Genes (HO-1, NQO1) Nucleus_Nrf2->Antioxidant Genes (HO-1, NQO1) Smyrindiol_Nrf2 This compound (?) Smyrindiol_Nrf2->Keap1 Inhibition

Caption: Postulated signaling pathways for this compound's activity.

Conclusion and Future Directions

The available evidence suggests that this compound is a bioactive furanocoumarin with anti-inflammatory potential. However, there is a clear need for further research to elucidate its specific mechanisms of action, particularly its effects on the NF-κB and Nrf2 signaling pathways. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to design and conduct studies aimed at replicating and expanding upon the current knowledge of this compound's biological activities. Future investigations should focus on obtaining quantitative data, such as IC50 values for specific molecular targets, and on exploring its therapeutic potential in relevant disease models.

References

Assessing the Therapeutic Index of Furocoumarins in Animal Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on a Representative Stand-In: Initial literature searches for the therapeutic index of Smyrindiol did not yield specific in vivo data. To fulfill the user's request for a comparative guide, this document utilizes data for two structurally related and well-studied furocoumarins, Psoralen and Bergapten , as representative examples. This allows for a demonstration of the requested format and analysis, with the understanding that these findings are not directly transferable to this compound. Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID), is included as a benchmark for comparison.

This guide provides a comparative assessment of the therapeutic index of Psoralen and Bergapten, focusing on their anti-inflammatory properties in animal models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Quantitative Data Summary

The therapeutic index, a ratio of a drug's toxic dose to its therapeutic dose, is a critical parameter in drug development. The following table summarizes the available acute toxicity (LD50) and anti-inflammatory efficacy (ED50) data for Psoralen, Bergapten, and the comparator drug, Indomethacin, in rodent models.

CompoundAnimal ModelRoute of AdministrationAcute Toxicity (LD50)Anti-inflammatory Efficacy (ED50)Therapeutic Index (LD50/ED50)
PsoralenRatOral~830 mg/kgNot availableNot determinable
BergaptenMouseIntraperitoneal8100 mg/kg2.96 mg/kg~2736
IndomethacinRatOral12-15 mg/kg[1][2][3]10 mg/kg[4]1.2 - 1.5

Note: A higher therapeutic index suggests a wider margin of safety between the effective and toxic doses of a compound. The ED50 for Bergapten was determined in a chemically induced hyperalgesia and inflammation model in mice[5]. The ED50 for Indomethacin was determined in a carrageenan-induced paw edema model in rats[4]. The absence of a specific anti-inflammatory ED50 value for Psoralen in a comparable model prevents the calculation of its therapeutic index.

Experimental Protocols

The determination of the anti-inflammatory efficacy (ED50) of the compounds cited in this guide is commonly performed using the carrageenan-induced paw edema assay . This widely accepted animal model of acute inflammation allows for the quantitative assessment of a compound's ability to reduce swelling.

Carrageenan-Induced Paw Edema Protocol
  • Animal Model: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Groups: Animals are randomly assigned to several groups: a vehicle control group, a positive control group (e.g., Indomethacin), and multiple test groups receiving different doses of the compound of interest (e.g., Psoralen or Bergapten).

  • Compound Administration: The test compounds, positive control, and vehicle are administered, typically orally (p.o.) or intraperitoneally (i.p.), at a specified time (e.g., 30-60 minutes) before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of each animal.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.

  • Data Analysis: The percentage of inhibition of edema for each group is calculated relative to the vehicle control group. The ED50 value, the dose that produces 50% of the maximum inhibitory effect, is then determined using dose-response curve analysis.

Below is a graphical representation of the experimental workflow.

G cluster_0 Pre-treatment cluster_1 Inflammation Induction & Measurement cluster_2 Data Analysis Animal Acclimatization Animal Acclimatization Randomization into Groups Randomization into Groups Animal Acclimatization->Randomization into Groups Compound Administration Compound Administration Randomization into Groups->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement (hourly)->Calculate % Inhibition Determine ED50 Determine ED50 Calculate % Inhibition->Determine ED50

Experimental workflow for the carrageenan-induced paw edema assay.

Signaling Pathways

The anti-inflammatory effects of Psoralen, Bergapten, and Indomethacin are mediated through the modulation of distinct signaling pathways involved in the inflammatory cascade.

Psoralen and Bergapten: These furocoumarins have been shown to exert their anti-inflammatory effects by inhibiting the pro-inflammatory Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[6][7][8][9]. Bergapten has also been shown to modulate the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway[10]. The inhibition of these pathways leads to a downstream reduction in the production of inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[10][11].

G Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK Psoralen / Bergapten Psoralen / Bergapten Psoralen / Bergapten->IKK Psoralen / Bergapten->MAPKKK IκBα Phosphorylation IκBα Phosphorylation IKK->IκBα Phosphorylation NF-κB Activation NF-κB Activation IκBα Phosphorylation->NF-κB Activation degradation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression translocation to nucleus Cytokines, COX-2, iNOS Cytokines, COX-2, iNOS Pro-inflammatory Gene Expression->Cytokines, COX-2, iNOS MAPKK MAPKK MAPKKK->MAPKK MAPK (p38, JNK) MAPK (p38, JNK) MAPKK->MAPK (p38, JNK) AP-1 Activation AP-1 Activation MAPK (p38, JNK)->AP-1 Activation AP-1 Activation->Pro-inflammatory Gene Expression

Inhibitory action of Psoralen and Bergapten on NF-κB and MAPK pathways.

Indomethacin: As a classic NSAID, Indomethacin's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2[1][5][12]. By blocking these enzymes, Indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[1][12].

G Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 & COX-2 Indomethacin Indomethacin Indomethacin->Prostaglandins inhibits COX-1 & COX-2 Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever

Mechanism of action of Indomethacin via COX inhibition.

References

Safety Operating Guide

Navigating the Uncharted Territory of Smyrindiol Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of Smyrindiol is crucial for ensuring a safe and compliant laboratory environment. For researchers, scientists, and drug development professionals, understanding the appropriate handling and disposal of novel compounds like this compound is paramount. This document offers a comprehensive guide to its proper disposal, drawing upon best practices for chemical waste management in the absence of a specific Safety Data Sheet (SDS).

Due to the limited availability of specific safety and toxicity data for this compound, a conservative approach to its disposal is recommended. The following procedures are based on general guidelines for the disposal of laboratory chemical waste and the known properties of related coumarin compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

ParameterInferred Hazard/Consideration
Acute Toxicity (Oral) While specific data is unavailable, some coumarin derivatives are known to be harmful if swallowed. Assume moderate oral toxicity.
Skin Irritation Many chemical compounds can cause skin irritation upon contact. Assume this compound may be a skin irritant.
Eye Irritation Direct contact with the eyes is likely to cause irritation.
Aquatic Toxicity Some related compounds are classified as toxic to aquatic life. To prevent environmental contamination, this compound should not be disposed of down the drain.
GHS Hazard Class Without a specific SDS, a definitive GHS classification is not possible. However, based on related compounds, it is prudent to handle this compound as if it falls under categories such as "Acute Toxicity," "Skin Irritation," and "Hazardous to the Aquatic Environment."

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels, gloves), in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

    • The label should clearly state "Hazardous Waste," "this compound Waste," and the approximate quantity.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction mixtures and solutions, in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • The label should clearly state "Hazardous Waste," "this compound Waste (in [solvent name])," and the approximate concentration and volume.

2. Neutralization (if applicable):

  • At present, there are no established specific neutralization procedures for this compound. Therefore, direct chemical treatment by laboratory personnel is not recommended.

3. Final Disposal:

  • All this compound waste, both solid and liquid, must be disposed of through an approved hazardous waste disposal facility.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste containers.

  • Provide the EHS department with as much information as possible about the waste, including the name of the compound and any known or suspected hazards.

  • Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Smyrindiol_Disposal_Workflow start This compound Waste Generated is_solid Is the waste solid? start->is_solid collect_solid Collect in labeled solid hazardous waste container is_solid->collect_solid Yes is_liquid Is the waste liquid? is_solid->is_liquid No contact_ehs Contact Environmental Health & Safety (EHS) collect_solid->contact_ehs collect_liquid Collect in labeled liquid hazardous waste container is_liquid->collect_liquid Yes is_liquid->contact_ehs No (if not liquid or solid) collect_liquid->contact_ehs ehs_disposal Arrange for pickup and disposal by approved vendor contact_ehs->ehs_disposal end Proper Disposal Complete ehs_disposal->end

Caption: this compound Waste Disposal Workflow.

This comprehensive approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact, fostering a culture of safety and responsibility within the scientific community.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.